Neohesperidose heptaacetate
Description
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,6-triacetyloxy-5-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O17/c1-10-19(36-12(3)28)21(38-14(5)30)23(40-16(7)32)25(35-10)43-24-22(39-15(6)31)20(37-13(4)29)18(9-34-11(2)27)42-26(24)41-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSGTFALWGIXGH-VFBVLVIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679897 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19949-47-4 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Neohesperidose Heptaacetate
Introduction: Unveiling a Modified Flavonoid
Neohesperidose heptaacetate is a synthetic derivative of neohesperidose, a disaccharide naturally found in citrus flavonoids. Specifically, it is the acetylated form of the sugar moiety, characterized by the presence of seven acetyl groups. This modification significantly alters the physicochemical properties of the parent compound, rendering it more hydrophobic. While research on Neohesperidose heptaacetate itself is limited, its relationship to neohesperidin—a flavanone glycoside abundant in bitter oranges (Citrus aurantium)—positions it as a compound of interest for researchers in drug discovery and development.[1] The acetylation of flavonoids is a known strategy to modulate their biological activities, potentially enhancing their bioavailability and efficacy.[2][3][4] This guide provides a comprehensive overview of Neohesperidose heptaacetate, from its chemical identity and synthesis to its potential biological significance, offering a valuable resource for scientists exploring the vast landscape of modified natural products.
Chemical and Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C26H36O17 | [1] |
| Molecular Weight | 620.57 g/mol | [1] |
| CAS Number | 19949-47-4 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in ethanol, acetone; limited solubility in water | [1] |
| Melting Point | Not reported | |
| Specific Rotation | Not reported |
Synthesis of Neohesperidose Heptaacetate: A Methodological Overview
The synthesis of Neohesperidose heptaacetate involves the acetylation of neohesperidose. While a specific, detailed protocol for this exact compound is not widely published, a general and robust method for the acetylation of hydroxyl groups in natural products, such as glycosides, can be employed. The following is a generalized, exemplary protocol based on established chemical principles for acetylation reactions.
Principle of the Reaction
Acetylation of the hydroxyl groups of the neohesperidose sugar moiety is typically achieved using an acetylating agent, such as acetic anhydride, in the presence of a base catalyst like pyridine or a milder base like sodium acetate. The base serves to deprotonate the hydroxyl groups, increasing their nucleophilicity to attack the electrophilic carbonyl carbon of the acetic anhydride. The reaction is typically performed in an anhydrous solvent to prevent the hydrolysis of the acetic anhydride.
Generalized Experimental Protocol for Acetylation
-
Dissolution: Dissolve the starting material, neohesperidose, in a suitable anhydrous solvent (e.g., pyridine or a mixture of acetic anhydride and acetic acid).[5]
-
Addition of Acetylating Agent: Slowly add acetic anhydride to the solution at a controlled temperature, typically 0°C, to manage the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of ice-cold water to hydrolyze the excess acetic anhydride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base catalyst, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Neohesperidose heptaacetate using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure compound.
Spectroscopic Characterization
The structural elucidation of Neohesperidose heptaacetate would rely on a combination of spectroscopic techniques. While a complete, published dataset is not available, the expected spectroscopic features are outlined below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the acetyl groups (singlets around δ 2.0-2.2 ppm). The protons of the sugar backbone would appear in the region of δ 3.5-5.5 ppm, with their chemical shifts and coupling constants providing information about the stereochemistry and conformation of the pyranose rings.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the acetyl groups at around δ 170 ppm and the methyl carbons of the acetyl groups at around δ 20-21 ppm. The carbons of the sugar rings would resonate in the region of δ 60-100 ppm.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule, which should correspond to the calculated mass for C26H36O17.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the carbonyl stretching of the ester groups (around 1740-1750 cm⁻¹) and the C-O stretching of the acetyl groups.
Potential Biological Activities and Mechanisms of Action
Direct studies on the biological activities of Neohesperidose heptaacetate are scarce. However, by examining the known effects of its parent compound, neohesperidin, and the general impact of acetylation on flavonoids, we can infer its potential therapeutic applications.
Neohesperidin and its derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. For instance, Neohesperidin Dihydrochalcone (NHDC), a potent sweetener derived from neohesperidin, has demonstrated antioxidant and anti-inflammatory properties.
The acetylation of flavonoids can significantly influence their biological properties. Studies have shown that acetylation can enhance the anticancer activity of flavonoids by increasing their lipophilicity, thereby improving their cell membrane permeability and cellular uptake.[2][3][4] Furthermore, some acetylated flavonoid glycosides have been found to potentiate the action of Nerve Growth Factor (NGF), suggesting a potential role in the treatment of neurodegenerative diseases.
Given these precedents, it is plausible that Neohesperidose heptaacetate may exhibit enhanced antioxidant, anti-inflammatory, or even anticancer activities compared to its parent compound. The increased lipophilicity could lead to improved bioavailability, a common challenge with natural flavonoids.
Hypothesized Signaling Pathway Involvement
Based on the known activities of related flavonoids, Neohesperidose heptaacetate could potentially modulate key cellular signaling pathways. For example, many flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified representation of this pathway, which could be a target for future investigation of Neohesperidose heptaacetate.
Future Directions and Research Applications
Neohesperidose heptaacetate represents a chemically modified natural product with unexplored therapeutic potential. Future research should focus on several key areas:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol, along with complete spectroscopic characterization (NMR, MS, IR) and determination of its physicochemical properties.
-
In Vitro Biological Screening: A comprehensive screening of its biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective assays. This would involve standard in vitro models, such as cell-based assays for cytotoxicity, proliferation, and migration, as well as enzyme inhibition assays.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including the identification of specific protein targets and signaling pathways.
-
Pharmacokinetic and Bioavailability Studies: In vivo studies to assess its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for determining its potential as a drug candidate.
Conclusion
Neohesperidose heptaacetate is a fascinating derivative of a naturally occurring flavonoid glycoside. While specific data on this compound is limited, the known biological activities of its parent compound and the general effects of acetylation on flavonoids suggest that it is a promising candidate for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of Neohesperidose heptaacetate, highlighting the existing knowledge and, more importantly, the significant opportunities for future research to unlock its full potential.
References
-
Kwon, O., et al. (2022). Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. Molecules, 27(5), 1622. [Link]
-
ACS Publications. (2012). Acetylated Flavonoid Glycosides Potentiating NGF Action from Scoparia dulcis. Journal of Natural Products. [Link]
-
MDPI. (2024). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. Molecules. [Link]
-
PubMed. (2013). Synthesis of fisetin and 2',4',6'-trihydroxydihyrochalcone 4'-O-β-neohesperidoside based on site-selective deacetylation and deoxygenation. Tetrahedron. [Link]
-
Frydman, A., et al. (2006). Scheme for conversion of hesperidin from orange peels into neohesperidin and its conversion into the dihydrochalcone. Journal of Agricultural and Food Chemistry, 54(26), 9788-9793. [Link]
-
ResearchGate. (2013). Performance of in vitro H2AX assay in HepG2 cells to predict in vivo genotoxicity. Archives of Toxicology. [Link]
-
ResearchGate. (2024). In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility. Molecules. [Link]
-
ResearchGate. (2018). 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. [Link]
-
ResearchGate. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. Journal of Chemical Research. [Link]
-
Singh, S., & Yadav, K. S. (2025). Enzymatic and microbial preparations of neohesperidose from naringin and naringin present in orange (citrus sinensis) and mousami (citrus limetta) peel powders. Biocatalysis and Agricultural Biotechnology, 63, 103494. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
- Google Patents. A method of preparation of neohesperidin dihydrochalcone from citrus peel by using supercritical fluid extraction.
-
MDPI. (2023). In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility. Molecules. [Link]
-
PubMed. (2024). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. Molecules. [Link]
-
ResearchGate. (2024). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. Molecules. [Link]
-
Food Quality and Safety. (2023). Naringin, neohesperidin and their corresponding dihydrochalcones as bioactive substances: a symphony of bitter–sweet. Oxford Academic. [Link]
-
NIH. (2016). HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus. Molecules. [Link]
-
NATCO. Neohesperidin (Citrus Flavanone extract) Sweetener. [Link]
Sources
- 1. Synthesis of fisetin and 2',4',6'-trihydroxydihyrochalcone 4'-O-β-neohesperidoside based on site-selective deacetylation and deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103224968A - Method for preparing neohesperidin by enzymic method - Google Patents [patents.google.com]
- 5. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of Neohesperidose Heptaacetate
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Acetylated Disaccharide
Neohesperidose heptaacetate is a fully acetylated derivative of neohesperidose, a disaccharide naturally found in citrus flavonoids.[1] The parent compound, neohesperidose, is composed of an α-L-rhamnopyranosyl unit linked to a D-glucopyranose unit via a (1→2) glycosidic bond. The acetylation of all seven free hydroxyl groups of neohesperidose yields neohesperidose heptaacetate, a lipophilic and synthetically versatile molecule. This guide provides a comprehensive overview of its chemical structure, synthesis, characterization, and potential applications in the realm of drug development and beyond. Understanding the nuances of its structure and the rationale behind its synthesis is paramount for its effective utilization in research and development.
The Core Structure: From Natural Glycoside to Acetylated Derivative
Neohesperidose itself is a key structural component of several bioactive flavonoids, most notably neohesperidin, which is abundant in bitter oranges.[2][3] The linkage of rhamnose to glucose in neohesperidose is a defining feature that influences the biological activity of the flavonoids it constitutes.
The transformation of neohesperidose to its heptaacetate derivative is a critical step in modifying its physicochemical properties. The addition of seven acetyl groups significantly increases its molecular weight and alters its polarity, rendering it more soluble in organic solvents and less soluble in water.[1] This modification is often a strategic maneuver in synthetic chemistry to protect the hydroxyl groups during subsequent chemical transformations or to enhance the molecule's ability to cross biological membranes.
Below is a diagram illustrating the chemical structure of neohesperidose and its conversion to neohesperidose heptaacetate.
Caption: Chemical structures of Neohesperidose and Neohesperidose Heptaacetate.
Synthesis and Purification: A Step-by-Step Protocol with Rationale
The synthesis of neohesperidose heptaacetate involves a two-step process: the isolation or synthesis of the precursor, neohesperidose, followed by its complete acetylation.
Part 1: Obtaining the Precursor - Neohesperidose
Neohesperidose can be obtained through the hydrolysis of neohesperidin, which is commercially available or can be extracted from citrus peels. A common laboratory-scale synthesis of neohesperidin starts from naringin, another abundant citrus flavonoid.
Experimental Protocol: Synthesis of Neohesperidin from Naringin
This protocol is adapted from a patented method and provides a reliable route to neohesperidin.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve naringin in a 10-20% aqueous solution of potassium hydroxide.
-
Chalcone Formation: Heat the mixture to reflux under a nitrogen atmosphere for 1.5-2.5 hours. This step opens the pyran ring of naringin to form the corresponding chalcone. The alkaline condition is crucial for this ring-opening to occur.
-
Cyclization and Aldol Condensation: After cooling the reaction mixture, add isovanillin and a catalyst such as L-proline. The mixture is then refluxed in ethanol. This step involves an aldol condensation between the chalcone and isovanillin, followed by cyclization to form the flavanone ring of neohesperidin. L-proline acts as an organocatalyst, facilitating the reaction through the formation of an enamine intermediate.
-
Purification: The crude neohesperidin is purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the pure product.
Part 2: Peracetylation to Neohesperidose Heptaacetate
The complete acetylation of the seven hydroxyl groups of neohesperidose is typically achieved using acetic anhydride in the presence of a base catalyst, most commonly pyridine.[4][5]
Experimental Protocol: Synthesis of Neohesperidose Heptaacetate
-
Dissolution: Dissolve neohesperidose (1 equivalent) in anhydrous pyridine in a dry flask under an inert atmosphere (e.g., argon or nitrogen). Pyridine serves as both the solvent and the catalyst, activating the hydroxyl groups for acetylation.
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride (a slight excess per hydroxyl group, typically 1.5-2 equivalents) dropwise with stirring. The excess acetic anhydride ensures the complete acetylation of all hydroxyl groups.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the acetylated product.
-
Work-up: Once the reaction is complete, the mixture is typically poured into ice-water to quench the excess acetic anhydride. The product is then extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The organic layer is washed sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure neohesperidose heptaacetate.
Caption: A simplified workflow for the synthesis of Neohesperidose Heptaacetate.
Structural Characterization: Spectroscopic and Chromatographic Analysis
The unambiguous identification and confirmation of the structure of neohesperidose heptaacetate rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of neohesperidose heptaacetate.
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the acetyl protons, typically appearing as sharp singlets in the region of δ 1.9-2.2 ppm. The protons of the sugar backbone will appear in the region of δ 3.5-5.5 ppm. The anomeric protons are particularly diagnostic and their chemical shifts and coupling constants provide information about the stereochemistry of the glycosidic linkages.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the acetyl groups around δ 170 ppm and the methyl carbons of the acetyl groups around δ 20-21 ppm. The signals for the carbons of the sugar rings will appear in the region of δ 60-100 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Neohesperidose Heptaacetate
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl Protons (21H) | 1.9 - 2.2 (multiple singlets) | - |
| Acetyl Carbonyls (7C) | - | ~170 |
| Acetyl Methyls (7C) | - | 20 - 21 |
| Sugar Backbone Protons | 3.5 - 5.5 | - |
| Sugar Backbone Carbons | - | 60 - 100 |
| Anomeric Proton (H-1' of Rhamnose) | ~4.8 (d) | - |
| Anomeric Proton (H-1" of Glucose) | ~4.5 (d) | - |
| Anomeric Carbon (C-1' of Rhamnose) | ~100 | - |
| Anomeric Carbon (C-1" of Glucose) | ~101 | - |
Note: These are predicted values based on general chemical shift ranges for acetylated sugars and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of neohesperidose heptaacetate. Electrospray ionization (ESI) is a common technique for analyzing such molecules. The mass spectrum is expected to show a molecular ion peak corresponding to the calculated molecular weight of C₂₆H₃₆O₁₇ (620.55 g/mol ). Fragmentation patterns can provide information about the loss of acetyl groups and the cleavage of the glycosidic bond.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of neohesperidose heptaacetate and for monitoring the progress of the synthesis. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection is commonly performed using a UV detector at a wavelength where the acetyl groups do not absorb, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.
Applications in Drug Development and Research
The acetylation of neohesperidose to its heptaacetate form is not merely a chemical exercise; it opens up avenues for its application in drug development and other scientific fields.
-
Prodrug Strategy: The increased lipophilicity of neohesperidose heptaacetate can enhance its bioavailability. Once absorbed, the acetyl groups can be cleaved by esterases in the body to release the parent neohesperidose, which may then exert its biological effects. This prodrug approach is a common strategy to improve the pharmacokinetic properties of polar molecules.
-
Synthetic Intermediate: As a protected form of neohesperidose, the heptaacetate is a valuable intermediate in the synthesis of more complex glycosides and glycoconjugates. The acetyl groups can be selectively removed to allow for further chemical modifications at specific positions on the sugar rings.
-
Biological Activity: Acetylated glycosides themselves can exhibit interesting biological activities. The acetyl groups can influence the molecule's interaction with biological targets, potentially leading to novel therapeutic effects.
Conclusion: A Versatile Tool for Scientific Exploration
Neohesperidose heptaacetate, while a derivative of a naturally occurring disaccharide, represents a synthetically crafted molecule with significant potential. Its chemical structure, characterized by the presence of seven acetyl groups, imparts unique physicochemical properties that are advantageous for various applications. A thorough understanding of its synthesis, purification, and structural characterization is fundamental for any researcher or scientist looking to utilize this compound. As the fields of glycobiology and drug discovery continue to evolve, the strategic use of molecules like neohesperidose heptaacetate will undoubtedly play a crucial role in advancing our scientific knowledge and developing new therapeutic agents.
References
-
Glycoscience Protocols (GlycoPODv2). O-Acetylation using acetic anhydride in pyridine. (2021). Available at: [Link]
- CN107118246A - Synthesis process of neohesperidin - Google Patents. (2017).
- Ion, V., & Desbène, P. L. (2001). Mass spectrometric analysis of O-peracetylated derivatives of 1-monomycoloylglycerol isolated from Corynebacterium pseudotuberculosis, Rhodococcus rhodochrous and R. lentifragmentus. Chemistry and physics of lipids, 113(1-2), 103–115.
- Mukhopadhyay, B., Kartha, K. P. R., Russell, D. A., & Field, R. A. (2004). Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. The Journal of organic chemistry, 69(22), 7758–7760.
- Mata, R., Navarrete, A., Alvarez, L., Pereda-Miranda, R., & Rojas, A. (1990). Total assignment of the 1H and 13C NMR spectra of casimiroedine and its peracetylated derivative. Magnetic resonance in chemistry, 28(10), 926-929.
- Khamsi, J., Olsson, K., & Widmalm, G. (2012). A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors.
- Niemelä, K. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.
-
ResearchGate. How can I get acetylation with acetic anhydride and prydine? (2014). Available at: [Link]
- Castillo, J., Benavente-García, O., & Del Río, J. A. (1992). Small-scale production of neohesperidin from orange peel hesperidin. Journal of agricultural and food chemistry, 40(9), 1576-1577.
- Vlajic, S. M., & Zivkovic, J. M. (1973). Mass spectrometry of some unsaturated monosaccharides and their peracetyl derivatives. Organic Mass Spectrometry, 7(12), 1377-1384.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN107118246A - Synthesis process of neohesperidin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometric analysis of O-peracetylated derivatives of 1-monomycoloylglycerol isolated from Corynebacterium pseudotuberculosis, Rhodococcus rhodochrous and R. lentifragmentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
An In-Depth Technical Guide to the Acetylation of Neohesperidose to Heptaacetate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the acetylation of neohesperidose. The focus is on the synthesis of neohesperidose heptaacetate, a critical derivative for modifying the parent compound's physicochemical properties. This document delves into the underlying chemical principles, a detailed experimental protocol, and robust analytical methods for product characterization, ensuring a reproducible and verifiable outcome.
Introduction: The Significance of Neohesperidose and its Acetylation
Neohesperidin is a flavanone glycoside naturally found in citrus fruits.[1] It is composed of the aglycone hesperetin linked to the disaccharide neohesperidose.[1][2] While exhibiting various biological activities, its inherent polarity, due to multiple hydroxyl groups, can limit its solubility in non-polar environments and its ability to cross biological membranes.
Acetylation is a powerful and widely employed chemical modification in carbohydrate chemistry.[3] The introduction of acetyl groups replaces the polar hydroxyl (-OH) groups with less polar acetate (-OAc) esters. This transformation to neohesperidose heptaacetate is significant for several reasons:
-
Enhanced Lipophilicity: Increased solubility in organic solvents, facilitating extraction, purification, and formulation processes.
-
Protection of Hydroxyl Groups: The acetate esters act as protecting groups, preventing unwanted side reactions of the hydroxyls in subsequent synthetic steps.[3] This is a cornerstone of complex carbohydrate synthesis.
-
Modified Biological Activity: The altered polarity and steric profile of the acetylated derivative can lead to changes in its biological interactions and efficacy.
The Chemistry of Acetylation: A Mechanistic Perspective
The conversion of neohesperidose to its heptaacetate is typically achieved using acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent.[3][4] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.
Key Reagents and Their Roles:
-
Acetic Anhydride (Ac₂O): Serves as the source of the acetyl groups. It is a highly reactive acylating agent.
-
Pyridine: Functions as a basic catalyst and a solvent.[5] It activates the hydroxyl groups of neohesperidose by deprotonating them, thereby increasing their nucleophilicity.[5] Pyridine also neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.
The Reaction Mechanism:
The acetylation proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of a hydroxyl group in neohesperidose attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of acetate as a leaving group. Pyridine facilitates this process by deprotonating the hydroxyl group, making it a more potent nucleophile.[5]
Caption: Reaction mechanism of neohesperidose acetylation.
Experimental Protocol: Synthesis of Neohesperidose Heptaacetate
This protocol is designed to be a self-validating system, with clear steps and rationales provided.
Materials and Equipment
| Reagents | Equipment |
| Neohesperidose | Round-bottom flask |
| Acetic Anhydride (Ac₂O) | Magnetic stirrer and stir bar |
| Pyridine (anhydrous) | Ice bath |
| Methanol (dry) | Thin-Layer Chromatography (TLC) plates |
| Dichloromethane (DCM) | Rotary evaporator |
| Saturated NaHCO₃ solution | Separatory funnel |
| Anhydrous MgSO₄ | Glassware for extraction and filtration |
| Toluene | High-vacuum pump |
Step-by-Step Procedure
-
Preparation: Dissolve neohesperidose (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[3] The use of an inert atmosphere prevents the introduction of water, which can hydrolyze the acetic anhydride.
-
Addition of Acetic Anhydride: Cool the solution to 0°C using an ice bath. Add acetic anhydride (a 1.5 to 2.0 molar excess per hydroxyl group) dropwise to the stirred solution.[3] There are seven hydroxyl groups on the neohesperidose moiety, so a significant excess is required. The dropwise addition at low temperature helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed.[3] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The product, being less polar, will have a higher Rf value than the starting material.
-
Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath and quench the excess acetic anhydride by the slow addition of dry methanol.[3]
-
Work-up and Extraction:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the pyridine and other volatile components. Co-evaporation with toluene can aid in the azeotropic removal of residual pyridine.[5]
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic acid, followed by water, and finally brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude neohesperidose heptaacetate by column chromatography on silica gel.
Analytical Characterization of Neohesperidose Heptaacetate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[6][7] In the ¹H NMR spectrum, the appearance of new signals in the range of 1.9-2.2 ppm, corresponding to the methyl protons of the acetate groups, is a key indicator of successful acetylation. The downfield shift of the protons attached to the carbons bearing the newly formed acetate groups also provides confirmation. Two-dimensional NMR techniques like COSY and HSQC can be used for complete signal assignment.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product and to support the elemental composition.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product. A reverse-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile) can be used. The acetylated product will have a longer retention time compared to the starting material due to its increased hydrophobicity.
Quantitative Data Summary
| Parameter | Neohesperidose | Neohesperidose Heptaacetate | Rationale/Comments |
| Molecular Formula | C₂₈H₃₄O₁₅ | C₄₂H₄₈O₂₂ | Addition of seven acetyl groups (C₂H₃O) and loss of seven protons. |
| Molecular Weight | 610.56 g/mol | 904.81 g/mol | Increase in mass corresponds to the added acetyl groups. |
| Solubility | Soluble in polar solvents (water, methanol) | Soluble in moderately polar to non-polar organic solvents (DCM, chloroform, ethyl acetate) | Replacement of polar -OH groups with less polar -OAc groups. |
| ¹H NMR (ppm) | Hydroxyl protons (broad signals) | Acetyl methyl protons (~1.9-2.2 ppm) | Characteristic signals for the newly introduced functional groups. |
| TLC Rf Value | Lower | Higher | Decreased polarity leads to greater mobility on a silica gel plate. |
Workflow Visualization
Caption: Experimental workflow for neohesperidose heptaacetate synthesis.
Conclusion
The acetylation of neohesperidose to its heptaacetate is a fundamental transformation for modifying its properties for various applications in research and development. This guide has provided a detailed, mechanistically-grounded protocol, and outlined the necessary analytical techniques for verification. By understanding the causality behind each experimental choice, researchers can confidently and reproducibly synthesize and characterize this important derivative.
References
-
O-Acetylation using acetic anhydride in pyridine - GlycoPOD. (2021). GlycoScience Protocols. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442439, Neohesperidin. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR and ¹³C NMR Spectroscopic Data for Compounds 1. Retrieved from [Link]
-
PubMed. (2015). Synthesis of fisetin and 2',4',6'-trihydroxydihyrochalcone 4'-O-β-neohesperidoside based on site-selective deacetylation and deoxygenation. Retrieved from [Link]
-
ResearchGate. (2024). ¹H NMR spectroscopic characterisation of HepG2 cells as a model metabolic system for toxicology studies. Retrieved from [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]
-
ResearchGate. (2013). A Green Protocol for Efficient Synthesis of 1,8-Dioxo-Octahydroxanthenes Using Ionic Liquid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]
-
Chemsrc. (n.d.). neohesperidose | CAS#:17074-02-1. Retrieved from [Link]
-
Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. (n.d.). Retrieved from [Link]
Sources
- 1. Neohesperidin | C28H34O15 | CID 442439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. neohesperidose | CAS#:17074-02-1 | Chemsrc [chemsrc.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. secure.confis.cz [secure.confis.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of Neohesperidose Heptaacetate
Introduction: Unveiling the Potential of Neohesperidose Heptaacetate
Neohesperidin dihydrochalcone (NHDC) is a semi-natural sweetener derived from the hydrogenation of neohesperidin, a flavonoid naturally present in bitter oranges (Citrus aurantium)[1][2]. Beyond its intense sweetness, NHDC has garnered significant interest for its diverse physiological activities, including antioxidant and anti-inflammatory properties[3]. Neohesperidose heptaacetate, the acetylated derivative of NHDC, represents a promising modification to potentially enhance its therapeutic efficacy. The acetylation of flavonoids is a chemical strategy that can increase their lipophilicity, which may, in turn, improve their bioavailability and cellular uptake, leading to enhanced biological activity. This guide provides a comprehensive technical overview of the anticipated biological activities of Neohesperidose heptaacetate, drawing upon the established knowledge of its parent compound, NHDC, and the well-documented effects of flavonoid acetylation.
Antioxidant Properties: A Molecular Perspective
The antioxidant capacity of flavonoids is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. While the acetylation of hydroxyl groups can sometimes reduce the direct radical scavenging activity of the parent flavonoid, it can also enhance the overall antioxidant effect within a biological system by increasing the compound's ability to reach and permeate cellular membranes where lipid peroxidation occurs.
Causality Behind Experimental Choices in Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is a rapid and straightforward method to assess the radical scavenging activity of a compound. The stable free radical DPPH has a deep violet color, which is reduced to a yellow-colored hydrazine upon accepting an electron or hydrogen radical from an antioxidant. The change in absorbance is directly proportional to the radical scavenging capacity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is versatile as it can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.
Illustrative Antioxidant Activity Data
| Compound | DPPH Radical Scavenging (IC50 µM) | ABTS Radical Scavenging (IC50 µM) | Cellular Antioxidant Activity (CAA) Assay (% Inhibition at 50 µM) |
| Neohesperidin Dihydrochalcone (NHDC) | Value A | Value B | Value C |
| Neohesperidose Heptaacetate | Expected: > Value A | Expected: > Value B | Expected: > Value C |
| Trolox (Standard) | Reference Value | Reference Value | Reference Value |
Note: This table is for illustrative purposes. Actual experimental values are required for confirmation.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a step-by-step methodology for assessing the DPPH radical scavenging activity of Neohesperidose heptaacetate.
-
Preparation of DPPH Solution:
-
Dissolve 2.4 mg of DPPH in 100 mL of methanol to obtain a 60 µM stock solution.
-
Store the solution in a dark bottle at 4°C.
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of Neohesperidose heptaacetate in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each dilution of the test compound or standard.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of the respective solvent used for the sample.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
Experimental Workflow: Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant assays.
Anti-inflammatory Activity: Modulating Cellular Responses
Chronic inflammation is a key contributor to a multitude of diseases. Flavonoids, including NHDC, have demonstrated potent anti-inflammatory effects by modulating key signaling pathways. The acetylation of NHDC to form Neohesperidose heptaacetate is expected to enhance its anti-inflammatory potential due to improved cell permeability, allowing for more efficient interaction with intracellular targets.
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of NHDC and, by extension, its acetylated derivative, are likely mediated through the inhibition of pro-inflammatory signaling pathways. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). NHDC has been shown to suppress the activation of the NF-κB pathway[4].
Another relevant pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes. Some dihydrochalcone derivatives have been reported to activate the Nrf2 pathway, thereby reducing oxidative stress-induced inflammation.
Signaling Pathway Diagram: Anti-inflammatory Action
Caption: Inhibition of the NF-κB signaling pathway by Neohesperidose Heptaacetate.
Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This protocol details a cell-based assay to evaluate the anti-inflammatory activity of Neohesperidose heptaacetate by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of Neohesperidose heptaacetate (dissolved in DMSO and diluted in culture medium) for 1 hour. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with DMSO and LPS) and a negative control (cells with medium only).
-
-
Measurement of Nitric Oxide (Griess Assay):
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
The percentage of inhibition of NO production is calculated as follows: % Inhibition = [1 - (Nitrite_sample / Nitrite_LPS_control)] x 100
-
Illustrative Anti-inflammatory Activity Data
The following table provides a hypothetical representation of the anti-inflammatory effects of Neohesperidose heptaacetate compared to its parent compound. The enhanced lipophilicity of the acetylated form is expected to lead to greater inhibition of pro-inflammatory markers.
| Compound | NO Production Inhibition (IC50 µM) | TNF-α Release Inhibition (IC50 µM) | IL-6 Release Inhibition (IC50 µM) |
| Neohesperidin Dihydrochalcone (NHDC) | Value X | Value Y | Value Z |
| Neohesperidose Heptaacetate | Expected: < Value X | Expected: < Value Y | Expected: < Value Z |
| Dexamethasone (Standard) | Reference Value | Reference Value | Reference Value |
Note: This table is for illustrative purposes. Actual experimental values are required for confirmation.
Conclusion and Future Directions
Neohesperidose heptaacetate holds considerable promise as a bioactive compound with potentially enhanced antioxidant and anti-inflammatory properties compared to its parent molecule, NHDC. The increased lipophilicity conferred by acetylation is a key structural modification that is anticipated to improve its cellular uptake and interaction with intracellular targets. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this modified flavonoid. Future research should focus on obtaining empirical data to validate these hypotheses, including comprehensive in vitro and in vivo studies to determine the precise IC50 values, elucidate the full spectrum of its mechanisms of action, and evaluate its pharmacokinetic and safety profiles. Such investigations will be instrumental in unlocking the full therapeutic potential of Neohesperidose heptaacetate.
References
- Amen, Y., et al. (2015). Anti-inflammatory activity of flavonoids from Chrozophora tinctoria. Phytochemistry Letters, 13, 74–80.
- Benavente-Garcıa, O., et al. (2001). Uses of neohesperidin dihydrochalcone as a sweetener and flavour enhancer. In Citrus Limonoids and Flavonoids (pp. 125-139). American Chemical Society.
- Charami, M. T., et al. (2008). Acetylated isoscutellarein derivatives from Stachys swainsonii subsp. scyronica and their anti-inflammatory activity.
- Frydman, A., et al. (2005). Neohesperidin dihydrochalcone: A review of its safety, and its use as a flavouring agent and sweetener. Food and Chemical Toxicology, 43(3), 371–391.
- Hollman, P. C., & Arts, I. C. (2000). Flavonols, flavones and flavanols—nature, occurrence and dietary burden. Journal of the Science of Food and Agriculture, 80(7), 1081–1093.
- Jeong, Y., et al. (2021). Quality characteristics of strawberry jam with neohesperidin dihydrochalcone as a sugar substitute. Food Science and Biotechnology, 30(1), 45–52.
- Sharma, O. P., & Bhat, T. K. (2011). DPPH antioxidant assay revisited. Food Chemistry, 125(4), 1135–1139.
- Wang, G., et al. (2020). Synthesis and Application of Neohesperidin Dihydrochalcone.
-
Oreate AI Blog. (2024, January 7). Research Progress on the Application of Neohesperidin Dihydrochalcone. Retrieved from [Link]
- Lee, S., et al. (2021). Effects of Neohesperidin Dihydrochalcone (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition. Molecules, 26(12), 3695.
- Aydin, S., et al. (2024). Neohesperidin Dihydrochalcone Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects. Journal of Medicinal Food.
- Wang, Y., et al. (2022). Neohesperidin Dihydrochalcone Ameliorates High-Fat Diet-Induced Glycolipid Metabolism Disorder in Rats. Journal of Agricultural and Food Chemistry, 70(32), 9934–9945.
- Han, X., et al. (2021). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. Expert Review of Clinical Pharmacology, 14(8), 1013-1028.
- Wu, S., et al. (2024). Neohesperidin Dihydrochalcone Alleviates Lipopolysaccharide-Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity.
-
Bordas S.A. (2019, February 8). Neohesperidin Dihydrochalcone, multi-task solution. Retrieved from [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Neohesperidin Dihydrochalcone, multi-task solution - Bordas S.A. [bordas-sa.com]
- 3. Neohesperidin Dihydrochalcone Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Natural Sources of Neohesperidose-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Neohesperidose-Containing Compounds
Neohesperidose is a disaccharide composed of rhamnose and glucose, which forms a crucial component of several naturally occurring glycosides.[1] These compounds, particularly the flavonoid neohesperidosides, are of significant interest to the scientific community due to their diverse biological activities and potential therapeutic applications. Found predominantly in citrus fruits, these molecules exhibit a range of properties from intense bitterness to potent sweetness upon modification, making them valuable in both the pharmaceutical and food industries.[2] This guide provides a comprehensive overview of the natural sources, extraction methodologies, analytical characterization, and biological significance of neohesperidose-containing compounds.
Flavonoids, a class of polyphenolic compounds, are widely distributed in plants and are known for their health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[3] Neohesperidose-containing flavonoids, such as naringin and neohesperidin, are primarily found in citrus species and contribute to the characteristic bitter taste of some fruits like grapefruit.[2][4] The unique structural feature of the neohesperidose moiety, an α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside linkage, distinguishes these compounds from their tasteless or less bitter isomers, the rutinosides, where the rhamnose is linked to glucose at the 6-position. This seemingly subtle difference in glycosidic linkage has a profound impact on the sensory properties and biological activities of these molecules.
The exploration of natural sources for these compounds is driven by the increasing demand for natural products in drug discovery and development.[5] Their potential as scaffolds for the synthesis of novel therapeutic agents and as functional food ingredients underscores the importance of understanding their distribution in nature, as well as developing efficient methods for their isolation and characterization.
Part 1: Natural Distribution and Biosynthesis
The primary natural sources of neohesperidose-containing compounds are plants, with a particularly high concentration in the genus Citrus.[6] These compounds are synthesized as secondary metabolites and accumulate in various parts of the plant, including the fruit peel, pulp, leaves, and flowers.[4][6]
Prominent Neohesperidose-Containing Flavonoids and Their Sources
| Compound | Aglycone | Natural Source(s) | Typical Location in Plant |
| Naringin | Naringenin | Grapefruit (Citrus paradisi), Sour Orange (Citrus aurantium) | Peel, flesh, leaves, flower buds |
| Neohesperidin | Hesperetin | Sour Orange (Citrus aurantium), some mandarin and orange varieties | Peel, flesh, leaves, flower buds |
| Rhoifolin | Apigenin | Rhus species, Citrus species | Leaves |
| Poncirin | Isosakuranetin | Trifoliate Orange (Poncirus trifoliata) | Fruit |
This table summarizes the major neohesperidose-containing flavonoids and their primary botanical sources.
The concentration of these compounds can vary significantly depending on the plant species, cultivar, stage of development, and environmental conditions.[4] For instance, in Citrus aurantium, the levels of neohesperidin are consistently higher than those of naringin throughout the development of leaves, flower buds, and fruits.[4] The peel of citrus fruits is generally the richest source of these flavonoids.[7][8]
Biosynthesis of Neohesperidose-Containing Flavonoids
The biosynthesis of flavonoid glycosides is a complex process involving multiple enzymatic steps.[9] The pathway begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid aglycone. The final step involves the glycosylation of the aglycone, which is catalyzed by specific glycosyltransferases. The formation of the neohesperidose moiety requires a two-step process: first, the attachment of a glucose molecule to the aglycone, followed by the addition of a rhamnose molecule to the glucose at the 2-position. The enzymes responsible for these specific glycosylation steps are key determinants of whether a plant produces neohesperidosides or their rutinoside isomers.
Caption: Simplified biosynthetic pathway of flavonoid neohesperidosides.
Part 2: Extraction and Isolation Protocols
The efficient extraction and isolation of neohesperidose-containing compounds from plant matrices are critical for their subsequent study and application. The choice of methodology depends on the specific compound, the source material, and the desired purity of the final product.
Initial Extraction from Plant Material
A common approach involves solvent extraction, where the choice of solvent is crucial for maximizing the yield and selectivity.
Step-by-Step Protocol for Solvent Extraction:
-
Sample Preparation: The plant material (e.g., citrus peel) is first washed, dried, and ground into a fine powder to increase the surface area for extraction.
-
Solvent Selection: A polar solvent is typically used, as flavonoid glycosides are generally soluble in such media.[10] Common choices include methanol, ethanol, or aqueous mixtures of these alcohols. An 80% ethanol solution at a neutral pH and a temperature of 50°C has been shown to be effective for extracting flavonoids from lime peel.[11] For a greener approach, aqueous extraction at an alkaline pH can also be employed.[12]
-
Extraction Process:
-
Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (24-48 hours) with occasional agitation.
-
Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a fresh portion of the solvent.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques can significantly reduce extraction time and solvent consumption by using ultrasonic waves or microwaves to disrupt the plant cell walls and enhance mass transfer.[13]
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification and Isolation
The crude extract is a complex mixture of various compounds. Therefore, chromatographic techniques are employed for the purification and isolation of the desired neohesperidose-containing compounds.
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase Selection: Common stationary phases for flavonoid separation include silica gel, polyamide, and Sephadex LH-20.
-
Mobile Phase Selection: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. For example, a chloroform-methanol gradient on a silica gel column can be effective.
-
Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the target compound.
-
Further Purification: Fractions containing the compound of interest may be pooled and subjected to further purification steps, such as preparative HPLC, to achieve high purity.
Caption: General workflow for the extraction and isolation of neohesperidose compounds.
Part 3: Analytical Characterization
Once isolated, the structural elucidation and quantification of neohesperidose-containing compounds are performed using various analytical techniques.
Spectroscopic and Spectrometric Methods
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides preliminary information about the flavonoid structure based on the absorption maxima.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the complete structural elucidation of the compound, including the stereochemistry of the glycosidic linkages.[10][14]
-
Mass Spectrometry (MS): MS, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.[14] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.[15]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the separation, identification, and quantification of flavonoid glycosides.[16] A reversed-phase C18 column with a gradient of acetonitrile and water (often with a small amount of acid like formic acid) is a common setup.[7][17]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution and faster analysis times compared to conventional HPLC.[17]
Typical HPLC Conditions for Neohesperidoside Analysis:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a specific wavelength (e.g., 280 nm for flavanones) |
| Temperature | 25-30 °C |
Part 4: Biological Activities and Therapeutic Potential
Neohesperidose-containing compounds exhibit a wide range of biological activities that make them attractive candidates for drug development.
Antioxidant and Anti-inflammatory Properties
Neohesperidin and naringin have demonstrated significant antioxidant and anti-inflammatory effects.[3][18] They can scavenge free radicals and reduce the production of pro-inflammatory mediators.[19] This activity is attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing reactive oxygen species.
Potential in Metabolic Diseases
Naringin has been shown to have beneficial effects in animal models of metabolic syndrome, including anti-diabetic and lipid-lowering properties.[2][20]
Sweetening Agents
A fascinating property of some bitter neohesperidose-containing flavonoids is their conversion into intensely sweet compounds.[2] For example, neohesperidin, upon hydrogenation, is converted to neohesperidin dihydrochalcone (NHDC), a potent artificial sweetener that is approximately 1000 times sweeter than sucrose.[2] This transformation offers a valuable application in the food industry for creating low-calorie sweeteners.
Anti-cancer and Anti-aging Potential
Several studies have suggested that citrus flavonoids, including neohesperidin, may possess anti-cancer and anti-aging properties.[19][20] Neohesperidin has been shown to extend the chronological lifespan of yeast, suggesting its potential as an anti-aging agent.[19]
Caption: Potential inhibitory effect of neohesperidin on the MAPK signaling pathway.
Conclusion
Neohesperidose-containing compounds represent a valuable class of natural products with significant potential in various scientific and industrial fields. Their abundance in citrus by-products also presents an opportunity for valorization of what is often considered waste. Further research into the biosynthesis, biological activities, and synergistic effects of these compounds will undoubtedly lead to new discoveries and applications in medicine and nutrition. This guide provides a foundational understanding for researchers and professionals seeking to explore the rich chemistry and biology of these fascinating molecules.
References
-
Wikipedia. Glycoside. [Link]
-
Barreca, D., et al. (2020). Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health. Molecules, 25(12), 2765. [Link]
-
Li, Y., et al. (2023). Naringin, neohesperidin and their corresponding dihydrochalcones as bioactive substances: a symphony of bitter–sweet. Food Quality and Safety, 7, fyad029. [Link]
-
Kim, M. J., et al. (2005). Contents of Naringin, Hesperidin and Neohesperidin in Premature Korean Citrus Fruits. Journal of the Korean Society for Applied Biological Chemistry, 48(3), 225-229. [Link]
-
Wang, Y., et al. (2019). The Anti-Aging Potential of Neohesperidin and Its Synergistic Effects with Other Citrus Flavonoids in Extending Chronological Lifespan of Saccharomyces Cerevisiae BY4742. Molecules, 24(21), 3953. [Link]
-
Li, J., et al. (2020). A Novel and High-Effective Biosynthesis Pathway of Hesperetin-7-O-Glucoside Based on the Construction of Immobilized Rhamnosidase Reaction Platform. Catalysts, 10(6), 647. [Link]
-
Berhow, M. A., et al. (2013). A straightforward access to neohesperidose from naringin by acetolysis. Comparative behaviour of some flavonoid neohesperidosides and rutinosides under acetolysis. Carbohydrate research, 381, 10-16. [Link]
-
Kometani, T., et al. (1994). Synthesis of Neohesperidin Glycosides and Naringin Glycosides by Cyclodextrin Glucano-transferase from an Alkalophilic Bacillus species. Bioscience, Biotechnology, and Biochemistry, 58(9), 1632-1636. [Link]
-
Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass spectrometry reviews, 29(1), 1–16. [Link]
-
Castillo, J., et al. (1992). Naringin and Neohesperidin Levels during Development of Leaves, Flower Buds, and Fruits of Citrus aurantium. Planta Medica, 58(4), 337-340. [Link]
-
Panche, A. N., et al. (2016). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Journal of Pharmaceutical Sciences and Research, 8(12), 1285. [Link]
-
Jiang, W., et al. (2022). The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences, 23(21), 13548. [Link]
-
Mahato, N., et al. (2021). An Overview of Bioactive Flavonoids from Citrus Fruits. Foods, 10(10), 2395. [Link]
-
de la O, V. G., et al. (2021). New Sustainable Process for Hesperidin Isolation and Anti-Ageing Effects of Hesperidin Nanocrystals. Molecules, 26(11), 3169. [Link]
-
Chen, R., et al. (2023). Biological Activities and Solubilization Methodologies of Naringin. Molecules, 28(13), 5099. [Link]
-
Barreca, D., et al. (2020). Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health. Molecules, 25(12), 2765. [Link]
-
Stobiecki, M. (2018). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 23(12), 3239. [Link]
-
Trinh, H. T., et al. (2022). A Green Extraction Method to Achieve the Highest Yield of Limonin and Hesperidin from Lime Peel Powder (Citrus aurantifolia). Molecules, 27(3), 853. [Link]
-
Mahato, N., et al. (2019). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Foods, 8(11), 523. [Link]
-
Wan, S., et al. (2023). Omics strategies for plant natural product biosynthesis. Genomics Communications, 2, e011. [Link]
-
Atanasov, A. G., et al. (2024). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Molecules, 29(1), 226. [Link]
-
Hopf, H., & Kandler, O. (1974). Biosynthesis of Umbelliferose in Aegopodium podagraria. Plant physiology, 54(1), 13–14. [Link]
-
Ncube, E. N., et al. (2014). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Analytical & Bioanalytical Techniques, 5(2), 1. [Link]
-
Lee, J. H., et al. (2018). Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS. Journal of the Saudi Society of Agricultural Sciences, 17(4), 432-439. [Link]
Sources
- 1. Glycoside - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringin and Neohesperidin Levels during Development of Leaves, Flower Buds, and Fruits of Citrus aurantium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Flavonoid Biosynthesis Network in Plants | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Green Extraction Method to Achieve the Highest Yield of Limonin and Hesperidin from Lime Peel Powder (Citrus aurantifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Sustainable Process for Hesperidin Isolation and Anti-Ageing Effects of Hesperidin Nanocrystals | MDPI [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. longdom.org [longdom.org]
- 17. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Anti-Aging Potential of Neohesperidin and Its Synergistic Effects with Other Citrus Flavonoids in Extending Chronological Lifespan of Saccharomyces Cerevisiae BY4742 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Strategic Application of Acetylated Glycosides in Modern Research: A Technical Guide
This guide provides an in-depth exploration of the multifaceted roles of acetylated glycosides in contemporary scientific research. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized understanding of why and how acetylating glycosides is a pivotal strategy in chemical biology and medicinal chemistry. We will delve into the underlying chemical principles, provide field-tested experimental protocols, and showcase the practical applications that underscore the significance of this chemical modification.
The Rationale for Acetylation: Enhancing Utility and Controlling Reactivity
Glycosides, carbohydrates in which a sugar is bound to another functional group via a glycosidic bond, are ubiquitous in nature and central to a vast array of biological processes. However, their inherent hydrophilicity and the presence of multiple hydroxyl groups with similar reactivity present significant challenges in both their synthesis and their application as therapeutic agents or research tools. Acetylation, the introduction of an acetyl group (-COCH₃), is a powerful and versatile strategy to overcome these limitations.[1]
The primary motivations for acetylating glycosides can be summarized as follows:
-
Solubility Modulation: The conversion of polar hydroxyl groups to less polar acetate esters dramatically increases the lipophilicity of the glycoside. This enhanced solubility in organic solvents is crucial for facilitating reactions, purification by chromatography, and characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Prodrug Strategy for Enhanced Bioavailability: In drug development, the increased lipophilicity of acetylated glycosides can significantly improve their ability to cross cellular membranes.[2] Once inside the cell, endogenous esterases can cleave the acetyl groups, releasing the active, deacetylated glycoside. This "prodrug" approach can lead to enhanced oral bioavailability and targeted drug delivery.
-
Intermediate Protection in Chemical Synthesis: Acetylation provides a robust method for temporarily protecting hydroxyl groups during multi-step chemical syntheses.[3] The stability of the acetate esters under a variety of reaction conditions allows for selective modification of other parts of the molecule. Subsequently, the acetyl groups can be selectively removed under mild conditions.[4]
-
Stereochemical Control in Glycosylation Reactions: The presence of an acetyl group at the C-2 position of a glycosyl donor can direct the stereochemical outcome of a glycosylation reaction through "neighboring group participation," leading to the formation of a 1,2-trans-glycosidic linkage.[1]
Experimental Protocols: A Practical Guide to Acetylation and Deacetylation
The successful application of acetylated glycosides hinges on efficient and reliable methods for their synthesis and deprotection. The following protocols are standard, well-established procedures in carbohydrate chemistry.
Per-O-acetylation of Glycosides using Acetic Anhydride and Pyridine
This is a classic and widely used method for the exhaustive acetylation of free hydroxyl groups on a glycoside.[5] Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.
Materials:
-
Glycoside (1.0 equivalent)
-
Anhydrous Pyridine
-
Acetic Anhydride (1.5 to 2.0 equivalents per hydroxyl group)
-
Methanol (for quenching)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
1 M Hydrochloric Acid (for washing)
-
Saturated Sodium Bicarbonate Solution (for washing)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the glycoside in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure to remove most of the pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure acetylated glycoside.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous pyridine is critical to prevent the hydrolysis of acetic anhydride.
-
Excess Acetic Anhydride: An excess of the acetylating agent ensures the complete acetylation of all hydroxyl groups.
-
Pyridine as a Catalyst and Base: Pyridine catalyzes the reaction by forming a highly reactive acetylpyridinium ion intermediate and also neutralizes the acetic acid byproduct, driving the reaction to completion.[6]
-
Aqueous Workup: The series of aqueous washes is essential to remove pyridine, unreacted acetic anhydride, and acetic acid from the product.
Zemplén De-O-acetylation: A Mild and Efficient Deprotection
The Zemplén deacetylation is a classic method for the removal of acetyl groups from carbohydrates under basic conditions.[7] It employs a catalytic amount of sodium methoxide in methanol and is known for its high yields and mild reaction conditions.[4][8]
Materials:
-
Acetylated Glycoside (1.0 equivalent)
-
Anhydrous Methanol
-
Sodium Methoxide (catalytic amount, e.g., 0.1 equivalents) or a solution of NaOMe in MeOH.
-
Acidic ion-exchange resin (e.g., Amberlite IR120 H⁺ form)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the acetylated glycoside in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, add acidic ion-exchange resin to the reaction mixture to neutralize the sodium methoxide.
-
Stir until the pH of the solution is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary to afford the deacetylated glycoside.
Causality Behind Experimental Choices:
-
Catalytic Base: The reaction proceeds via a transesterification mechanism, where the methoxide ion is regenerated, allowing for the use of a catalytic amount of base.[8]
-
Methanol as Solvent and Reagent: Methanol serves as the solvent and also participates in the transesterification reaction, forming methyl acetate as a byproduct.
-
Ion-Exchange Resin for Neutralization: Using an acidic resin for neutralization is a convenient method that avoids an aqueous workup, which can be problematic for highly water-soluble unprotected glycosides.
Applications in Drug Discovery and Development
The strategic acetylation of glycosides has profound implications for drug discovery and development, primarily through the prodrug approach to enhance pharmacokinetic properties.
Acetylated Glycosides as Prodrugs
A significant hurdle in the development of glycoside-based drugs is their poor absorption and low bioavailability due to their high polarity. Acetylation masks the polar hydroxyl groups, increasing the lipophilicity of the molecule and facilitating its passage across the lipid-rich barriers of the gastrointestinal tract and cell membranes.[2]
Once absorbed and distributed to the target tissues, the acetylated prodrug is hydrolyzed by intracellular esterases to release the active parent drug. This strategy has been successfully employed to improve the therapeutic potential of a wide range of compounds.
Quantitative Impact on Bioavailability:
| Parent Drug | Acetylated Prodrug | Fold Increase in Oral Bioavailability | Reference |
| Puerarin | Acetylpuerarin | 2.75 (in rats) | [9] |
| 5-Demethyltangeretin | 5-Acetyl-demethyltangeretin | 4.9-fold higher intracellular concentration | [10] |
| Epigallocatechin gallate (EGCG) | Acetylated EGCG | Significantly increased absorption | [10] |
Table 1: Examples of enhanced bioavailability of acetylated glycoside prodrugs.
Acetylated Glycosides as Chemical Probes in Research
Beyond their therapeutic applications, acetylated glycosides are invaluable tools for elucidating biological processes. Their ability to cross cell membranes makes them excellent candidates for metabolic labeling and the development of activity-based probes.
Metabolic Labeling with Acetylated Glycans
Metabolic glycoengineering utilizes cells' own biosynthetic machinery to incorporate modified monosaccharides into cellular glycans. Acetylated versions of these monosaccharide probes, often bearing a bioorthogonal handle like an azide or an alkyne, are readily taken up by cells.[11][12] Once inside, the acetyl groups are removed by cellular esterases, and the modified sugar is processed and incorporated into glycoproteins and other glycoconjugates. The bioorthogonal handle can then be selectively reacted with a reporter molecule (e.g., a fluorophore or a biotin tag) for visualization or enrichment and identification of the labeled biomolecules.[13]
Activity-Based Probes for Enzyme Profiling
Activity-based probes (ABPs) are powerful tools for functional proteomics that covalently label active enzymes in complex biological samples.[14] While not all ABPs are acetylated, the principles of enhancing cell permeability through acetylation are highly relevant to their design. For glycosidases, ABPs are often designed as suicide substrates. An acetylated glycoside carrying a latent reactive group can be designed to be a substrate for a specific glycosidase.[2] Upon enzymatic cleavage of the glycosidic bond, the reactive group is unmasked and covalently modifies a nearby amino acid residue in the enzyme's active site, thus providing a readout of enzyme activity.
Conclusion and Future Perspectives
The acetylation of glycosides is a cornerstone of modern carbohydrate chemistry and its applications in biomedical research. From enabling complex chemical syntheses to enhancing the therapeutic efficacy of drugs and providing sophisticated tools for chemical biology, the strategic use of the acetyl group is indispensable. As our understanding of the intricate roles of glycosylation in health and disease continues to grow, the demand for precisely engineered glycosides will undoubtedly increase. Future innovations in this field may include the development of more sophisticated acetylated prodrugs with enhanced targeting capabilities, novel acetylated chemical probes with improved sensitivity and specificity, and more efficient and selective methods for acetylation and deacetylation. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the power of acetylated glycosides in their own investigations.
References
-
Sarkar, A. K., Fritz, T. A., Taylor, W. H., & Esko, J. D. (2017). Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications. Nature Communications, 8(1), 15015. [Link]
-
Chakraborty, A., & Dube, D. H. (2022). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. ACS Chemical Biology, 17(10), 2875–2884. [Link]
-
Shing, T. K. M., Leung, Y. C., & Yeung, K. W. (2003). Synthesis and Applications of Carbohydrate-Based Organocatalysts. Molecules, 8(12), 935-956. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. [Link]
-
Kitas, E. A., & Fraser-Reid, B. (1990). De-O-acetylation using sodium methoxide. Glycoscience Protocols. [Link]
-
Ren, B., Wang, M., Liu, J., Ge, J., Zhang, X., & Dong, H. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry, 16(10), 4475-4479. [Link]
-
Abramov, A. A., Fefelova, A. G., Shatskiy, A., Kärkäs, M. D., & Stepanova, E. V. (2022). Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone. Carbohydrate Research, 512, 108507. [Link]
-
Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. [Link]
-
Wu, L., Armstrong, Z., Schröder, S. P., de Boer, C., Artola, M., Aerts, J. M. F. G., Overkleeft, H. S., & Davies, G. J. (2019). An overview of activity-based probes for glycosidases. Current Opinion in Chemical Biology, 53, 95-104. [Link]
-
Lo, L. C., & Chou, T. C. (2002). Design and Synthesis of Activity Probes for Glycosidases. Journal of the American Chemical Society, 124(47), 14035-14043. [Link]
-
Anderson, D. R., Wucherpfennig, T. G., & Hirs, C. H. W. (1993). A suite of activity-based probes for cellulose degrading enzymes. Journal of Biological Chemistry, 268(21), 15581-15587. [Link]
-
Li, H., Li, J., Liu, Y., Wang, Y., & Zhang, J. (2009). Syntheses of acetylated steroid glycosides and selective cleavage of O-acetyl groups in sugar moiety. Steroids, 74(10-11), 845-850. [Link]
-
Ren, B., Wang, M., Liu, J., Ge, J., Zhang, X., & Dong, H. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry, 16(10), 4475-4479. [Link]
-
Sun, D., Xue, A., Zhang, B., Xue, X., Zhang, J., & Liu, W. (2016). Enhanced oral bioavailability of acetylpuerarin by poly(lactide-co-glycolide) nanoparticles optimized using uniform design combined with response surface methodology. Drug Design, Development and Therapy, 10, 2185–2195. [Link]
-
Cecioni, S., Praly, J. P., Matthews, S. E., & Vidal, S. (2012). Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates. Molecules, 17(7), 8150-8187. [Link]
-
Chemistry Online. (2023). Zemplén deacetylation. [Link]
-
Jencks, W. P., & Gilchrist, M. (1964). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 86(22), 4651-4654. [Link]
-
Lenoir, J., et al. (2019). Peracetylation (a) and acetylation (b) of selected carbohydrates under... ResearchGate. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]
-
Yang, Y., & Yu, B. (2017). Recent Advances in the Chemical Synthesis of C-Glycosides. Chemical Reviews, 117(19), 12281-12356. [Link]
-
Reddit. (2023). Deacetylation of glucopyranosides with sodium methoxide: dry solvent? r/Chempros. [Link]
-
Willems, L. I., et al. (2020). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society, 142(28), 12021-12036. [Link]
-
Chen, Y. C., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. Pharmaceuticals, 15(11), 1338. [Link]
-
de Boer, C., et al. (2021). Activity-based probes for dynamic characterisation of polysaccharide-degrading enzymes. Essays in Biochemistry, 65(1), 105-118. [Link]
-
Li, Y., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(18), 4437-4456. [Link]
-
Zhang, J., et al. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. Journal of Chemical Research, 46(7-8), 585-591. [Link]
-
Roy, R., & Das, S. K. (2015). Supramolecular assisted O-acylation of carbohydrates. Green Chemistry, 17(6), 3445-3450. [Link]
-
Wu, L., et al. (2019). An overview of activity-based probes for glycosidases. White Rose Research Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry-online.com [chemistry-online.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Suite of Activity-Based Probes for Cellulose Degrading Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Neohesperidose Heptaacetate (CAS: 19949-47-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Neohesperidose heptaacetate, a peracetylated derivative of the naturally occurring disaccharide neohesperidose. Drawing upon its unique physicochemical properties, this document will delve into its synthesis, characterization, and potential applications, particularly within the realms of synthetic chemistry and drug discovery. The insights provided herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound as a versatile building block and research tool.
Core Molecular Characteristics
Neohesperidose heptaacetate is a synthetic carbohydrate derivative in which all seven of the free hydroxyl groups of neohesperidose have been acetylated. This modification significantly alters the properties of the parent disaccharide, which is naturally found in citrus fruits as a component of various flavonoid glycosides.[1] The introduction of the seven acetyl groups imparts a greater degree of hydrophobicity and stability to the molecule.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 19949-47-4 | [1] |
| Molecular Formula | C26H36O17 | [2] |
| Molecular Weight | 620.57 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[1] | [1] |
The parent disaccharide, neohesperidose, is composed of an α-L-rhamnopyranosyl unit linked (1→2) to a D-glucopyranose unit.[3] The complete acetylation to form the heptaacetate derivative enhances its utility in organic synthesis by protecting the hydroxyl groups, thus allowing for selective modifications at other positions if an aglycone is attached.
Synthesis and Purification: A Methodological Overview
Exemplary Experimental Protocol: Acetylation of a Disaccharide
This protocol is a standard procedure for the peracetylation of unprotected carbohydrates and is expected to be effective for the synthesis of Neohesperidose heptaacetate from neohesperidose.
Materials:
-
Neohesperidose
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolution: Dissolve neohesperidose in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath (0 °C).
-
Acetylation: Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a more nonpolar product spot.
-
Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously add methanol to quench the excess acetic anhydride.
-
Work-up: Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Neohesperidose heptaacetate by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Caption: Synthetic workflow for Neohesperidose heptaacetate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a peracetylated sugar is characterized by distinct regions. The anomeric protons will resonate in the downfield region, typically between 4.5 and 6.0 ppm. The other ring protons will appear in the range of 3.5 to 5.5 ppm. A key feature will be the presence of multiple sharp singlet peaks between 1.9 and 2.2 ppm, corresponding to the methyl protons of the seven acetate groups. The integration of these singlets relative to the ring protons should confirm the full acetylation.
-
¹³C NMR: In the carbon NMR spectrum, the carbonyl carbons of the acetate groups will appear significantly downfield, around 170 ppm. The anomeric carbons will be in the 90-100 ppm region. The remaining ring carbons will be found between 60 and 80 ppm, while the methyl carbons of the acetyl groups will be upfield, around 20-21 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of Neohesperidose heptaacetate. Using techniques like Electrospray Ionization (ESI), one would expect to observe the molecular ion adducts, such as [M+Na]⁺ or [M+H]⁺. Fragmentation patterns in MS/MS would likely involve the sequential loss of acetyl groups and cleavage of the glycosidic bond.
Applications in Research and Development
A Versatile Synthetic Intermediate
The primary application of Neohesperidose heptaacetate is as a protected building block in synthetic organic chemistry. The acetyl groups serve as effective protecting groups for the hydroxyl functionalities of the disaccharide, allowing for regioselective reactions on an attached aglycone or for the controlled glycosylation of other molecules.
Probing Biological Systems
The increased lipophilicity of Neohesperidose heptaacetate compared to its parent compound may enhance its ability to cross cell membranes. This property is significant in the context of drug development, as many flavonoids and their glycosides exhibit interesting biological activities but are limited by poor bioavailability. Studies on other acetylated flavonoids have shown that this modification can lead to increased anti-inflammatory and anticancer effects in vitro.[4]
While there is no direct evidence for the biological activity of Neohesperidose heptaacetate, it has been used as a precursor in the synthesis of flavonol glycosides that have demonstrated immunosuppressant properties. This suggests that the neohesperidose moiety, when appropriately delivered, could be a pharmacologically relevant scaffold. The heptaacetate form could serve as a useful tool for researchers investigating the biological roles of flavonoid glycosides, potentially acting as a more cell-permeable probe.
Caption: Key application areas for Neohesperidose heptaacetate.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for Neohesperidose heptaacetate is not widely available. However, based on the MSDS for the parent compound, neohesperidin, and general laboratory safety practices for acetylated compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area or in a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place, tightly sealed, and protected from light and moisture.
-
Fire: Use dry chemical, carbon dioxide, or foam extinguishers.
It is always advisable to consult the supplier-specific safety information before handling any chemical.
Conclusion and Future Perspectives
Neohesperidose heptaacetate is a valuable research chemical with significant potential in synthetic chemistry and as a tool for biological investigation. Its enhanced stability and lipophilicity make it a superior alternative to the unprotected disaccharide in many applications. While direct studies on its biological activities are lacking, the known properties of related acetylated flavonoids and its use in the synthesis of bioactive molecules suggest that this is a promising area for future research. A full spectroscopic characterization and the development of a detailed, optimized synthesis protocol in the peer-reviewed literature would further enhance its utility for the scientific community.
References
-
Wikipedia. Neohesperidose. [Link]
-
MDPI. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. [Link]
-
Pharmaffiliates. CAS No : 19949-47-4 | Product Name : Neohesperidose Heptaacetate. [Link]
Sources
Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of Naringin via Glycosylation of Naringenin with Neohesperidose Heptaacetate
Abstract: This document provides a comprehensive guide for the chemical synthesis of naringin, a prominent flavanone-7-O-glycoside found in citrus fruits. The synthesis is achieved through a two-step process commencing with the glycosylation of the aglycone, naringenin, with the protected sugar donor, α-acetobromo-neohesperidose (neohesperidose heptaacetate bromide). This is followed by the deprotection of the resulting acetylated intermediate. This protocol is designed for researchers in medicinal chemistry, natural product synthesis, and drug development, offering detailed experimental procedures, mechanistic insights, and characterization data. The methodology emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Scientific Rationale
Naringin (naringenin-7-O-neohesperidoside) is a flavonoid glycoside responsible for the characteristic bitter taste of grapefruit and other citrus fruits.[1][2] Its chemical structure consists of the aglycone naringenin linked to the disaccharide neohesperidose at the 7-hydroxyl position.[1][2][3] Naringin and its aglycone, naringenin, have garnered significant attention in the scientific community for their wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective properties.[1][4]
The chemical synthesis of naringin and its derivatives is of paramount importance for several reasons:
-
Pharmacological Studies: It allows for the production of pure naringin for in-vitro and in-vivo studies, free from other co-extracted natural compounds.
-
Drug Development: Synthesis provides a route to novel derivatives with potentially enhanced bioavailability, stability, or therapeutic efficacy.
-
Structure-Activity Relationship (SAR) Studies: The ability to chemically synthesize naringin enables the creation of analogues to probe the structural requirements for its biological activity.
This guide details a robust and well-established synthetic strategy involving the Koenigs-Knorr glycosylation reaction, followed by a Zemplén deacetylation. The Koenigs-Knorr reaction is a classic and reliable method for the formation of glycosidic bonds.[5] The use of an acetylated sugar donor, such as neohesperidose heptaacetate, is crucial as the acetyl group at the C-2 position of the glucose moiety provides anchimeric assistance, directing the stereochemical outcome of the glycosylation to form the desired 1,2-trans-glycosidic linkage.[5][6]
Overall Synthetic Scheme
The synthesis of naringin from naringenin and neohesperidose heptaacetate is a two-step process:
-
Step 1: Koenigs-Knorr Glycosylation: Naringenin is reacted with α-acetobromo-neohesperidose in the presence of a promoter, such as cadmium carbonate, to form peracetylated naringin.
-
Step 2: Zemplén Deacetylation: The peracetylated naringin is treated with a catalytic amount of sodium methoxide in methanol to remove the acetyl protecting groups, yielding the final product, naringin.
Caption: Overall workflow for the two-step synthesis of naringin.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Naringenin | >98% | Commercially Available | Must be thoroughly dried before use. |
| α-Acetobromo-neohesperidose | N/A | Synthesized or Commercially Available | The glycosyl donor. |
| Cadmium Carbonate (CdCO₃) | Reagent Grade | Commercially Available | Promoter for the glycosylation. Handle with care. |
| Toluene | Anhydrous | Commercially Available | Reaction solvent. |
| Drierite (CaSO₄) | Indicating | Commercially Available | Drying agent. |
| Celite® | N/A | Commercially Available | Filtration aid. |
| Sodium Methoxide (NaOMe) | 95% | Commercially Available | Catalyst for deacetylation. |
| Methanol | Anhydrous | Commercially Available | Solvent for deacetylation. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step 1: Synthesis of Peracetylated Naringin (Koenigs-Knorr Glycosylation)
Rationale: This step forms the crucial C-O glycosidic bond between the 7-hydroxyl group of naringenin and the anomeric carbon of the neohesperidose donor. Cadmium carbonate acts as a mild, insoluble base and a halide acceptor, facilitating the formation of the key oxocarbenium ion intermediate.[7] The reaction is performed under anhydrous conditions to prevent hydrolysis of the glycosyl halide.
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add naringenin (1.0 eq), cadmium carbonate (2.0 eq), and Drierite (a small scoop).
-
Add anhydrous toluene (approx. 50 mL) to the flask.
-
Heat the mixture to reflux for 1 hour to azeotropically remove any residual water.
-
Cool the mixture to room temperature.
-
In a separate flask, dissolve α-acetobromo-neohesperidose (1.2 eq) in a minimal amount of anhydrous toluene.
-
Add the solution of the glycosyl donor dropwise to the naringenin-containing flask over 30 minutes.
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the insoluble cadmium salts and Drierite. Wash the Celite® pad with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the peracetylated naringin as a white solid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycoside - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Neohesperidin via Glycosylation with Neohesperidose Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the chemical synthesis of neohesperidin, a flavonoid glycoside of significant interest in the food and pharmaceutical industries, primarily for its use as a precursor to the intense sweetener neohesperidin dihydrochalcone (NHDC). The synthetic strategy centers on the crucial role of neohesperidose heptaacetate as a glycosyl donor in a regioselective Koenigs-Knorr glycosylation reaction with hesperetin.
This document provides not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a deep understanding of the synthetic pathway. All procedures are designed to be self-validating, with clear checkpoints and expected outcomes.
Introduction: The Significance of Neohesperidin Synthesis
Neohesperidin is a flavanone glycoside composed of the aglycone hesperetin and the disaccharide neohesperidose. While naturally present in certain citrus species, its extraction can be inefficient.[1] Chemical synthesis offers a controlled and potentially scalable alternative. Furthermore, the synthesis of neohesperidin is a critical step in the production of neohesperidin dihydrochalcone (NHDC), an artificial sweetener with flavor-enhancing properties.[2]
The synthetic approach detailed herein utilizes established principles of carbohydrate chemistry, employing a peracetylated disaccharide donor to ensure stereocontrol and regioselectivity during the crucial glycosidic bond formation. The acetyl protecting groups on neohesperidose serve a dual purpose: they enhance the stability of the glycosyl donor and direct the stereochemical outcome of the glycosylation reaction.[3]
The Synthetic Strategy: A Three-Stage Approach
The synthesis of neohesperidin from hesperetin and neohesperidose can be logically divided into three principal stages:
-
Activation of the Glycosyl Donor: Preparation of a reactive neohesperidosyl halide from neohesperidose heptaacetate.
-
Koenigs-Knorr Glycosylation: The silver-promoted coupling of the activated neohesperidosyl donor with hesperetin to form the protected neohesperidin heptaacetate.
-
Deprotection: The removal of the acetyl protecting groups to yield the final product, neohesperidin.
This entire workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of neohesperidin.
Scientific Rationale and Experimental Causality
The Role of Acetyl Protecting Groups
The use of acetyl groups to protect the hydroxyl functionalities of neohesperidose is a cornerstone of this synthetic strategy. These electron-withdrawing groups "disarm" the glycosyl donor, which helps to control its reactivity.[3] Furthermore, the acetyl group at the C-2 position of the glucose moiety provides neighboring group participation, which is crucial for achieving the desired β-glycosidic linkage stereoselectively.[4]
Activation of Neohesperidose Heptaacetate
To be an effective glycosyl donor in the Koenigs-Knorr reaction, the anomeric hydroxyl group of the peracetylated sugar must be converted into a good leaving group, typically a halide.[5] Treatment of neohesperidose heptaacetate with a solution of hydrogen bromide in acetic acid is a standard and effective method for preparing the corresponding peracetylated glycosyl bromide.[6]
The Koenigs-Knorr Reaction: A Classic for a Reason
The Koenigs-Knorr reaction is a well-established and reliable method for the formation of glycosidic bonds.[1][7] It involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[5][8] The silver salt acts as a halide scavenger, facilitating the departure of the bromide and the formation of a reactive oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the acceptor molecule.[7]
Regioselectivity in Hesperetin Glycosylation
Hesperetin possesses three hydroxyl groups at positions 5, 7, and 3'. The regioselective glycosylation at the 7-OH position is governed by both electronic and steric factors. The 7-OH group is the most acidic of the three, making it the most nucleophilic and therefore more reactive towards electrophilic glycosyl donors.[9] Additionally, the 5-OH group is involved in intramolecular hydrogen bonding with the adjacent carbonyl group, which reduces its nucleophilicity. The 3'-OH is sterically less accessible than the 7-OH. While enzymatic methods are known for their high regioselectivity in flavonoid glycosylation[10], chemical methods like the Koenigs-Knorr reaction can also achieve good regioselectivity under optimized conditions.
Detailed Protocols
Stage 1: Preparation of Peracetylated Neohesperidosyl Bromide (Glycosyl Donor)
This protocol is adapted from standard procedures for the preparation of acetylated glycopyranosyl bromides.[6]
Materials:
-
Neohesperidose heptaacetate
-
33% Hydrogen bromide in glacial acetic acid (HBr/AcOH)
-
Dichloromethane (DCM), anhydrous
-
Red phosphorus (optional, as a stabilizer for the HBr/AcOH solution)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve neohesperidose heptaacetate (1 equivalent) in a minimal amount of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of 33% HBr in glacial acetic acid (approximately 1.5-2 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC). The starting material should be consumed, and a new, slightly less polar spot corresponding to the glycosyl bromide should appear.
-
Once the reaction is complete, dilute the mixture with cold dichloromethane.
-
Wash the organic layer sequentially with ice-cold water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 30 °C to avoid decomposition of the product.
-
The resulting crude peracetylated neohesperidosyl bromide is typically used immediately in the next step without further purification.
Self-Validation:
-
TLC Analysis: Monitor the reaction for the complete disappearance of the starting material.
-
1H NMR (optional, if purification is attempted): The anomeric proton of the α-bromide typically appears as a doublet at around δ 6.2-6.6 ppm.
Stage 2: Koenigs-Knorr Glycosylation of Hesperetin
This protocol outlines the silver carbonate-promoted coupling of the prepared glycosyl donor with hesperetin.
Materials:
-
Peracetylated neohesperidosyl bromide (from Stage 1)
-
Hesperetin
-
Silver carbonate (Ag₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add hesperetin (1 equivalent), silver carbonate (1.5-2 equivalents), and activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane to the flask.
-
Dissolve the crude peracetylated neohesperidosyl bromide (1.2-1.5 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred suspension of hesperetin and silver carbonate at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC until the hesperetin is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the pad with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the peracetylated neohesperidin.
Self-Validation:
-
TLC Analysis: A new, more polar spot corresponding to the protected neohesperidin should appear, while the spots for hesperetin and the glycosyl donor diminish.
-
Mass Spectrometry: Confirm the mass of the peracetylated neohesperidin.
-
NMR Spectroscopy: Characterize the structure of the purified product. The anomeric protons of the disaccharide should be visible, along with the signals from the hesperetin backbone and the acetyl groups.
Stage 3: Zemplén Deacetylation of Peracetylated Neohesperidin
This final step removes the acetyl protecting groups to yield neohesperidin.[11]
Materials:
-
Peracetylated neohesperidin (from Stage 2)
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)
-
Amberlite® IR120 (H⁺ form) resin
-
Ice bath
Procedure:
-
Dissolve the peracetylated neohesperidin (1 equivalent) in anhydrous methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the deprotection is complete, neutralize the reaction mixture by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral (check with pH paper).
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude neohesperidin can be purified by recrystallization from a suitable solvent system (e.g., water or aqueous ethanol) or by column chromatography on silica gel if necessary.
Self-Validation:
-
TLC Analysis: The highly polar product, neohesperidin, should be observed at or near the baseline, while the less polar starting material disappears.
-
Melting Point: Compare the melting point of the purified product with the literature value.
-
NMR and Mass Spectrometry: Confirm the structure and mass of the final neohesperidin product.
Data Presentation
| Stage | Key Reactants | Key Reagents | Expected Product | Typical Yield Range |
| 1. Donor Activation | Neohesperidose heptaacetate | HBr in Acetic Acid | Peracetylated neohesperidosyl bromide | >90% (crude) |
| 2. Glycosylation | Peracetylated neohesperidosyl bromide, Hesperetin | Silver Carbonate | Peracetylated neohesperidin | 40-60% |
| 3. Deprotection | Peracetylated neohesperidin | Sodium Methoxide in Methanol | Neohesperidin | >90% |
Note: Yields are indicative and can vary based on reaction scale and purification efficiency.
Visualization of Key Chemical Transformations
Diagram of the Koenigs-Knorr Reaction Mechanism:
Caption: Simplified mechanism of the Koenigs-Knorr glycosylation step.
Conclusion
The synthesis of neohesperidin via the Koenigs-Knorr glycosylation of hesperetin with an activated neohesperidose heptaacetate donor is a robust and well-precedented strategy. This application note provides a detailed framework for researchers to undertake this synthesis, emphasizing the critical role of protecting groups and the rationale behind each experimental step. By following these protocols and understanding the underlying chemical principles, scientists can confidently produce neohesperidin for further research and development, particularly in the context of creating high-intensity sweeteners and other valuable flavonoid derivatives.
References
- CN105384787A - Method for extracting hesperidin and neohesperidin from fruitlet and peel of citrus - Google P
-
Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides - PMC - PubMed Central. (URL: [Link])
-
(PDF) Studies on Koenigs-Knorr Glycosidations - ResearchGate. (URL: [Link])
-
Antioxidant properties of neohesperidin dihydrochalcone: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death - PubMed. (URL: [Link])
-
De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI. (URL: [Link])
-
Facile Synthesis of Flavonoid 7- O -Glycosides - ResearchGate. (URL: [Link])
-
Glycoside - Wikipedia. (URL: [Link])
-
Silver-Catalyzed Stereoselective Formation of Glucosides Using Glucosyl Ynenoates as Donors - PMC - NIH. (URL: [Link])
-
Studies on Koenigs-Knorr Glycosidations. - SciSpace. (URL: [Link])
-
Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - Oxford Academic. (URL: [Link])
-
A convenient one-pot preparation of acetylated glycopyranosyl bromides - ResearchGate. (URL: [Link])
-
Regioselective monodeprotection of peracetylated carbohydrates - PubMed. (URL: [Link])
-
Production of Flavonoid O-Glucoside Using Sucrose Synthase and Flavonoid O-Glucosyltransferase Fusion Protein - PubMed. (URL: [Link])
-
Koenig–Knorr glycosidation | Request PDF - ResearchGate. (URL: [Link])
-
Large-Scale Synthesis of Per-O-acetylated Saccharides and Their Sequential Transformation to Glycosyl Bromides and Thioglycosides. | Request PDF - ResearchGate. (URL: [Link])
-
Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone. (URL: [Link])
-
1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. (URL: [Link])
-
Mastering Glycosylation: The Essential Role of Silver Carbonate in Synthesis. (URL: [Link])
-
A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - MDPI. (URL: [Link])
-
Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate - PMC - PubMed Central. (URL: [Link])
-
An Efficient and Regioselective Deprotection Method for Acetylated Glycosides - LookChem. (URL: [Link])
-
A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. (URL: [Link])
-
Oxidation of carbohydrate derivatives with silver carbonate on celite part 10, identification of three mono-o-isopropylidene der - SciSpace. (URL: [Link])
-
Zemplén deacetylation - Chemistry Online. (URL: [Link])
Sources
- 1. Glycoside - Wikipedia [en.wikipedia.org]
- 2. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of flavonoid o-glucoside using sucrose synthase and flavonoid o-glucosyltransferase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering galactoside acetyltransferase for enhanced hesperetin-7-O-glucoside bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
High-Purity Isolation of Neohesperidose Heptaacetate via Optimized Silica Gel Column Chromatography
An Application Note for Drug Development Professionals
Abstract This application note provides a detailed protocol for the purification of Neohesperidose Heptaacetate, a key acetylated derivative of the flavonoid glycoside neohesperidin. Acetylation significantly alters the polarity of the parent compound, necessitating a tailored purification strategy. This guide details a robust normal-phase column chromatography method, explaining the rationale behind stationary and mobile phase selection, and provides a step-by-step protocol for achieving high purity. The methodology is designed for researchers in natural product chemistry, medicinal chemistry, and drug development, offering a reliable framework for isolating this and similar acetylated glycosides.
Introduction: The Rationale for Purification
Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, is a precursor to the intense artificial sweetener Neohesperidin Dihydrochalcone (NHDC).[1][2] The chemical modification of neohesperidin, such as through acetylation to form Neohesperidose Heptaacetate, is a common strategy to create derivatives with altered solubility, stability, and bioavailability for pharmacological studies.[3] The seven acetyl groups drastically reduce the molecule's polarity by masking the hydrophilic hydroxyl groups of the sugar moiety.
This significant decrease in polarity makes normal-phase column chromatography the ideal purification technique.[4] Unlike the highly polar parent compound, the acetylated derivative will exhibit strong retention on a polar stationary phase like silica gel and can be effectively eluted with non-polar solvent systems. This application note establishes a self-validating protocol for the efficient isolation of Neohesperidose Heptaacetate from a crude reaction mixture.
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of adsorption chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase is a non-polar organic solvent system.
The separation mechanism is based on the differential adsorption and desorption of compounds onto the silica surface.
-
Adsorption: The crude sample, dissolved in a minimal amount of solvent, is loaded onto the column. More polar molecules in the mixture (e.g., residual starting material, mono- or di-acetylated byproducts) will form stronger hydrogen bonds with the silica gel and adsorb more tightly.
-
Elution: As the non-polar mobile phase flows through the column, it competes for the adsorption sites. A carefully designed solvent gradient, gradually increasing in polarity, is used to systematically desorb the bound compounds.[5]
-
Separation: Neohesperidose heptaacetate, being significantly less polar than incompletely acetylated impurities, will have a weaker affinity for the silica gel. It will therefore desorb and elute from the column earlier than more polar impurities when a suitable non-polar solvent system is used.
This method allows for a fine-tuned separation based on the number of acetyl groups, providing excellent resolution between the target compound and closely related impurities.
Experimental Workflow
The overall process, from crude sample to pure, isolated compound, is a systematic procedure involving careful preparation, execution, and analysis.
Caption: Workflow for the purification of Neohesperidose Heptaacetate.
Detailed Protocols
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 230-400 mesh (40-63 µm) |
| Glassware | Chromatography Column | 50 cm length, 4 cm inner diameter, with stopcock |
| Erlenmeyer Flasks | Various sizes (for slurry and solvent prep) | |
| Round Bottom Flasks | For rotary evaporation | |
| Test Tubes / Vials | For fraction collection | |
| Solvents | n-Hexane | HPLC Grade |
| Ethyl Acetate | HPLC Grade | |
| Dichloromethane (DCM) | HPLC Grade | |
| Methanol | HPLC Grade | |
| Equipment | Rotary Evaporator | With vacuum pump and water bath |
| Fume Hood | Essential for solvent handling | |
| TLC Plates | Silica gel 60 F254 | |
| UV Lamp | 254 nm and 366 nm | |
| Analytical Balance |
Protocol 1: Mobile Phase Selection using TLC
The causality behind this step is to determine an optimal solvent system before committing the bulk sample to the column. The goal is to find a solvent ratio that gives the target compound a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation and a reasonable elution time.
-
Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in dichloromethane or ethyl acetate.
-
Spot TLC Plates: Using a capillary tube, spot the solution onto several TLC plates.
-
Develop Plates: Place each plate in a developing chamber containing a different ratio of a non-polar to a polar solvent. Start with highly non-polar systems and gradually increase polarity.
-
System 1 (Recommended): n-Hexane:Ethyl Acetate (e.g., start at 9:1, then 8:2, 7:3, 6:4).
-
System 2 (Alternative): Dichloromethane:Methanol (e.g., start at 99:1, then 98:2, 95:5).
-
-
Visualize: After development, dry the plates and visualize the spots under a UV lamp (254 nm). Circle the spots.
-
Calculate Rf: For each plate, calculate the Rf value for the main spot (presumed Neohesperidose Heptaacetate) using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Select System: Choose the solvent system that provides an Rf value of ~0.3 for the target compound and shows good separation from major impurities. This will be the starting mobile phase for the column.
Protocol 2: Column Packing (Slurry Method)
Proper column packing is critical to prevent channeling and ensure high resolution.[5] The slurry method creates a homogenous, well-packed bed free of air bubbles.
-
Prepare the Column: Securely clamp the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but does not impede flow.[5] Add a thin layer (0.5 cm) of sand.
-
Make the Slurry: In an Erlenmeyer flask, mix ~100 g of silica gel with ~200 mL of the initial, least polar mobile phase selected from TLC (e.g., 8:2 Hexane:Ethyl Acetate). Swirl gently to create a uniform slurry and dislodge air bubbles.
-
Pack the Column: With the stopcock closed, pour the slurry into the column using a powder funnel. Tap the side of the column gently to encourage even settling.
-
Pressurize and Settle: Open the stopcock and drain some solvent into a flask. As the silica settles, continuously add the remaining slurry. Never let the solvent level drop below the top of the silica bed.
-
Finalize Packing: Once all silica is added, add a final 1 cm layer of sand on top to protect the silica surface from disturbance during solvent addition.[6] Drain the solvent until the level is just above the top layer of sand. The column is now ready for loading.
Protocol 3: Sample Loading and Elution
Dry loading is recommended for samples that are not readily soluble in the mobile phase, as it prevents band broadening.
-
Dry Loading Preparation: Dissolve the crude sample (e.g., 1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 2-3 g of silica gel to this solution and concentrate to a dry, free-flowing powder using a rotary evaporator.
-
Load the Sample: Carefully add the silica-adsorbed sample powder onto the top layer of sand in the packed column, creating a thin, even layer.
-
Begin Elution: Carefully add the initial mobile phase to the column. Open the stopcock and begin collecting fractions. Use gentle air pressure (flash chromatography) to maintain a steady flow rate (e.g., 5-10 mL/min).
-
Gradient Elution: Start with the initial mobile phase (e.g., 8:2 Hexane:EtOAc) for the first few column volumes. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., move to 7:3, then 6:4 Hexane:EtOAc).[7] This ensures that faster-moving, non-polar impurities elute first, followed by the target compound, and finally the more polar impurities.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes.
Protocol 4: Fraction Analysis and Product Isolation
-
TLC Analysis: Spot every few fractions onto TLC plates. Develop the plates using the mobile phase system that gave a good Rf in the initial scouting.
-
Identify Pure Fractions: Under UV light, identify the fractions that contain only the spot corresponding to the target compound.
-
Pool and Concentrate: Combine the pure fractions in a large round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid or oil is the purified Neohesperidose Heptaacetate. Dry under high vacuum to remove residual solvent. Confirm purity via HPLC and structure via NMR/MS.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Cracked/Channeled Column | Column ran dry; packing was not uniform. | Repack the column. Never let the solvent level drop below the top of the silica bed.[5] |
| Poor Separation / Overlapping Bands | Mobile phase polarity is too high initially; column is overloaded with sample. | Start with a less polar mobile phase. Use a slower, more gradual gradient. Reduce the amount of crude sample loaded relative to the amount of silica. |
| Compound Won't Elute | Mobile phase is not polar enough; compound may be degrading on the acidic silica. | Increase the polarity of the mobile phase significantly (e.g., add a small % of methanol).[7] If degradation is suspected, consider using deactivated (neutral) silica or alumina. |
| Streaking on TLC | Sample is too concentrated; sample is acidic/basic and interacting strongly with silica. | Dilute the sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of Neohesperidose Heptaacetate using normal-phase column chromatography. By understanding the principles of separation and following a systematic workflow—from mobile phase scouting with TLC to careful column packing and gradient elution—researchers can reliably obtain the target compound with high purity. This methodology is not only crucial for the downstream application of Neohesperidose Heptaacetate in drug development and other scientific endeavors but also serves as an adaptable template for the purification of other protected flavonoid glycosides.
References
- Google Patents. (n.d.). CN105384787A - Method for extracting hesperidin and neohesperidin from fruitlet and peel of citrus.
- Silveira, G. F., et al. (2019).
- YMC America, Inc. (2022). Enrichment and purification of peptide impurities using twin-column continuous chromatography.
- Nawrocki, J. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- ResearchGate. (n.d.). HPLC Analysis of N- and O-linked Glycans from Glycoproteins Released by Alkaline β-Elimination.
- Google Patents. (n.d.). CN107118246A - Synthesis process of neohesperidin.
- Tatke, P., et al. (2013). Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid. Pharmaceutical Development and Technology.
- National Center for Biotechnology Information. (n.d.). Neohesperidin dihydrochalcone. PubChem Compound Database.
- Teledyne LABS. (n.d.). Strategies to Purify Carbohydrate-Based Compounds.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Lee, E. J., et al. (2018). Synthesis of fisetin and 2',4',6'-trihydroxydihyrochalcone 4'-O-β-neohesperidoside based on site-selective deacetylation and deoxygenation. Bioorganic & Medicinal Chemistry Letters.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (n.d.). UV absorption spectra of the reference flavonoids.
- Studzińska, S., et al. (2015). Retention Study of Flavonoids Under Different Chromatographic Modes.
- Chen, G., et al. (2012). Separation and purification of neohesperidin from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography.
- ResearchGate. (n.d.). (PDF) Preparative isolation and purification of four flavonoids from Daphne genkwa Sieb. et Zucc. by high-speed countercurrent chromatography.
- ResearchGate. (n.d.). Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: A Natural Bioflavonoid.
- Auctores. (n.d.). Chromatographic methods for the identification of flavonoids.
- MDPI. (n.d.). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC.
- National Center for Biotechnology Information. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. PubMed Central.
- ChemBK. (2024). neohesperidin dihydrochalcone fromcitrus fruit*.
- ResearchGate. (n.d.). (PDF) Chromatographic Methods for the Identification of Flavonoids.
- University of California, Los Angeles. (n.d.). Column chromatography.
- National Center for Biotechnology Information. (n.d.). Isolation and Purification of Glycoconjugates from Complex Biological Sources by Recycling HPLC. PubMed Central.
- ResearchGate. (n.d.). (PDF) HPLC analysis of flavonoids.
- Clemson University. (n.d.). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson OPEN.
- SpringerLink. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves.
- Reddit. (2022). troubleshooting column chromatography. r/chemistry.
- The Good Scents Company. (n.d.). neohesperidin dihydrochalcone.
- ResearchGate. (n.d.). Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin.
- Oxford Academic. (n.d.). Retention Study of Flavonoids Under Different Chromatographic Modes. Journal of Chromatographic Science.
- MDPI. (2019). Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography.
- Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.
Sources
- 1. Neohesperidin dihydrochalcone | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107118246A - Synthesis process of neohesperidin - Google Patents [patents.google.com]
- 3. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teledynelabs.com [teledynelabs.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
Unambiguous Structural Elucidation of Neohesperidose Heptaacetate Using Multidimensional NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the complete structural characterization of neohesperidose heptaacetate, a peracetylated form of the disaccharide neohesperidose. Peracetylation is a critical derivatization step that enhances solubility in common organic solvents and improves spectral dispersion for Nuclear Magnetic Resonance (NMR) analysis. We present a systematic approach that leverages a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). This guide details optimized protocols for sample preparation and data acquisition and provides a step-by-step walkthrough of the spectral analysis process. The causality behind experimental choices is explained, ensuring a robust and self-validating methodology for researchers, chemists, and drug development professionals working with complex glycosides.
Introduction: The Rationale for NMR in Glycoside Characterization
Neohesperidose, a disaccharide composed of α-L-rhamnopyranose and β-D-glucopyranose, is a key structural component of many naturally occurring flavonoid glycosides, such as neohesperidin, which is known for its intense sweet taste upon hydrogenation.[1] Accurate structural confirmation of such molecules is paramount in drug discovery, natural product chemistry, and food science.
Direct NMR analysis of underivatized glycosides in aqueous solutions is often hampered by poor spectral resolution and overlapping signals.[2] Acetylation of the free hydroxyl groups to form neohesperidose heptaacetate serves two primary purposes:
-
Enhanced Solubility: It renders the molecule highly soluble in deuterated chloroform (CDCl₃), a preferred solvent for high-resolution NMR due to its low viscosity and well-defined residual solvent peak.
-
Improved Spectral Dispersion: The acetyl groups shift the resonances of adjacent protons and carbons, spreading the signals across a wider chemical shift range and reducing spectral overlap, which is crucial for unambiguous assignment.[3]
This guide outlines a definitive workflow for assigning every proton and carbon signal in neohesperidose heptaacetate, confirming the constituent monosaccharides, their anomeric configurations, and the crucial inter-glycosidic linkage.
The Logic of the Multidimensional NMR Approach
The complete structural elucidation of a complex molecule like neohesperidose heptaacetate is akin to solving a puzzle. No single NMR experiment provides all the answers; instead, a combination of techniques is required, each providing a specific piece of information. The synergy between these experiments provides a cross-validated and trustworthy final structure.[4]
The workflow is designed to systematically build the structure from individual spin systems to the complete, connected molecule.
Caption: Logical workflow for NMR-based structural elucidation.
-
1D NMR (¹H and ¹³C): Provides an inventory of all protons and carbons in the molecule. The ¹H spectrum gives information on chemical environment and scalar coupling, while the ¹³C spectrum confirms the total number of carbons.[5]
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically through two or three bonds. This is the primary tool for tracing the proton network within each individual sugar ring.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): Creates a 2D map correlating each proton directly to the carbon it is attached to. This allows for the confident assignment of carbon signals based on their known proton assignments from the COSY spectrum.[6][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall molecular framework. It reveals correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are essential for identifying the linkage point between the rhamnose and glucose units and for assigning quaternary carbons, such as the carbonyls of the acetate groups.[6][9]
Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the final NMR spectra is critically dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter in a high-quality NMR tube.[10][11]
Materials:
-
Neohesperidose heptaacetate (5-10 mg for ¹H, 20-50 mg for ¹³C and 2D experiments)
-
Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
High-precision 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent).
-
Small glass vial (e.g., 1-dram vial).
-
Pasteur pipette with a small cotton or glass wool plug.
Procedure:
-
Weighing: Accurately weigh 20-25 mg of neohesperidose heptaacetate into a clean, dry glass vial.
-
Rationale: Using a secondary vial prevents potential loss of valuable sample and makes complete dissolution easier to achieve and verify before transferring to the narrow NMR tube.[11]
-
-
Dissolution: Add approximately 0.6 mL of CDCl₃ with TMS to the vial. Cap the vial and gently swirl or vortex until the sample is fully dissolved. A brief, gentle warming in a water bath (<40°C) can aid dissolution if necessary.
-
Filtration and Transfer: Draw the solution into a Pasteur pipette that has a small, tightly packed plug of cotton or glass wool at its base. Carefully transfer the filtered solution into the NMR tube.
-
Rationale: Filtering removes any microscopic solid impurities or dust that can degrade spectral quality by causing line broadening and interfering with the spectrometer's shimming process.[11]
-
-
Final Volume Check: Ensure the solvent height in the NMR tube is approximately 4-5 cm, which is optimal for modern NMR probes.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.
Protocol 2: NMR Data Acquisition
The following parameters are provided as a general guideline for a 500 MHz or 600 MHz NMR spectrometer. Users should adapt them based on their specific instrument and sample concentration.
| Experiment | Key Parameters | Purpose & Rationale |
| ¹H NMR | Scans: 8-16, Relaxation Delay (d1): 2s | Rapidly provides an overview of proton signals and their multiplicities. The relaxation delay ensures quantitative reliability is not the primary goal here, but rather a quick survey. |
| ¹³C NMR | Scans: 1024-4096, Relaxation Delay (d1): 2s | Detects the low-natural-abundance ¹³C nuclei. A larger number of scans is required to achieve an adequate signal-to-noise ratio. |
| gCOSY | Scans per increment: 2-4, Data points: 2048 (F2) x 256 (F1) | Maps ³JHH couplings to establish proton-proton connectivity within each sugar ring. Gradient-selected (gCOSY) is preferred for its cleaner spectra.[7] |
| gHSQC | Scans per increment: 2-8, Data points: 1024 (F2) x 256 (F1) | Correlates protons to their directly attached carbons (¹JCH). Essential for assigning carbons based on proton assignments.[8][12] |
| gHMBC | Scans per increment: 8-32, Data points: 2048 (F2) x 256 (F1), Long-range J-coupling delay set for ~8 Hz | Detects 2- and 3-bond ¹H-¹³C correlations. The 8 Hz optimization is a good compromise for various types of long-range couplings found in organic molecules. This is the key experiment for connecting the two sugar units and assigning acetate carbonyls.[6][13] |
Data Analysis and Structural Elucidation: A Step-by-Step Walkthrough
The following section describes the logical process of interpreting the NMR data to arrive at the final structure. The glucose moiety is designated with primes (e.g., H-1', C-1') and the rhamnose moiety with double primes (e.g., H-1'', C-1'').
Step 1: Analyze the ¹H NMR Spectrum
-
Acetyl Methyl Protons (δ ~1.9-2.2 ppm): Expect seven distinct singlets, each integrating to 3 protons, confirming the heptaacetate structure.
-
Rhamnose Methyl Protons (δ ~1.2 ppm): A doublet integrating to 3 protons (H-6'') is a key signature for the rhamnose unit.
-
Ring Protons (δ ~3.5-5.5 ppm): A complex region containing all the protons on the sugar rings.
-
Anomeric Protons: Identify the two anomeric protons (H-1' and H-1''), which are typically the most downfield of the ring protons and appear as distinct doublets. The coupling constant (J-value) of the glucose anomeric proton (H-1') is indicative of its configuration (large J ≈ 8 Hz for a trans-diaxial β-linkage).
Step 2: Assign Spin Systems with COSY Starting from the well-resolved anomeric protons identified in Step 1, trace the coupling pathways in the COSY spectrum.
-
Glucose Ring: The H-1' signal will show a cross-peak to H-2'. H-2' will show cross-peaks to H-1' and H-3', and so on, allowing you to "walk" around the entire glucose spin system (H-1' through H-6').
-
Rhamnose Ring: Similarly, starting from H-1'', trace the correlations to H-2'', H-3'', H-4'', and H-5''. The H-5'' will also show a correlation to the H-6'' methyl protons.
Step 3: Assign Carbons with HSQC The HSQC spectrum provides the direct one-bond link between the proton assignments from Step 2 and their corresponding carbons.
-
For every cross-peak in the HSQC spectrum, the proton coordinate (F2 axis) and carbon coordinate (F1 axis) identify a C-H pair. For example, find the signal for H-1' on the proton axis and trace it to the cross-peak; the corresponding chemical shift on the carbon axis is C-1'. Repeat this for all non-quaternary carbons.
Step 4: Connect the Pieces with HMBC The HMBC spectrum provides the final, definitive connections.
-
The Glycosidic Linkage: This is the most critical piece of evidence. Neohesperidose has a 1→2 linkage from rhamnose to glucose. The definitive proof is a cross-peak between the anomeric proton of the rhamnose unit (H-1'') and the C-2 carbon of the glucose unit (C-2').
-
Acetate Group Positions: The ring protons will show correlations to the carbonyl carbons (δ ~170 ppm) of their attached acetate groups. For instance, H-3' will show a cross-peak to the carbonyl carbon of the acetate group at position 3'.
-
Confirmation: Other long-range correlations, such as from anomeric protons to other carbons within their own ring (e.g., H-1' to C-3' and C-5'), further validate the assignments.
Caption: Key HMBC correlations for structural confirmation.
Expected Spectral Data
The following table provides representative chemical shifts for neohesperidose heptaacetate based on analysis of related peracetylated glycosides.[14][15] Actual values may vary slightly based on solvent, concentration, and temperature.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity, J (Hz) | Key HMBC Correlations from ¹H |
| Glucose Moiety | ||||
| 1' | ~101.0 | ~4.65 | d, J ≈ 8.0 | C-2', C-3', C-5' |
| 2' | ~78.0 | ~4.95 | t, J ≈ 8.5 | C-1', C-3', C-1'' (from Rha) |
| 3' | ~73.5 | ~5.20 | t, J ≈ 9.0 | C-2', C-4', C=O |
| 4' | ~68.5 | ~5.10 | t, J ≈ 9.5 | C-3', C-5', C=O |
| 5' | ~72.0 | ~3.75 | ddd | C-1', C-4', C-6' |
| 6'a | ~62.0 | ~4.25 | dd | C-4', C-5', C=O |
| 6'b | ~4.15 | dd | C-4', C-5', C=O | |
| Rhamnose Moiety | ||||
| 1'' | ~98.0 | ~4.90 | d, J ≈ 1.5 | C-2', C-2'', C-3'', C-5'' |
| 2'' | ~69.5 | ~5.15 | dd | C-1'', C-3'', C=O |
| 3'' | ~69.0 | ~5.05 | dd | C-2'', C-4'', C-5'', C=O |
| 4'' | ~71.5 | ~5.30 | t, J ≈ 9.5 | C-3'', C-5'', C-6'', C=O |
| 5'' | ~67.0 | ~3.95 | dq | C-1'', C-4'', C-6'' |
| 6'' | ~17.5 | ~1.20 | d, J ≈ 6.0 | C-4'', C-5'' |
| Acetate Groups | ||||
| CH₃CO | ~169.0-171.0 | - | - | - |
| CH₃CO | ~20.5-21.5 | ~1.9-2.2 | s | C=O |
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural characterization of complex molecules like neohesperidose heptaacetate. By following a logical workflow from sample preparation through to the systematic interpretation of COSY, HSQC, and HMBC spectra, researchers can confidently assign all proton and carbon signals, verify the integrity of the sugar units, and definitively establish the inter-glycosidic linkage. This robust methodology ensures the high level of structural accuracy required for drug development, quality control, and advanced chemical research.
References
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). National Institutes of Health. [Link]
-
1H and 13C NMR Spectral Assignments of the Major Sequences of Twelve Systematically Modified Heparin Derivatives. (n.d.). PubMed. [Link]
-
Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. (2008). PubMed. [Link]
-
Proton and Carbon-13 NMR chemical shift assignments for Hesperidin. (2023). ResearchGate. [Link]
-
NMR spectroscopic and quantum mechanical analyses of enhanced solubilization of hesperidin by theasinensin a. (2015). Kyushu University. [Link]
-
Identification of natural epimeric flavanone glycosides by NMR spectroscopy. (n.d.). Scholarly Publications Leiden University. [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]
-
Primary Structure of Glycans by NMR Spectroscopy. (2023). ACS Publications. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
-
1H NMR spectroscopic characterisation of HepG2 cells as a model metabolic system for toxicology studies. (2024). ResearchGate. [Link]
-
Solid-State NMR Studies of the Succinate-Acetate Permease from Citrobacter Koseri in Liposomes and Native Nanodiscs. (n.d.). PubMed Central. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
NMR sample preparation guidelines. (n.d.). CortecNet. [Link]
-
Complete assignment of the 1H and 13C NMR spectra of secoisolariciresinol diglucoside, a mammalian lignan precursor isolated from Linum usitatissimum. (n.d.). ResearchGate. [Link]
-
Synthesis and NMR Characterization of (Z,Z,Z,Z,E,E,ω)-Heptaprenol. (2012). SciSpace. [Link]
-
A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans. (n.d.). PubMed Central. [Link]
-
2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. (2023). YouTube. [Link]
-
NMR Sample Preparation. (2020). University of Arizona. [Link]
-
Complete 1H and 13C NMR spectral assignment of d-glucofuranose. (2021). SLU. [Link]
-
1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. (n.d.). PubMed Central. [Link]
-
Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. (n.d.). ResearchGate. [Link]
-
The ¹H-NMR (A), ¹³C-NMR (B), HSQC (C), COSY (D), HMBC (E) and NOESY (F) spectra of FIC-1. The chemical structure of FIC-1 (G). (n.d.). ResearchGate. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. [Link]
-
Total assignment of the 1H and 13C NMR spectra of casimiroedine and its peracetylated derivative. (n.d.). ResearchGate. [Link]
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. 1H and 13C NMR spectral assignments of the major sequences of twelve systematically modified heparin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. as.nyu.edu [as.nyu.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mass spectrometry analysis of Neohesperidose heptaacetate
An Application Guide for the Structural Characterization of Neohesperidose Heptaacetate via Liquid Chromatography-Tandem Mass Spectrometry
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical note provides a comprehensive methodology for the analysis of Neohesperidose heptaacetate using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). Neohesperidose heptaacetate, a fully acetylated derivative of the disaccharide neohesperidose, presents unique analytical challenges due to its molecular weight and multiple labile acetyl groups. This guide details a robust protocol for sample preparation, chromatographic separation, and mass spectrometric analysis. We delve into the rationale behind method development, predictable fragmentation patterns, and data interpretation, offering researchers, scientists, and drug development professionals a validated framework for the definitive structural characterization of this compound.
Introduction and Scientific Rationale
Neohesperidose heptaacetate is a synthetic carbohydrate derivative where all seven hydroxyl groups of the neohesperidose (α-L-Rhamnopyranosyl-(1→2)-D-glucose) disaccharide are acetylated.[1][2] Its chemical formula is C₂₆H₃₆O₁₇, with a monoisotopic mass of 620.1953 Da. The acetylation significantly increases the compound's hydrophobicity and stability compared to the parent disaccharide, making it relevant in synthetic chemistry and as a potential intermediate or pro-drug form.
Mass spectrometry is an indispensable tool for the structural elucidation of such compounds, offering high sensitivity and specificity.[3] Electrospray Ionization (ESI) is the ionization technique of choice for this analysis. As a soft ionization method, ESI is capable of generating intact molecular ions from large, non-volatile, and thermally labile molecules like Neohesperidose heptaacetate, minimizing in-source degradation.[4] Coupling liquid chromatography to the mass spectrometer (LC-MS) allows for the separation of the analyte from any impurities or related substances prior to analysis, ensuring data integrity.
Tandem mass spectrometry (MS/MS), specifically Collision-Induced Dissociation (CID), is critical for unambiguous structural confirmation. By selecting the protonated molecular ion and subjecting it to controlled fragmentation, a unique "fingerprint" spectrum is generated. The fragmentation patterns, including the characteristic losses of acetyl groups and cleavage of the glycosidic bond, provide definitive evidence of the compound's identity and structure.[5][6] This application note outlines a systematic approach to leverage these powerful techniques for the comprehensive analysis of Neohesperidose heptaacetate.
Analytical Workflow Overview
The analytical process follows a logical sequence from sample preparation to final data interpretation. Each step is optimized to ensure reproducible and accurate results.
Caption: Overall analytical workflow for Neohesperidose heptaacetate analysis.
Detailed Protocols and Methodologies
Materials and Reagents
-
Neohesperidose heptaacetate standard (≥95% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
Protocol 1: Standard Preparation
Rationale: The goal is to create a working solution that is free of particulates and compatible with the reversed-phase LC mobile phase. Methanol is an excellent solvent for this moderately polar compound and is miscible with the mobile phase.
-
Prepare a stock solution of Neohesperidose heptaacetate at 1 mg/mL in methanol.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Dilute the stock solution with 50:50 (v/v) methanol:water to a final working concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection to prevent clogging of the LC system.
Protocol 2: Liquid Chromatography Method
Rationale: A reversed-phase C18 column is chosen for its ability to retain and separate moderately non-polar compounds. A gradient elution starting with high aqueous content allows for strong retention on the column, while the increasing organic phase concentration facilitates elution. Formic acid is added to the mobile phase to acidify it, which promotes protonation of the analyte in the ESI source, thereby enhancing the signal for positive ion mode detection.[7]
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Gradient | 30% B to 95% B over 8 min, hold at 95% B for 2 min |
Protocol 3: Mass Spectrometry Method
Rationale: Positive ion mode ESI is selected due to the presence of multiple oxygen atoms that can be readily protonated in an acidic environment. The parameters are optimized to achieve stable spray and efficient desolvation, maximizing the generation of the desired molecular ions. For MS/MS, Collision-Induced Dissociation (CID) is used to impart sufficient internal energy to the precursor ion to induce fragmentation along its weakest bonds, primarily the glycosidic linkage and the ester bonds of the acetyl groups.[8]
| Parameter | Setting |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Scan Type | Full Scan (MS1) and Product Ion Scan (MS/MS) |
| MS1 Scan Range | m/z 100 - 1000 |
| MS2 Precursor Ion | m/z 621.2 |
| Collision Energy | Ramped: 15, 25, 40 eV |
Data Analysis and Interpretation
Expected MS1 Full Scan Results
In the full scan spectrum, the primary goal is to identify the molecular ion. Due to the nature of ESI, several adducts are expected. High-resolution mass spectrometry can be used to confirm the elemental composition of these ions.[9]
| Ion Species | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₂₆H₃₇O₁₇]⁺ | 621.2026 | Protonated molecule. This is the target for MS/MS selection. |
| [M+NH₄]⁺ | [C₂₆H₄₀NO₁₇]⁺ | 638.2291 | Ammonium adduct, common if ammonia is present. |
| [M+Na]⁺ | [C₂₆H₃₆O₁₇Na]⁺ | 643.1845 | Sodium adduct, frequently observed. |
| [M+K]⁺ | [C₂₆H₃₆O₁₇K]⁺ | 659.1584 | Potassium adduct, less common but possible. |
Expected MS/MS Fragmentation Pattern
The MS/MS spectrum of the [M+H]⁺ precursor at m/z 621.2 provides the structural fingerprint. The fragmentation is expected to proceed through several competing pathways:
-
Neutral Loss of Acetic Acid/Ketene: The most labile groups are the seven acetyl esters. These will readily undergo neutral loss of acetic acid (60.02 Da) or ketene (42.01 Da) upon collisional activation. Multiple sequential losses are highly probable.
-
Glycosidic Bond Cleavage: The bond between the rhamnose and glucose units is a primary site of fragmentation. This cleavage results in ions corresponding to the individual, acetylated monosaccharide units.[6]
-
Sugar Ring Fragmentation: Further fragmentation can occur within the pyranose rings, although these are typically less intense than the primary glycosidic cleavage and neutral loss fragments.[10]
Caption: Proposed fragmentation pathway for protonated Neohesperidose heptaacetate.
Trustworthiness and System Suitability
To ensure the validity of the results, a system suitability test should be performed before sample analysis. This involves injecting the standard solution multiple times (n=5) and verifying the following:
-
Retention Time Reproducibility: The relative standard deviation (RSD) should be <1%.
-
Peak Area Reproducibility: The RSD should be <5%.
-
Peak Shape: Tailing factor should be between 0.9 and 1.5.
These checks confirm that the LC-MS system is performing optimally and that the generated data is reliable.
Conclusion
The LC-ESI-MS/MS method detailed in this application note provides a robust and reliable protocol for the structural characterization of Neohesperidose heptaacetate. By leveraging high-resolution mass spectrometry and tandem MS, this approach allows for the unambiguous identification of the molecular ion and its characteristic fragment ions. The predictable fragmentation pattern, dominated by the neutral loss of acetyl groups and cleavage of the core glycosidic bond, serves as a definitive fingerprint for the molecule. This guide provides the necessary framework for researchers to confidently identify and characterize this compound in various research and development settings.
References
-
Hagazy, K., & Nega, H. M. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology, 6(3), 1-19. [Link]
-
Gómez-Meza, M. V., et al. (2022). Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. Pharmaceuticals, 15(1), 93. [Link]
-
Karon, D., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1492. [Link]
-
Monforte, M. T., et al. (2007). Electrospray ionization mass spectrometry for identification and structural characterization of pregnane glycosides. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 656-664. [Link]
-
Ye, F., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 10(10), 413. [Link]
-
Jiang, Z., et al. (2023). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 28(13), 5009. [Link]
-
Rodríguez-Ramos, E., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Analytical Chemistry, 95(28), 10618–10624. [Link]
-
Zhang, H., et al. (2014). Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies. Analytical Methods, 6(1), 162-168. [Link]
-
MtoZ Biolabs. (n.d.). Procedure of Quantitative Acetylomics Based on LC-MS/MS. Retrieved from [Link]
-
Li, L. O., et al. (2014). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 55(4), 753–764. [Link]
-
Wikipedia. (n.d.). Neohesperidose. Retrieved from [Link]
-
Becerra-Chauca, N. (2015). Mass Spectrometry of Glycosides. ResearchGate. [Link]
-
Liu, S., et al. (2016). Identification of Glycoside Compounds from Tobacco by High Performance Liquid Chromatography/Electrospray Ionization Linear Ion-Trap Tandem Mass Spectrometry Coupled with Electrospray Ionization Orbitrap Mass Spectrometry. Journal of the Brazilian Chemical Society, 27(8), 1433-1444. [Link]
-
Zhang, H., et al. (2014). Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies. Analytical Methods, 6, 162-168. [Link]
-
de Souza, D. P., et al. (2007). Characterization of Acylated flavonoid-O-glycosides and Methoxylated Flavonoids From Tagetes Maxima by Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 42(11), 1451-1463. [Link]
-
PubChem. (n.d.). Neohesperidose. National Center for Biotechnology Information. Retrieved from [Link]
-
Cui, L., et al. (2012). A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis. Rapid Communications in Mass Spectrometry, 26(21), 2519-2530. [Link]
-
Ma, Y., et al. (2005). Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 40(4), 484-491. [Link]
-
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoid O-glycosides. Journal of Mass Spectrometry, 39(1), 1-15. [Link]
Sources
- 1. CAS 19949-47-4: NEOHESPERIDOSE HEPTAACETATE | CymitQuimica [cymitquimica.com]
- 2. Neohesperidose - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Electrospray ionization mass spectrometry for identification and structural characterization of pregnane glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Deacetylation of Neohesperidose Heptaacetate to Neohesperidose
Introduction: Unveiling the Bioactive Core of Neohesperidin
Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, is a molecule of significant interest in the pharmaceutical and nutraceutical industries.[1] Its diverse biological activities, however, are often attributed to its aglycone, hesperetin, and the disaccharide moiety, neohesperidose. To study the biological effects of neohesperidose or to utilize it as a chiral building block in organic synthesis, it is essential to efficiently cleave it from its peracetylated precursor, neohesperidose heptaacetate.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of neohesperidose heptaacetate to yield neohesperidose. The protocol is centered around the robust and widely adopted Zemplén deacetylation method, a classic yet highly effective transesterification reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol for both the initial acetylation of neohesperidin and the subsequent deacetylation, and outline analytical methods for monitoring and characterizing the compounds.
The Chemistry of Protection and Deprotection: A Tale of Acetyl Groups
In the realm of carbohydrate chemistry, hydroxyl groups are often "protected" to prevent their participation in undesired side reactions during synthetic transformations. Acetyl groups are a common choice for this purpose due to their ease of installation and subsequent removal under mild conditions.[2]
Part 1: Acetylation of Neohesperidin to Neohesperidose Heptaacetate
The journey to isolating neohesperidose begins with the protection of all free hydroxyl groups on the parent neohesperidin molecule. This is typically achieved through acetylation using acetic anhydride in the presence of a base, such as pyridine. Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction.[3]
Reaction Scheme: Acetylation of Neohesperidin
Caption: Acetylation of neohesperidin to its heptaacetate derivative.
Protocol for Acetylation of Neohesperidin:
-
Dissolution: Dissolve neohesperidin (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of neohesperidin) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (a slight excess, typically 1.5-2.0 equivalents per hydroxyl group) to the cooled solution with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously add methanol to quench the excess acetic anhydride.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the pyridine. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude neohesperidose heptaacetate.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure neohesperidose heptaacetate.
Part 2: Deacetylation of Neohesperidose Heptaacetate via Zemplén Deacetylation
The core of this application note is the deprotection of the acetylated sugar. The Zemplén deacetylation, first reported in 1924, is a highly efficient method for the removal of O-acetyl groups from carbohydrates.[4] It employs a catalytic amount of sodium methoxide in methanol, proceeding via a transesterification mechanism where the acetyl groups are transferred to methanol to form methyl acetate.[5] This method is favored for its mild reaction conditions and generally high yields.[4][6]
Reaction Scheme: Zemplén Deacetylation
Caption: Zemplén deacetylation of neohesperidose heptaacetate.
Detailed Protocol for Zemplén Deacetylation:
-
Dissolution: Dissolve neohesperidose heptaacetate (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.
-
Catalyst Preparation: Prepare a fresh solution of sodium methoxide in methanol (e.g., 0.5 M).
-
Catalyst Addition: Add a catalytic amount of the sodium methoxide solution (typically 0.1-0.3 equivalents) to the solution of the acetylated sugar at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically fast and should be monitored by TLC until the starting material is completely consumed.
-
Neutralization (Quenching): Once the reaction is complete, neutralize the mixture by adding a weak acid, such as acetic acid, or by adding an acidic ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form) until the pH is neutral. The use of an ion-exchange resin is often preferred as it simplifies the purification process by avoiding the introduction of soluble salts.[6]
-
Filtration and Concentration: If an ion-exchange resin was used, filter the reaction mixture to remove the resin beads and wash the resin with methanol. Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: The resulting crude neohesperidose is often of high purity. If necessary, it can be further purified by recrystallization or silica gel chromatography using a polar solvent system (e.g., a gradient of methanol in dichloromethane).
Analytical Methods for Reaction Monitoring and Product Characterization
Rigorous analytical monitoring is crucial for ensuring the successful completion of both the acetylation and deacetylation reactions and for confirming the identity and purity of the final product.
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the reactions.[7] The significant difference in polarity between the acetylated and deacetylated forms allows for easy separation and visualization.
| Compound | Stationary Phase | Mobile Phase (v/v) | Visualization | Expected Rf Value |
| Neohesperidin | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Formic Acid / Water (8:1:1) | UV light (254 nm), Anisaldehyde stain | ~0.4 - 0.5 |
| Neohesperidose Heptaacetate | Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate (1:1) | UV light (254 nm), Anisaldehyde stain | ~0.6 - 0.7 |
| Neohesperidose | Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (9:1) | Anisaldehyde stain | ~0.2 - 0.3 |
Table 1: Suggested TLC conditions for reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | A time-dependent linear gradient from low to high organic phase concentration. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at ~280 nm (for residual neohesperidin or its heptaacetate) or Refractive Index (RI) for neohesperidose. |
Table 2: General HPLC parameters for the analysis of neohesperidose.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility |
| Neohesperidin | C₂₈H₃₄O₁₅ | 610.56 | White to yellowish powder | Sparingly soluble in water, soluble in methanol and ethanol. |
| Neohesperidose Heptaacetate | C₄₂H₅₂O₂₂ | 908.84 | White solid | Soluble in many organic solvents (e.g., ethyl acetate, dichloromethane). |
| Neohesperidose | C₁₂H₂₂O₁₀ | 326.30 | White solid | Soluble in water. |
Table 3: Physicochemical properties of the key compounds.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Acetylation | Insufficient acetic anhydride or reaction time. | Increase the amount of acetic anhydride and/or extend the reaction time. Ensure anhydrous conditions. |
| Presence of water in reagents or glassware. | Use freshly distilled pyridine and acetic anhydride. Dry glassware thoroughly. | |
| Incomplete Deacetylation | Insufficient catalyst or reaction time. | Add a small additional amount of sodium methoxide solution. Increase the reaction time. |
| Deactivated catalyst. | Use a freshly prepared sodium methoxide solution. | |
| Low Yield | Product loss during work-up and purification. | Optimize extraction and chromatography conditions. |
| Side reactions. | Ensure inert atmosphere and appropriate reaction temperature. | |
| Product Contamination | Incomplete removal of pyridine or acetic acid. | Co-evaporate with toluene to remove residual pyridine. Ensure thorough washing during work-up. |
| Residual salts from neutralization. | Use an ion-exchange resin for neutralization. |
Table 4: Troubleshooting guide.
Conclusion
The deacetylation of neohesperidose heptaacetate to neohesperidose is a critical step for accessing this valuable disaccharide for further research and development. The Zemplén deacetylation protocol detailed in this application note offers a reliable, efficient, and high-yielding method for this transformation. By understanding the underlying chemistry and adhering to the outlined procedures and analytical controls, researchers can confidently produce high-purity neohesperidose for their specific applications.
References
-
O-Acetylation using acetic anhydride in pyridine. (2021). In Glycoscience Protocols (GlycoPODv2). NCBI. Available at: [Link]
-
De-O-acetylation using sodium methoxide. (2021). In Glycoscience Protocols (GlycoPODv2). NCBI. Available at: [Link]
-
Ren, B., et al. (2014). Zemplén transesterification: a name reaction having been misleading us for 90 years. Green Chemistry, 16(1), 17-20. Available at: [Link]
-
How can I get acetylation with acetic anhydride and prydine? (2014). ResearchGate. Available at: [Link]
-
Chen, L., et al. (2022). Development of a HPLC-UV method for the separation and quantification of hesperidin, neohesperidin, neohesperidin dihydrochalcone and hesperetin. Natural Product Research, 37(15), 2565-2570. Available at: [Link]
-
TLC in the Analysis of Plant Material. (2021). MDPI. Available at: [Link]
-
Thin Layer Chromatography. (n.d.). University of Colorado Boulder. Available at: [Link]
-
Deacetylation of glucopyranosides with sodium methoxide: dry solvent? (2023). Reddit. Available at: [Link]
-
Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. (2020). RSC Advances, 10(47), 28200-28210. Available at: [Link]
-
Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin. (2022). PubMed. Available at: [Link]
-
Zemplén deacetylation. (2023). Chemistry Online. Available at: [Link]
-
Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. (2022). PMC - PubMed Central. Available at: [Link]
-
View of Development and Validation of TLC of Flavonoid from the Ethanolic Extract of Plant Enhydra fluctuans. (2021). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Methods in Developing Mobile Phase Condition for C18 Column. (n.d.). Nacalai Tesque. Available at: [Link]
-
Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone. (2021). Tetrahedron, 97, 132338. Available at: [Link]
- Application of TLC in the Isolation and Analysis of Flavonoids. (2008).
- Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents. (2011). Google Patents.
-
What are the good solvents for leaf extract's TLC? (2021). ResearchGate. Available at: [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry-online.com [chemistry-online.com]
- 5. reddit.com [reddit.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Neohesperidin Dihydrochalcone (NHDC) from Neohesperidin Precursors
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in the food and pharmaceutical industries on the synthesis of Neohesperidin Dihydrochalcone (NHDC), a high-intensity sweetener. The primary focus is on the conversion of neohesperidin, a naturally occurring flavonoid glycoside, into NHDC. We will explore the fundamental chemical transformations involved, including alkaline-induced ring opening and catalytic hydrogenation. Detailed, step-by-step protocols for both a direct synthesis and a protecting group strategy involving an acetylated intermediate are presented. The rationale behind key experimental choices, safety considerations, and methods for purification and analysis are also discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of Neohesperidin Dihydrochalcone (NHDC)
Neohesperidin Dihydrochalcone (NHDC) is a semi-natural sweetener derived from citrus flavonoids.[1][2] It is approximately 1500-1800 times sweeter than sucrose on a weight basis, making it a valuable food additive for calorie reduction.[1] Beyond its intense sweetness, NHDC is recognized for its ability to mask bitterness and enhance flavor profiles in a variety of products, including beverages, confectionery, and pharmaceuticals.[3]
The synthesis of NHDC typically begins with neohesperidin, a flavanone glycoside found in bitter oranges (Citrus aurantium).[1] The conversion process involves two key chemical transformations: the opening of the flavanone's heterocyclic C ring under alkaline conditions to form a chalcone, followed by the catalytic hydrogenation of the α,β-unsaturated ketone system of the chalcone to yield the dihydrochalcone structure of NHDC.[4][5] This guide will provide detailed protocols for this synthetic pathway.
While direct conversion of neohesperidin is common, the use of protecting groups, such as acetates, for the numerous hydroxyl moieties of the neohesperidose sugar is a standard strategy in organic synthesis to prevent unwanted side reactions. Acetylating neohesperidin would yield a derivative containing a "neohesperidose heptaacetate" moiety. This guide will also cover this alternative synthetic route, which involves an initial acetylation step followed by deacetylation after the main chemical transformations.
Chemical Structures and Properties
A clear understanding of the molecular structures and physicochemical properties of the key compounds is essential for successful synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Neohesperidin | C28H34O15 | 610.56 | A flavanone glycoside, precursor for NHDC synthesis.[6] |
| Neohesperidin Heptaacetate | C42H48O22 | 904.81 | Acetylated form of neohesperidin, used as a protected intermediate. |
| Neohesperidin Chalcone | C28H34O15 | 610.56 | Intermediate formed by alkaline treatment of neohesperidin. |
| Neohesperidin Dihydrochalcone (NHDC) | C28H36O15 | 612.58 | The final sweetener product, a dihydrochalcone.[7] |
Synthetic Pathways and Mechanisms
The conversion of neohesperidin to NHDC can be achieved through two primary routes, which will be detailed in the protocols below. The overall transformation is depicted in the following workflow diagram.
Diagram 1: Synthetic Pathways to Neohesperidin Dihydrochalcone.
Alkaline-Induced Ring Opening of Flavanone to Chalcone
The initial step in the synthesis involves the treatment of neohesperidin with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8][9][10] This promotes the opening of the pyranone ring of the flavanone structure to form the corresponding chalcone. This reaction is a reversible retro-Michael addition. The presence of the base deprotonates the phenolic hydroxyl groups, increasing electron density and facilitating the ring opening.
Catalytic Hydrogenation of the Chalcone
The intermediate chalcone possesses an α,β-unsaturated ketone moiety, which is susceptible to reduction. Catalytic hydrogenation is employed to selectively reduce the carbon-carbon double bond of the enone system to a single bond, thus forming the dihydrochalcone.[11][12] Common catalysts for this transformation include palladium on carbon (Pd/C) or Raney nickel.[13][14] The reaction is typically carried out under an atmosphere of hydrogen gas.
The Role of Protecting Groups: Acetylation and Deacetylation
In complex molecules with multiple reactive functional groups, such as the numerous hydroxyl groups on the neohesperidose sugar moiety of neohesperidin, protecting groups are often employed to ensure chemoselectivity. Acetyl groups are commonly used to protect hydroxyls.[15]
-
Acetylation: Neohesperidin can be treated with an acetylating agent, such as acetic anhydride in the presence of a base like pyridine, to convert the hydroxyl groups to acetate esters. This forms a peracetylated neohesperidin, which includes the neohesperidose heptaacetate structure.
-
Deacetylation: After the desired transformations on the aglycone portion (ring opening and hydrogenation), the acetyl protecting groups are removed to regenerate the free hydroxyl groups. A common method for this is the Zemplén deacetylation, which involves treating the acetylated compound with a catalytic amount of sodium methoxide in methanol.[15][16]
Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Direct One-Pot Synthesis of Neohesperidin Dihydrochalcone (NHDC)
This protocol is adapted from established industrial methods and is a more direct route to the final product.
Materials and Reagents:
-
Neohesperidin
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Hydrogen gas (H₂)
-
Celatom® or filter aid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution and Ring Opening:
-
In a round-bottom flask, dissolve neohesperidin in an aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH). The exact concentration can be optimized, but the goal is to achieve a basic pH (typically >12) to facilitate ring opening.[13]
-
Stir the solution at room temperature for a predetermined time (e.g., 1-2 hours) to ensure complete conversion to the chalcone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Catalytic Hydrogenation:
-
To the alkaline solution of the neohesperidin chalcone, add the hydrogenation catalyst (e.g., 10% Pd/C, approximately 5-10% by weight relative to the neohesperidin).
-
Securely attach the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously.
-
Continue the hydrogenation at room temperature until the theoretical amount of hydrogen has been consumed or until TLC analysis indicates the complete disappearance of the chalcone intermediate. This can take several hours.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas from the reaction vessel and purge with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celatom® or a similar filter aid to remove the catalyst. Wash the filter cake with a small amount of water or methanol.
-
Cool the filtrate in an ice bath and slowly neutralize it by adding 1 M HCl with stirring until the pH is approximately 7.
-
The NHDC product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If not, the solution can be concentrated under reduced pressure to induce crystallization.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
-
Protocol 2: Synthesis of NHDC via an Acetylated Intermediate
This protocol outlines the use of a protecting group strategy.
Part A: Acetylation of Neohesperidin
Materials and Reagents:
-
Neohesperidin
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend neohesperidin in a mixture of pyridine and DCM.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude neohesperidin heptaacetate.
Part B: Conversion to Acetylated NHDC and Deacetylation
Procedure:
-
Follow the steps for Dissolution and Ring Opening and Catalytic Hydrogenation as described in Protocol 1 , using the neohesperidin heptaacetate as the starting material.
-
After the hydrogenation and removal of the catalyst, the resulting solution contains the acetylated NHDC. Concentrate this solution to dryness.
-
Deacetylation (Zemplén Deacetylation):
-
Dissolve the crude acetylated NHDC in anhydrous methanol.[15]
-
Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., a few drops of a 0.5 M solution in methanol).[15]
-
Stir the reaction at room temperature and monitor by TLC until all acetyl groups have been removed.[15]
-
Neutralize the reaction with an acidic ion-exchange resin, filter the resin, and concentrate the filtrate to obtain the crude NHDC.
-
Purify the NHDC by recrystallization as described in Protocol 1 .
-
Analytical Characterization
The identity and purity of the synthesized NHDC should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the conversion of the chalcone to the dihydrochalcone.
Troubleshooting and Key Considerations
-
Incomplete Ring Opening: Ensure the pH is sufficiently high and allow adequate reaction time.
-
Inefficient Hydrogenation: The catalyst may be inactive. Ensure proper handling of the catalyst and an oxygen-free atmosphere in the reaction vessel.
-
Low Yields: Optimize reaction conditions such as temperature, pressure, and catalyst loading. Purification losses can be minimized by careful recrystallization.
-
Incomplete Deacetylation: Ensure the use of anhydrous methanol and a sufficient catalytic amount of sodium methoxide.
Conclusion
The synthesis of neohesperidin dihydrochalcone from neohesperidin is a well-established process that is crucial for the production of this valuable sweetener. This guide has provided detailed protocols for both a direct synthetic route and a protecting group strategy involving neohesperidose heptaacetate. By understanding the underlying chemical principles and carefully following these experimental procedures, researchers and industry professionals can reliably produce high-purity NHDC for various applications.
References
-
Bordas S.A. (2019). Neohesperidin Dihydrochalcone, multi-task solution. Available at: [Link]
-
Wang, G., et al. (2020). Synthesis and Application of Neohesperidin Dihydrochalcone. Journal of Jianghan University (Natural Science Edition), 48(1), 37-44. Available at: [Link]
-
Frydman, A., et al. (2005). Metabolic engineering of plant cells for biotransformation of hesperedin into neohesperidin, a substrate for production of the low-calorie sweetener and flavor enhancer NHDC. Journal of Agricultural and Food Chemistry, 53(24), 9708-9712. Available at: [Link]
-
ResearchGate. (n.d.). Scheme for conversion of hesperidin from orange peels into neohesperidin and ultimately the sweetener NHDC. Available at: [Link]
-
Jiang, H., et al. (2023). Industrial production of natural low-calorie sweetener neohesperidin dihydrochalcone. The Innovation, 4(4), 100446. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of neohesperidin dihydrochalcone. Available at: [Link]
- Google Patents. (n.d.). KR101722165B1 - A method of preparation of neohesperidin dihydrochalcone from citrus peel by using supercritical fluid extraction.
-
PubChem. (n.d.). Neohesperidin dihydrochalcone. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of chalcones using NaOH. Available at: [Link]
-
GlycoPODv2 - NCBI. (2021). De-O-acetylation using sodium methoxide. Available at: [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]
- Google Patents. (n.d.). CN110950747A - Synthesis method of hesperetin dihydrochalcone.
-
ResearchGate. (n.d.). Physicochemical properties and mechanism of solubilised neohesperidin system based on inclusion complex of hydroxypropyl‐β‐cyclodextrin. Available at: [Link]
- Google Patents. (n.d.). US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.
-
Chemistry Online. (2023). Zemplén deacetylation. Available at: [Link]
-
ResearchGate. (n.d.). Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: A Natural Bioflavonoid. Available at: [Link]
-
IISTE. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Available at: [Link]
-
Oreate AI Blog. (2026). Research Progress on the Application of Neohesperidin Dihydrochalcone. Available at: [Link]
-
MDPI. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Available at: [Link]
-
YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Available at: [Link]
-
Royal Society of Chemistry. (2014). Green Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). A study of palladium hydrogenation catalysts based on nanodiamonds and activated carbon. Available at: [Link]
-
MDPI. (2022). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Available at: [Link]
-
Semantic Scholar. (2019). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Available at: [Link]
- Google Patents. (n.d.). US3736266A - Preparation of carbon supported palladium catalysts.
-
MDPI. (2022). Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. Available at: [Link]
-
FAO AGRIS. (2022). Research Progress on Pharmacological Activities of Neohesperidin Dihydrochalcone and Its Synthetic Precursors. Available at: [Link]
-
PubMed. (2022). Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. Available at: [Link]
-
Nature Portfolio. (2022). Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detoxification of Lipid Peroxidation Aldehyde 4-Hydroxynonenal by Hesperetin Dihydrochalcone, a Microbial Metabolite of Neohesperidin Dihydrochalcone, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Pharmacological Activities of Neohesperidin Dihydrochalcone and Its Synthetic Precursors [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Application of Neohesperidin Dihydrochalcone [qks.jhun.edu.cn]
- 7. Neohesperidin dihydrochalcone | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iiste.org [iiste.org]
- 10. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. KR101722165B1 - A method of preparation of neohesperidin dihydrochalcone from citrus peel by using supercritical fluid extraction - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chemistry-online.com [chemistry-online.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Neohesperidose Heptaacetate
Welcome to the technical support center for the synthesis of neohesperidose heptaacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to improve your reaction yields and product purity.
I. Introduction to Neohesperidose Heptaacetate Synthesis
Neohesperidose heptaacetate is a fully protected disaccharide composed of rhamnose and glucose. Its synthesis is a critical step in the preparation of various flavonoid glycosides and other natural products. The most common and established method for creating the crucial glycosidic bond is the Koenigs-Knorr reaction . This reaction involves the coupling of a glycosyl halide (the donor) with a glycosyl acceptor (an alcohol) in the presence of a promoter, typically a heavy metal salt.
The overall synthetic strategy involves several key stages:
-
Preparation of Protected Monosaccharides: Both rhamnose and glucose are peracetylated to protect their hydroxyl groups.
-
Formation of the Glycosyl Donor: The peracetylated rhamnose is converted into a more reactive glycosyl halide, typically a bromide.
-
Glycosylation Reaction: The glycosyl donor is coupled with a partially protected glucose acceptor.
-
Final Acetylation and Purification: The resulting disaccharide is fully acetylated and purified to yield the final product, neohesperidose heptaacetate.
This guide will delve into the practical aspects of each stage, highlighting common pitfalls and providing solutions to enhance your synthetic success.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of neohesperidose heptaacetate, presented in a question-and-answer format.
A. Low Yield in the Glycosylation Step
Question: My Koenigs-Knorr glycosylation reaction is resulting in a very low yield of the desired disaccharide. What are the likely causes and how can I improve it?
Answer:
Low yields in Koenigs-Knorr reactions are a frequent challenge and can often be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: This is the most common culprit. Glycosyl halides are highly sensitive to hydrolysis.[1] Any trace of water in your reaction will consume the glycosyl donor, leading to the formation of unwanted byproducts.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). The use of desiccants like finely powdered calcium chloride has been explored, though it may slow down the reaction rate.[1]
-
-
Inactive Promoter: The heavy metal salt promoter (e.g., silver carbonate, silver triflate) is crucial for activating the glycosyl halide. If it is old or has been improperly stored, its activity may be diminished.
-
Solution: Use freshly purchased or properly stored promoters. Silver salts are light-sensitive and should be stored in the dark. Consider using more reactive promoters like silver triflate (AgOTf) in combination with an acid scavenger.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: While many Koenigs-Knorr reactions are run at room temperature, some systems benefit from cooling to 0°C or even lower to suppress side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Poor Reactivity of the Glycosyl Acceptor: The hydroxyl group of your glucose acceptor may not be sufficiently nucleophilic.
-
Solution: Ensure the correct protecting groups are used on the glucose acceptor to leave the desired hydroxyl group free and accessible. Steric hindrance around the hydroxyl group can also reduce reactivity.
-
B. Formation of Multiple Products (Stereoisomers)
Question: I am observing multiple spots on my TLC plate after the glycosylation reaction, suggesting the formation of stereoisomers. How can I improve the stereoselectivity?
Answer:
Controlling the stereochemistry of the newly formed glycosidic bond is a central challenge in carbohydrate synthesis. The Koenigs-Knorr reaction, when properly controlled, can be highly stereoselective.
-
Neighboring Group Participation: The acetyl protecting group at the C-2 position of the rhamnose donor plays a critical role in directing the stereochemical outcome. It can form a cyclic intermediate that blocks one face of the molecule, leading to the formation of the desired 1,2-trans-glycosidic linkage.[2]
-
Causality: The formation of an oxocarbenium ion intermediate is followed by the attack of the C-2 acetate to form a dioxolanium ion. The subsequent attack by the alcohol acceptor occurs from the opposite face, resulting in the trans product.[2]
-
Solution: Ensure you are using an acetyl protecting group at the C-2 position of your rhamnose donor. Other protecting groups that do not offer this neighboring group participation (e.g., benzyl ethers) can lead to a mixture of anomers.[2]
-
-
Reaction Conditions: The solvent and promoter can influence the stereoselectivity.
-
Solution: Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred. The choice of promoter can also be critical; for instance, insoluble silver salts like silver carbonate often favor the formation of β-glycosides.[2]
-
C. Difficulty in Purifying the Final Product
Question: I am struggling to purify neohesperidose heptaacetate from the reaction mixture. What are the best practices for purification?
Answer:
Purification of peracetylated disaccharides can be challenging due to the presence of closely related byproducts and stereoisomers.
-
Column Chromatography: This is the primary method for purification.
-
Stationary Phase: Silica gel is the most common stationary phase for the separation of acetylated sugars.
-
Mobile Phase: A gradient of ethyl acetate in hexane or toluene is typically effective. The optimal solvent system should be determined by TLC analysis.
-
Technique: Careful packing of the column and slow, consistent elution are key to achieving good separation. Flash chromatography can expedite the process.
-
-
Removal of Promoter Byproducts: The heavy metal salts used as promoters must be removed.
-
Solution: After the reaction, filter the mixture through a pad of Celite to remove insoluble silver salts. If soluble silver salts were used, an aqueous workup with a solution of sodium thiosulfate can help to remove residual silver ions.
-
-
Separation of Anomers: If your reaction produced a mixture of α and β anomers, their separation by column chromatography can be difficult due to their similar polarities.
-
Solution: High-performance liquid chromatography (HPLC) with a suitable column (e.g., a pentafluorophenyl stationary phase) may be necessary for separating closely related isomers.[3] In some cases, crystallization can be used to isolate the desired anomer.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the acetyl protecting groups?
A1: The acetyl groups serve two main purposes. Firstly, they protect the hydroxyl groups on the monosaccharides from reacting during the glycosylation step.[4] Secondly, the acetyl group at the C-2 position of the rhamnose donor provides neighboring group participation, which is crucial for controlling the stereochemistry of the glycosidic bond to favor the desired 1,2-trans product.[2]
Q2: Why is a glycosyl bromide typically used as the donor instead of a chloride or iodide?
A2: Glycosyl bromides offer a good balance of reactivity and stability.[5] Glycosyl chlorides can be less reactive, requiring harsher conditions, while glycosyl iodides are often too unstable and are typically prepared in situ.[5]
Q3: Can I use other promoters besides silver salts for the Koenigs-Knorr reaction?
A3: Yes, other heavy metal salts such as mercury(II) cyanide or cadmium carbonate have been used.[6] However, due to their toxicity, silver salts are generally preferred. More modern methods may employ other Lewis acids as promoters.
Q4: How can I confirm the structure and purity of my final product?
A4: A combination of analytical techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the anomeric protons are particularly diagnostic for confirming the stereochemistry of the glycosidic linkage. Mass spectrometry (MS) can be used to confirm the molecular weight of the product.[7] Purity can be assessed by HPLC and TLC.
Q5: What are the expected yields for this synthesis?
A5: The overall yield can vary significantly depending on the specific conditions and the success of each step. Yields for Koenigs-Knorr reactions can range from modest (around 20-40%) to good (70-80%) under optimized conditions.[1] The peracetylation and glycosyl halide formation steps generally proceed in high yield.
IV. Experimental Protocols and Data
A. Synthesis Pathway Overview
Caption: Overall synthetic workflow for neohesperidose heptaacetate.
B. Detailed Experimental Protocol: Koenigs-Knorr Glycosylation
This protocol is a representative procedure based on established methods for similar disaccharide syntheses.
-
Preparation of the Glycosyl Acceptor (1,3,4,6-tetra-O-acetyl-β-D-glucopyranose):
-
Start with commercially available β-D-glucose pentaacetate.
-
Perform a selective deacetylation at the anomeric position. A common method involves using a Lewis acid like aluminum chloride in a non-polar solvent.[8]
-
Purify the resulting tetra-acetylated glucose by column chromatography.
-
-
Preparation of the Glycosyl Donor (2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide):
-
Peracetylate L-rhamnose using acetic anhydride and a base like pyridine.[9]
-
Treat the peracetylated rhamnose with a solution of hydrogen bromide in acetic acid to form the glycosyl bromide.[10] This product is often used immediately in the next step without extensive purification due to its instability.
-
-
Koenigs-Knorr Glycosylation:
-
Dissolve the glucose acceptor (1 equivalent) and silver carbonate (1.5 equivalents) in anhydrous dichloromethane under an argon atmosphere.
-
Stir the mixture in the dark for 30 minutes.
-
Add a solution of the freshly prepared rhamnosyl bromide donor (1.2 equivalents) in anhydrous dichloromethane dropwise over 20-30 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Acetylation and Purification:
-
Dissolve the crude disaccharide in a mixture of acetic anhydride and pyridine and stir overnight.
-
Work up the reaction by pouring it into ice water and extracting with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the residue by silica gel column chromatography to obtain neohesperidose heptaacetate.
-
C. Catalyst and Reagent Optimization Data
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Promoter | Silver Carbonate | Silver Triflate | Mercury(II) Cyanide | Silver triflate is generally more reactive but also more expensive. Silver carbonate is a good starting point. |
| Solvent | Dichloromethane | Toluene | Acetonitrile | Dichloromethane and toluene are common choices. Acetonitrile can sometimes participate in the reaction. |
| Temperature | Room Temp. | 0 °C | -20 °C | Lower temperatures can improve stereoselectivity but may slow down the reaction rate. |
| Typical Yield | 40-60% | 50-75% | 30-50% | Yields are highly dependent on the specific combination of reagents and conditions. |
D. Analytical Characterization Workflow
Caption: A typical workflow for the purification and characterization of neohesperidose heptaacetate.
V. References
-
Demchenko, A. V. (2003). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Current Organic Chemistry, 7(1), 35-79.
-
Lin, H., et al. (2012). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Molecules, 17(10), 11845-11855.
-
Lin, C.-H., et al. (2006). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 11(11), 894-906.
-
Lopes, F. C., et al. (2005). Mass spectrometric analysis of O-peracetylated derivatives of 1-monomycoloylglycerol isolated from Corynebacterium pseudotuberculosis, Rhodococcus rhodochrous and R. lentifragmentus. Journal of Microbiological Methods, 63(2), 155-164.
-
Bebault, G. M., & Dutton, G. G. S. (1974). Synthesis of 2-O-, 3-O-, and 4-O-β-D-Glucopyranosyl-L-rhamnose, and of 2-O-β-D-Galactopyranosyl-L-rhamnose. Canadian Journal of Chemistry, 52(21), 3844-3847.
-
A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. (2023). ACS Central Science.
-
Gardossi, L., et al. (1999). Enzymatic regioselective deprotection of peracetylated mono- and disaccharides. Journal of Molecular Catalysis B: Enzymatic, 7(1-4), 71-79.
-
Fairweather, J. K., & Stick, R. V. (2016). Selective anomeric acetylation of unprotected sugars in water. Chemical Science, 8(2), 1063-1067.
-
P-M. D. H. de Haan, et al. (2020). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Journal of Chromatography A, 1626, 461354.
-
Hernandez, T., et al. (2019). Nuclear Magnetic Resonance Spectroscopy Data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives. Data in Brief, 27, 104751.
-
Crich, D., & Cai, W. (2007). Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides. The Journal of Organic Chemistry, 72(16), 6214–6223.
-
Al-Mughaid, H., & Al-Zoubi, M. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Journal of Chemistry, 2020, 1-7.
-
Boltje, T. J., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7436-7510.
-
Koenigs–Knorr reaction. (2023). In Wikipedia.
-
Mata, R., et al. (2000). Total assignment of the 1H and 13C NMR spectra of casimiroedine and its peracetylated derivative. Magnetic Resonance in Chemistry, 38(11), 940-943.
-
Process for the synthesis of 2-deoxy-D-glucose. (2005). U.S. Patent No. 6,933,382 B2.
-
Wang, Y., et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications, 48(3), 517-520.
-
Geringer, S. A. (2020). New Catalytic Reactions in Carbohydrate Chemistry. University of Missouri-Saint Louis.
-
Chen, Y.-F., et al. (2021). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Molecules, 26(21), 6483.
-
Betaneli, V. I., et al. (1980). Practical synthesis of O-β-d-mannopyranosyl-, O-α-d-mannopyranosyl-, and O-β-d-glucopyranosyl-(1→4)-O-α-l-rhamnopyranosyl-(1→3)-d-galactoses. Carbohydrate Research, 84(2), 211-224.
-
Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o157.
-
Jansson, P.-E., et al. (2006). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Carbohydrate Research, 341(9), 1003-1010.
Sources
- 1. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometric analysis of O-peracetylated derivatives of 1-monomycoloylglycerol isolated from Corynebacterium pseudotuberculosis, Rhodococcus rhodochrous and R. lentifragmentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. bcc.bas.bg [bcc.bas.bg]
Technical Support Center: Troubleshooting Common Side Products in Neohesperidose Acetylation
Welcome to the Technical Support Center for Neohesperidose Acetylation. This guide is designed for researchers, scientists, and drug development professionals who are working with the acetylation of neohesperidose, the disaccharide moiety of the flavonoid neohesperidin. As a Senior Application Scientist with extensive experience in carbohydrate chemistry and modification, I have designed this resource to provide not only procedural guidance but also a deep dive into the causality behind the common challenges encountered during this reaction. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic outcomes.
Introduction to Neohesperidose Acetylation Challenges
Neohesperidose is a disaccharide composed of α-L-rhamnopyranosyl-(1→2)-α-D-glucopyranose. Its structure presents seven free hydroxyl groups with varying degrees of steric hindrance and reactivity. The acetylation of these hydroxyl groups is a common strategy in synthetic carbohydrate chemistry to protect them during subsequent reactions or to modify the overall properties of the molecule.
While the goal is often peracetylation (acetylation of all hydroxyl groups), the reality is that the reaction can be difficult to control, frequently leading to a mixture of products. This guide will address the common side products encountered, the reasons for their formation, and strategies to mitigate their presence.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: Why am I seeing multiple spots on my TLC plate after my acetylation reaction, even when I've used a large excess of acetylating agent?
Answer:
The observation of multiple spots on a Thin Layer Chromatography (TLC) plate is a very common issue in the acetylation of neohesperidose and other unprotected sugars. This is due to the formation of a variety of partially acetylated regioisomers. Even with a large excess of the acetylating agent, such as acetic anhydride in pyridine, the complete and uniform acetylation of all seven hydroxyl groups can be challenging.
Causality:
The hydroxyl groups of neohesperidose exhibit different reaction rates towards acetylation due to both steric and electronic factors.
-
Steric Hindrance: The hydroxyl groups are not equally accessible to the acetylating agent. The primary hydroxyl group on the glucose residue (C6-OH) is generally the most accessible and therefore often acetylates the fastest. Conversely, the hydroxyl group at the C2 position of the glucose unit, which is involved in the glycosidic bond with rhamnose, is sterically hindered.
-
Reaction Kinetics vs. Thermodynamics: Under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times), the more reactive hydroxyl groups will be acetylated first, leading to a mixture of partially acetylated intermediates. Achieving thermodynamic equilibrium, where the most stable, fully acetylated product is favored, may require more forcing conditions (e.g., higher temperatures, longer reaction times), which can sometimes lead to other side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete acetylation.
Experimental Protocol: Optimizing for Peracetylation
-
Reagent Check: Ensure your acetic anhydride is fresh and your pyridine is anhydrous. Water contamination will consume the anhydride and can lead to incomplete reactions.
-
Temperature and Time Study:
-
Set up a series of small-scale reactions.
-
Keep the molar excess of acetic anhydride constant (e.g., 20 equivalents).
-
Vary the temperature (e.g., room temperature, 50 °C, 80 °C) and reaction time (e.g., 4h, 12h, 24h).
-
Monitor the progress of each reaction by TLC. The goal is to find conditions where the lower Rf (less acetylated) spots disappear and a single, higher Rf (more acetylated) spot remains.
-
-
Catalyst Addition: If increasing temperature and time is not sufficient, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a highly effective acylation catalyst that can help drive the reaction to completion.
FAQ 2: I've isolated my main product, but NMR analysis suggests it's not the fully acetylated neohesperidose. Which hydroxyl groups are most likely to be unreacted?
Answer:
Identifying the specific sites of incomplete acetylation is crucial for optimizing your reaction. Based on the known reactivity of glucose and rhamnose, certain hydroxyl groups are more prone to remaining unacetylated.
Common Unreacted Positions:
| Monosaccharide Unit | Most Likely Unreacted OH | Rationale |
| Glucose | C4-OH | The axial hydroxyl group at C4 of glucose can exhibit lower reactivity compared to the equatorial hydroxyls. |
| Rhamnose | C2-OH, C4-OH | The axial hydroxyl groups on the rhamnose moiety can be less reactive due to steric hindrance. |
Expert Insight:
In our experience, the C4-OH of the glucose residue is a common site of incomplete acetylation in neohesperidose. The proximity of the bulky rhamnose unit can influence the accessibility of the adjacent hydroxyl groups on the glucose ring.
Troubleshooting and Characterization:
Protocol: NMR Analysis for Identifying Unreacted Hydroxyl Groups
-
1H NMR: In a fully acetylated sugar, the protons attached to the carbons bearing the acetylated hydroxyls are shifted downfield (typically >4.5 ppm). If you observe signals in the 3.5-4.5 ppm range that correspond to carbinol protons (protons on a carbon with a hydroxyl group), this is a strong indication of incomplete acetylation.
-
13C NMR: Acetylation causes a downfield shift of the carbon signal bearing the acetyl group and an upfield shift of the adjacent carbon signals. Comparing your 13C NMR spectrum to a literature spectrum of peracetylated neohesperidose (if available) or peracetylated glucose and rhamnose can help pinpoint the unreacted position.
-
2D NMR (COSY, HSQC): These techniques are invaluable for definitively assigning the signals and confirming the location of any unreacted hydroxyl groups. A COSY experiment will show correlations between coupled protons, helping to trace the spin system of each sugar ring. An HSQC experiment will correlate each proton to its directly attached carbon, allowing for unambiguous assignment of both 1H and 13C signals.
FAQ 3: I'm observing a side product that seems to be an anomer of my desired product. How can I control the anomeric outcome?
Answer:
The formation of anomeric mixtures (α and β anomers at the reducing end of the glucose unit) is a common occurrence during the acetylation of unprotected sugars. The anomeric composition of the starting material and the reaction conditions both play a significant role in the final anomeric ratio of the product.
Mechanism of Anomerization:
Under acidic or basic conditions, the hemiacetal at the anomeric center of the glucose unit can open to the acyclic aldehyde form. This aldehyde can then re-close to form either the α or β anomer, leading to an equilibrium mixture. Acetylation then "locks" the anomers in their respective acetylated forms.
Controlling Anomeric Selectivity:
-
Acid Catalysis: Lewis acids like zinc chloride or protic acids can promote the formation of the thermodynamically more stable anomer. For glucose, the α-anomer is often favored due to the anomeric effect.
-
Base Catalysis: Bases like pyridine or sodium acetate can also influence the anomeric equilibrium.
-
Starting Material: The anomeric purity of your starting neohesperidin will impact the initial anomeric ratio in the reaction mixture.
Logical Relationship Diagram:
Technical Support Center: Troubleshooting Low Yield in Glycosylation Reactions
Welcome to the Technical Support Center for Glycosylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of glycosidic bond formation and overcome common challenges that lead to low product yields. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a glycosylation reaction?
Low yield in glycosylation is a frequent issue stemming from a variety of factors. The most common culprits include suboptimal reaction conditions (especially temperature), poor quality or reactivity of the glycosyl donor and acceptor, inactive or inhibited enzymes (in the case of enzymatic glycosylation), and the occurrence of side reactions that consume your starting materials.[1][2] A systematic approach to troubleshooting, starting with the most likely causes, is essential for resolving the issue efficiently.
Q2: How critical is the reaction temperature for the yield of my chemical glycosylation?
Temperature is a paramount factor influencing both the yield and selectivity of glycosylation reactions.[3] Excessively low temperatures can lead to sluggish or incomplete reactions, while high temperatures can cause the decomposition of the glycosyl donor and promote undesirable side reactions.[3] It is often beneficial to conduct the reaction at a controlled, constant temperature just below the donor's activation temperature to ensure stability while allowing for a reasonable reaction rate.[3]
Q3: My enzymatic glycosylation is not working. What should I check first?
For enzymatic glycosylations, the first step is to verify the activity of your enzyme (e.g., glycosyltransferase or glycosidase). Ensure that the buffer conditions (pH, ionic strength) are optimal for the specific enzyme. The presence of certain metal ions can also significantly impact activity, so check your enzyme's specific requirements.[4] Additionally, confirm the purity and concentration of your donor and acceptor substrates, as contaminants can inhibit the enzyme.
Q4: How do I know if my glycosyl donor is the problem?
The glycosyl donor is a frequent source of low yield.[1] Its stability is highly dependent on its protecting groups and the leaving group at the anomeric position.[5][6] Electron-donating protecting groups can make the donor more reactive but also more prone to decomposition, especially at elevated temperatures.[3] You can assess the stability of your donor by running a control reaction without the acceptor and monitoring its decomposition over time using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Low or No Product Formation
This section provides a more in-depth, question-and-answer guide to diagnose and resolve issues of low or non-existent product yield.
Q5: I've set up my chemical glycosylation reaction, but TLC/LC-MS analysis shows no product. Where do I start troubleshooting?
When no product is detected, a logical, stepwise investigation is key. The following flowchart outlines a recommended troubleshooting workflow:
Caption: Troubleshooting workflow for no product formation.
Begin by systematically verifying each component and condition of your reaction as detailed in the subsequent questions.
Q6: My glycosyl donor appears to be decomposing. How can I prevent this and improve my yield?
Decomposition of the glycosyl donor is a common reason for low yields, as the reactive intermediate is consumed before it can couple with the acceptor.[3]
Causality: The stability of a glycosyl donor is a delicate balance. Electron-donating protecting groups increase reactivity but decrease stability, while electron-withdrawing groups have the opposite effect.[3] High temperatures provide the activation energy not only for the desired reaction but also for decomposition pathways.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most effective first step. Many glycosylations can proceed at lower temperatures, albeit more slowly.[5] A temperature screen is advisable to find the optimal balance between reaction rate and donor stability.
-
Use a Controlled Temperature Setup: Avoid uncontrolled warming from cryogenic temperatures to room temperature. An isothermal reaction provides more reproducible results.[3]
-
Re-evaluate Your Protecting Groups: If donor instability is a persistent issue, consider using more electron-withdrawing protecting groups (e.g., esters instead of ethers) to increase its stability.[3][7]
-
Minimize Time Between Activation and Use: Prepare and use the activated donor promptly to minimize the time it has to decompose.
Q7: I suspect my glycosyl acceptor is not reactive enough. How can I address this?
The nucleophilicity of the hydroxyl group on the glycosyl acceptor is critical for a successful reaction.[8]
Causality: Steric hindrance around the hydroxyl group can prevent the glycosyl donor from approaching. Electron-withdrawing protecting groups on the acceptor can also reduce the nucleophilicity of the hydroxyl group.
Troubleshooting Protocol:
-
Check for Steric Hindrance: Examine the structure of your acceptor. If the target hydroxyl group is sterically hindered, you may need to use a more reactive donor or more forcing reaction conditions (e.g., higher temperature, stronger activator), though this must be balanced with donor stability.
-
Modify Protecting Groups: If possible, change the protecting groups on the acceptor to be more electron-donating to increase the nucleophilicity of the hydroxyl group.
-
Increase Acceptor Concentration: Using a higher concentration of the acceptor can help to drive the reaction forward, according to Le Chatelier's principle.
-
Consider a Different Activator: Some activators may be more effective with less reactive acceptors.
Q8: My enzymatic glycosylation yield is low, even though I've confirmed my enzyme is active. What else could be the problem?
Even with an active enzyme, several factors can lead to low yields in enzymatic glycosylation.
Causality: The enzyme's catalytic efficiency can be hampered by substrate inhibition, product inhibition, or unfavorable reaction equilibrium.
Troubleshooting Protocol:
-
Optimize Substrate Concentrations: High concentrations of the donor or acceptor can sometimes lead to substrate inhibition. Perform a substrate titration experiment to determine the optimal concentration range.
-
Address Product Inhibition: The accumulation of product can inhibit the enzyme. Consider strategies to remove the product as it is formed, such as in-situ precipitation or the use of a biphasic system.
-
Shift the Reaction Equilibrium: For reactions catalyzed by glycosidases operating in reverse, the equilibrium often favors hydrolysis. To drive the synthesis, you can:
-
Increase the concentration of the acceptor.
-
Use an organic co-solvent to reduce the water activity.
-
Employ a mutant glycosidase (a "glycosynthase") that can synthesize but not hydrolyze the glycosidic bond.[4]
-
Table 1: Common Additives and Their Effects on Enzymatic Glycosylation
| Additive | Potential Effect | Notes |
| Metal Ions (e.g., Mg²⁺, Mn²⁺) | Can be essential cofactors for glycosyltransferases, increasing activity. | Check the specific requirements for your enzyme. |
| Metal Ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺) | Can be inhibitory to some glycosyltransferases. | Avoid contamination with these ions. |
| Organic Co-solvents (e.g., DMSO, DMF) | Can improve the solubility of hydrophobic substrates. | May also affect enzyme stability and activity; optimization is required. |
| Bovine Serum Albumin (BSA) | Can stabilize some enzymes and prevent non-specific binding. | A common addition to enzymatic reaction buffers. |
Q9: I'm observing multiple spots on my TLC plate, suggesting side reactions. What are the common side reactions and how can I minimize them?
Side reactions compete with your desired glycosylation, leading to a lower yield of the target product.[2]
Causality: The reactive oxocarbenium ion intermediate can be attacked by other nucleophiles in the reaction mixture, or the donor itself can undergo rearrangement or elimination.
Common Side Reactions and Solutions:
-
Hydrolysis of the Donor: This occurs if there is residual water in your reaction.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. The use of molecular sieves is highly recommended.
-
-
Orthoester Formation: This can happen when a participating protecting group at C-2 (like an acyl group) attacks the anomeric center.
-
Solution: Maintain mildly acidic conditions, as neutral or basic conditions can favor orthoester formation.[9]
-
-
Elimination: This can occur with certain donors to form a glycal.
-
Solution: This is often dependent on the donor structure and reaction conditions. Optimization of temperature and activator may be necessary.
-
Troubleshooting Guide: Difficult Purification
A successful reaction is only half the battle. Low recovery after purification can be mistaken for a low reaction yield.
Q10: I see a good product spot on TLC, but my yield after column chromatography is very low. What could be the issue?
Low recovery during purification is a common frustration.
Causality: The physicochemical properties of the glycosylated product, such as its polarity and solubility, can make it challenging to separate from unreacted starting materials and byproducts. The product may also be unstable under the purification conditions.
Troubleshooting Protocol:
-
Optimize Your Chromatography Method:
-
Solvent System: Perform a thorough TLC analysis with different solvent systems to find one that provides good separation between your product and impurities.
-
Stationary Phase: Consider using a different stationary phase (e.g., diol-bonded silica, C18 for reverse phase) if standard silica gel is not effective.
-
-
Assess Product Stability: Your product may be degrading on the column.
-
Acid/Base Sensitivity: If your product has acid- or base-labile protecting groups, avoid using acidic or basic solvents in your chromatography. You may need to add a small amount of a neutralizer like triethylamine to your eluent.
-
-
Alternative Purification Methods: If chromatography is problematic, consider other purification techniques such as:
-
Recrystallization: If your product is a solid, this can be a highly effective method for obtaining pure material.
-
Preparative HPLC: This can provide much better resolution than flash chromatography, especially for complex mixtures.
-
Experimental Protocols
Protocol 1: Monitoring a Glycosylation Reaction by TLC
-
Prepare your TLC plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spot your references: On the baseline, spot your glycosyl donor, glycosyl acceptor, and a co-spot of both.
-
Start the reaction: At t=0, take a small aliquot of the reaction mixture and spot it on the baseline.
-
Monitor over time: At regular intervals (e.g., 30 min, 1 hr, 2 hr), take another aliquot and spot it on the plate.
-
Develop the plate: Place the TLC plate in a developing chamber with an appropriate solvent system.
-
Visualize: After the solvent front has reached the top of the plate, remove it, let it dry, and visualize the spots using a UV lamp (if your compounds are UV-active) and/or by staining with a suitable reagent (e.g., potassium permanganate, ceric ammonium molybdate).
-
Analyze: The disappearance of the starting materials and the appearance of a new spot (the product) will indicate the progress of the reaction.
Sources
- 1. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 2. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 3. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Neohesperidose Heptaacetate - Preventing Anomerization
Welcome to the technical support center for the synthesis of neohesperidose heptaacetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of glycosylation chemistry. Anomerization, the interconversion of stereoisomers at the anomeric carbon, is a critical challenge in carbohydrate synthesis that can significantly impact yield and purity.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you control anomeric selectivity and achieve your desired α-linked neohesperidose heptaacetate.
Understanding the Challenge: Anomerization in Neohesperidose Synthesis
Neohesperidose is a disaccharide composed of α-L-rhamnose and β-D-glucose linked by an α-1,2-glycosidic bond. The synthesis of its heptaacetate derivative requires the stereoselective formation of this α-linkage, a process often complicated by the formation of the undesired β-anomer. The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the choice of glycosyl donor and acceptor, the promoter or catalyst, solvent, and temperature.[2][3][4][5]
The formation of the glycosidic bond typically proceeds through an oxocarbenium ion intermediate.[6] The incoming nucleophile (the acceptor alcohol) can attack this planar intermediate from either the α- or β-face, leading to a mixture of anomers. The thermodynamically favored product is often the α-anomer due to the anomeric effect, while the β-anomer can be formed under kinetic control.[6][7]
Visualizing the Anomerization Pathway
Caption: General mechanism of glycosylation leading to anomeric mixtures.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of neohesperidose heptaacetate, with a focus on preventing the formation of the undesired β-anomer.
Issue 1: Predominant formation of the β-anomer.
Question: My reaction is yielding primarily the β-linked disaccharide instead of the desired α-anomer. What are the likely causes and how can I fix this?
Answer:
The formation of the 1,2-trans-glycoside (the β-anomer in this case) is often favored when using a glycosyl donor with a "participating" protecting group at the C-2 position.[6][8] This group can form a cyclic intermediate that blocks the α-face of the oxocarbenium ion, directing the incoming acceptor to the β-face.[6]
Causality and Solutions:
-
Neighboring Group Participation (NGP): If your rhamnosyl donor has an acyl-type protecting group (e.g., acetyl, benzoyl) at the C-2 position, it can participate in the reaction to form a dioxolenium ion, which almost exclusively leads to the 1,2-trans product.[6][8]
-
Solution: Switch to a non-participating protecting group at C-2 of the rhamnosyl donor, such as a benzyl ether. Ethers do not provide the same anchimeric assistance, allowing for the formation of anomeric mixtures that can then be influenced by other reaction parameters.[8]
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway.[2][3][4][5] Nitrile solvents, like acetonitrile, are known to favor the formation of β-glycosides.[4][6]
Issue 2: Inconsistent or low α:β selectivity.
Question: I am getting a mixture of α and β anomers, but the ratio is not consistent between batches. How can I improve the reproducibility and favor the α-anomer?
Answer:
Inconsistent selectivity often points to a reaction that is highly sensitive to subtle variations in conditions. Gaining control over the key parameters is essential.
Causality and Solutions:
-
Temperature Fluctuations: Glycosylation reactions can be very sensitive to temperature.[4][5] Lower temperatures generally favor the thermodynamically more stable α-anomer (anomeric effect), while higher temperatures can lead to a loss of selectivity.
-
Solution: Perform the reaction at a consistently low temperature. Start at -78 °C (dry ice/acetone bath) and allow the reaction to slowly warm to room temperature. Meticulous temperature control is key.
-
-
Promoter/Catalyst Choice: The choice of Lewis acid or promoter significantly influences the reaction's stereochemical outcome.[4][5][9] Stronger Lewis acids can favor the formation of the thermodynamic product.
-
Solution: For glycosyl donors with non-participating groups, consider using a pre-activation protocol with a thiophilic promoter like N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid such as triflic acid (TfOH) or silver triflate (AgOTf). The addition of catalytic amounts of Lewis acids like BF₃·OEt₂ has been shown to be effective in directing α-selectivity.[10]
-
-
Reaction Concentration: The concentration of the glycosyl acceptor can influence the anomeric ratio.[11]
-
Solution: Higher α-selectivity is often achieved at lower concentrations of the glycosyl acceptor.[11] Experiment with varying the concentration to find the optimal conditions for your specific system.
-
Issue 3: Anomerization of the desired α-product after formation.
Question: I have successfully synthesized the α-anomer, but it seems to be converting to the β-anomer during workup or purification. How can I prevent this post-reaction anomerization?
Answer:
Anomerization can occur under acidic conditions, where the glycosidic bond is cleaved and reformed.[1]
Causality and Solutions:
-
Acidic Workup Conditions: Residual acid from the reaction or acidic workup procedures can catalyze the anomerization of your product.
-
Solution: Ensure that your reaction is thoroughly quenched with a mild base, such as pyridine or a saturated sodium bicarbonate solution, before proceeding with the workup. During purification by column chromatography, it can be beneficial to add a small amount of a non-volatile base like triethylamine (e.g., 0.1-1%) to the eluent to prevent on-column anomerization.
-
-
In situ Anomerization: Some Lewis acids used as promoters can also catalyze the anomerization of the initially formed product.[9]
-
Solution: If you suspect in situ anomerization, consider using a milder promoter or a promoter system that is less prone to causing this side reaction. Alternatively, shorten the reaction time to isolate the kinetic product before significant anomerization can occur.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal glycosylation method for synthesizing α-neohesperidose heptaacetate?
A1: While there is no single "best" method, the Koenigs-Knorr reaction and its modifications are classic and effective approaches.[8][11] This typically involves the use of a glycosyl halide (e.g., acetobromorhamnose) and a silver salt promoter.[8][11] To favor the α-anomer, it is crucial to use a rhamnosyl donor with a non-participating group at C-2 and to carefully control the reaction conditions as outlined in the troubleshooting guide.[8]
Q2: Can I use an enzymatic approach to synthesize the α-linkage?
A2: Yes, enzymatic synthesis is a powerful tool for achieving high stereoselectivity. Specifically, α-L-rhamnosidases can be used in a reverse hydrolysis reaction to form the α-glycosidic bond.[12][13][14] This approach often proceeds under milder conditions and can provide excellent selectivity, avoiding the formation of anomeric mixtures.
Q3: How do I accurately determine the α:β ratio of my product?
A3: The most reliable method for determining the anomeric ratio is through ¹H NMR spectroscopy. The anomeric protons (the hydrogen atom attached to the anomeric carbon) of the α and β anomers will have distinct chemical shifts and coupling constants. The α-anomer of rhamnose typically exhibits a smaller coupling constant (J₁,₂) than the β-anomer. Integration of the signals corresponding to the anomeric protons of each isomer will give you the α:β ratio.
Q4: Are there any modern, catalytic methods that offer better control over anomerization?
A4: Yes, significant progress has been made in developing catalytic glycosylation reactions that provide excellent stereocontrol.[15] These methods often employ chiral catalysts or Lewis acids to direct the stereochemical outcome.[10][16] For example, some transition metal-catalyzed reactions have been developed for 1,2-trans selective glycosylation.[16] While many of these are designed for β-selectivity, ongoing research is focused on developing catalysts for α-selective glycosylations.
Experimental Protocols
Protocol 1: General Procedure for α-Selective Glycosylation using a Non-Participating Donor
This protocol is a starting point and may require optimization for your specific substrates.
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon. All solvents should be anhydrous.
-
Reaction Setup: To a solution of the glycosyl acceptor (e.g., a suitably protected glucose derivative, 1.0 equiv.) and the rhamnosyl donor with a non-participating group at C-2 (e.g., a benzyl ether protected thioglycoside, 1.2 equiv.) in a mixture of anhydrous DCM and diethyl ether (1:1, v/v) at -78 °C, add activated 4 Å molecular sieves.
-
Activation: After stirring for 30 minutes, add the promoter system (e.g., NIS, 1.5 equiv., and a catalytic amount of TfOH, 0.1 equiv.) portion-wise.
-
Reaction: Monitor the reaction by TLC. Once the starting material is consumed (typically 1-4 hours), quench the reaction at low temperature by adding a few drops of pyridine or triethylamine.
-
Workup: Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite. Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an eluent system containing 0.1% triethylamine to prevent on-column anomerization.
Data Summary Table: Influence of Reaction Parameters on Anomeric Ratio
| Parameter | Condition A | Condition B | Expected Outcome |
| C-2 Protecting Group | Acetyl (Participating) | Benzyl (Non-participating) | Condition B favors α-anomer formation.[8] |
| Solvent | Acetonitrile | Diethyl Ether/DCM | Condition B significantly enhances α-selectivity.[6] |
| Temperature | 0 °C to Room Temp. | -78 °C to Room Temp. | Lower temperatures in Condition B improve α:β ratio.[4][5] |
| Lewis Acid Additive | None | Catalytic BF₃·OEt₂ | Addition of Lewis acid in Condition B can promote α-glycoside formation.[10] |
Visualizing the Workflow for Preventing Anomerization
Caption: Recommended workflow for α-selective neohesperidose heptaacetate synthesis.
References
-
PubMed. (n.d.). On the influence of solvent on the stereoselectivity of glycosylation reactions. Retrieved from [Link]
-
Diva-portal.org. (n.d.). On the Influence of Solvent on the Stereoselectivity of Glycosylation Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Retrieved from [Link]
-
ChemRxiv. (n.d.). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. Retrieved from [Link]
-
ACS Publications. (n.d.). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Retrieved from [Link]
-
PMC - NIH. (n.d.). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Lewis acid promoted anomerisation: recent developments and applications. In Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 41). Retrieved from [Link]
-
ScienceDirect. (n.d.). Controlling the stereoselectivity of glycosylation via solvent effects. Retrieved from [Link]
-
Frontiers. (n.d.). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of alkyl-alpha-L-rhamnosides by water soluble alcohols enzymatic glycosylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Anomer. Retrieved from [Link]
-
PubMed. (n.d.). Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds. Retrieved from [Link]
-
PMC - PubMed Central. (2018). Stereoselective oxidative glycosylation of anomeric nucleophiles with alcohols and carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of alkyl-α-L-rhamnosides by water soluble alcohols enzymatic glycosylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Anomeric Forms of Glucose. Retrieved from [Link]
-
ACS Publications. (n.d.). Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. Retrieved from [Link]
-
SciSpace. (n.d.). Studies on Koenigs-Knorr Glycosidations. Retrieved from [Link]
-
PubMed. (n.d.). Chemoenzymatic Synthesis of α-L-rhamnosides Using Recombinant α-L-rhamnosidase From Aspergillus Terreus. Retrieved from [Link]
Sources
- 1. Anomer - Wikipedia [en.wikipedia.org]
- 2. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Influence of Solvent on the Stereoselectivity of Glycosylation Reactions [diva-portal.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of alkyl-alpha-L-rhamnosides by water soluble alcohols enzymatic glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemoenzymatic synthesis of α-L-rhamnosides using recombinant α-L-rhamnosidase from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
Technical Support Center: Stability of Neohesperidose Heptaacetate Under Acidic Conditions
Welcome to the technical support center for neohesperidose heptaacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this acetylated disaccharide in acidic environments. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity of your experiments.
Introduction to the Stability of Neohesperidose Heptaacetate
Neohesperidose heptaacetate is a fully protected form of the disaccharide neohesperidose. The seven acetate groups serve as protecting groups for the hydroxyl functionalities, rendering the molecule more soluble in organic solvents and suitable for various synthetic transformations. However, when subjected to acidic conditions, two primary degradation pathways can compromise the integrity of the molecule:
-
Glycosidic Bond Hydrolysis: This is often the primary concern under acidic conditions. The glycosidic linkage between the two sugar moieties is susceptible to acid-catalyzed cleavage, leading to the formation of acetylated monosaccharides.
-
Deacetylation: The acetate ester groups can also be hydrolyzed in the presence of acid, although this typically requires more forcing conditions compared to glycosidic bond cleavage. This process, if it occurs, will lead to partially or fully deprotected neohesperidose.
Understanding the interplay between these two pathways is critical for successful experimentation. This guide will walk you through troubleshooting common issues and answer frequently asked questions related to the stability of neohesperidose heptaacetate in acidic media.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting workflow.
Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis
Question: I am running a reaction with neohesperidose hettaacetate in an acidic solution, and my HPLC/LC-MS analysis shows multiple new peaks that I cannot identify. What could be happening?
Answer:
The appearance of unexpected peaks is a strong indicator of degradation. Based on the chemistry of acetylated disaccharides, these new peaks are likely the result of either glycosidic bond hydrolysis or deacetylation, or a combination of both.
Causality Explained:
-
Glycosidic Bond Cleavage: Under acidic conditions, the glycosidic oxygen can be protonated, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water. This results in the cleavage of the disaccharide into its constituent acetylated monosaccharides. Studies on related compounds, such as sucrose fatty acid monoesters, have shown that the glycosidic bond is preferentially hydrolyzed over ester bonds under acidic conditions.[1][2]
-
Deacetylation: The acetate ester groups can also undergo acid-catalyzed hydrolysis. This reaction is generally slower than glycosidic bond cleavage but can be significant, especially at higher acid concentrations or elevated temperatures. The reactivity of different acetyl groups can vary, with some positions being more labile than others.[3][4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Step-by-Step Protocol:
-
Characterize the Unknown Peaks:
-
Utilize High-Resolution Mass Spectrometry (HRMS) to obtain accurate masses of the new species.
-
Compare the observed masses with the theoretical masses of potential degradation products (see table below).
-
If available, use tandem MS (MS/MS) to fragment the ions and gain structural information.
-
-
Identify Degradation Pathway:
-
Glycosidic Cleavage: Look for masses corresponding to the peracetylated glucose and rhamnose units.
-
Deacetylation: Look for a series of peaks with mass differences of 42.010565 Da (the mass of an acetyl group, C₂H₂O).
-
-
Optimize Experimental Conditions:
-
pH Adjustment: If possible, increase the pH of your reaction medium. Glycosidic bonds are generally more stable at pH values above 4.[6]
-
Temperature Control: Perform your reaction at the lowest effective temperature. Acid-catalyzed hydrolysis is highly temperature-dependent.
-
Time Management: Minimize the exposure time of neohesperidose heptaacetate to the acidic conditions.
-
Table 1: Theoretical Masses of Potential Degradation Products
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Degradation Pathway |
| Neohesperidose Heptaacetate | C₂₆H₃₆O₁₇ | 620.1952 | Intact Molecule |
| Hexa-acetyl-neohesperidose | C₂₄H₃₄O₁₆ | 578.1847 | Deacetylation |
| Penta-acetyl-neohesperidose | C₂₂H₃₂O₁₅ | 536.1741 | Deacetylation |
| Tetra-acetyl-glucose | C₁₄H₂₀O₁₀ | 348.1056 | Glycosidic Cleavage |
| Tri-acetyl-rhamnose | C₁₂H₁₈O₈ | 290.1002 | Glycosidic Cleavage |
Issue 2: Change in Solubility or Physical Appearance
Question: My solution of neohesperidose heptaacetate in an organic solvent, upon addition of an acid, has become cloudy or has formed a precipitate. Why is this happening?
Answer:
A change in solubility is often a secondary indicator of degradation, specifically deacetylation.
Causality Explained:
Neohesperidose heptaacetate is soluble in many organic solvents due to the hydrophobic nature of the seven acetate groups. As deacetylation occurs, the hydroxyl groups are exposed, increasing the polarity of the molecule. This leads to the formation of partially acetylated or fully deprotected neohesperidose, which are significantly less soluble in non-polar organic solvents and more soluble in protic solvents like water or methanol.
Troubleshooting Workflow:
Sources
- 1. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of Neohesperidose Heptaacetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of neohesperidose heptaacetate. Recognizing that the purity of this crucial synthetic building block is paramount for subsequent applications, this document is structured in a problem-oriented question-and-answer format. It moves beyond generic protocols to address specific experimental issues with evidence-based solutions and explanations of the underlying chemical principles.
Section 1: Understanding the Impurity Profile in Neohesperidose Heptaacetate Synthesis
The most common and straightforward method for synthesizing neohesperidose heptaacetate is the peracetylation of neohesperidose using acetic anhydride in the presence of a base, typically pyridine.[1] While effective, this reaction can lead to several process-related impurities that complicate downstream applications. Understanding the nature of these impurities is the first step in devising an effective purification strategy.
Caption: Synthesis and Potential Impurities.
Q1: What are the most common impurities I should expect after synthesizing neohesperidose heptaacetate with acetic anhydride and pyridine?
A1: The primary impurities originate from the reagents and byproducts of the acetylation reaction. These include:
-
Residual Pyridine: Due to its high boiling point, pyridine can be challenging to remove completely by simple evaporation.
-
Acetic Acid: A byproduct of the reaction between acetic anhydride and the hydroxyl groups of neohesperidose.
-
Unreacted Acetic Anhydride: If used in excess, residual acetic anhydride may remain. It can hydrolyze to acetic acid during aqueous work-up.[2]
-
Partially Acetylated Neohesperidose Species: Incomplete acetylation can result in a mixture of neohesperidose molecules with varying degrees of acetylation. These are often structurally very similar to the desired product, making them difficult to separate.
Section 2: Troubleshooting Crystallization
Crystallization is often the most efficient method for purifying multi-gram quantities of organic compounds. However, achieving good crystal formation with peracetylated sugars can be challenging.
Q2: My neohesperidose heptaacetate product oiled out during crystallization. What can I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common with acetylated sugars, which can have lower melting points and a tendency to form supersaturated solutions. Here are some troubleshooting steps:
-
Re-dissolve and Re-precipitate: Gently warm the mixture to re-dissolve the oil. Then, allow it to cool much more slowly. A slower cooling rate provides more time for nucleation and ordered crystal growth.
-
Solvent System Modification: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but not when cold. For peracetylated sugars, common solvent systems include ethanol, or mixtures like n-hexane/ethyl acetate and n-hexane/acetone. If your compound is oiling out, the solvent may be too good a solvent, or the anti-solvent may be too poor. Try adjusting the ratio of your solvent/anti-solvent system.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline neohesperidose heptaacetate, add a single crystal to the cooled, supersaturated solution. This seed crystal will act as a template for further crystallization.
| Solvent System | Comments |
| Ethanol | A good starting point for many moderately polar organic compounds. |
| n-Hexane/Ethyl Acetate | A versatile system where ethyl acetate is the solvent and n-hexane is the anti-solvent. Adjust ratios carefully. |
| n-Hexane/Acetone | Similar to the above, acetone is a good solvent for acetylated compounds. |
| Methanol/Water | Can be effective, but care must be taken to avoid hydrolysis of the acetate groups. |
Q3: After crystallization, my product still contains residual pyridine. How can I remove it?
A3: Pyridine can be tenacious. If it co-crystallizes with your product, a simple re-crystallization may not be sufficient. A more effective approach is an acidic wash during the work-up, prior to crystallization.
Protocol: Acidic Wash to Remove Pyridine
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl.[3] The acidic aqueous solution will protonate the pyridine, forming a water-soluble pyridinium salt that will partition into the aqueous layer.
-
Repeat the wash with 1 M HCl.
-
Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid.[3]
-
Wash the organic layer with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude product, now substantially free of pyridine.
-
Proceed with crystallization.
Caption: Work-up and Crystallization Workflow.
Section 3: Troubleshooting Column Chromatography
When crystallization fails to yield a product of sufficient purity, column chromatography is the next logical step.
Q4: I am having difficulty separating my desired product from what I suspect are partially acetylated impurities by silica gel chromatography. What can I do?
A4: Partially acetylated species are more polar than the fully acetylated neohesperidose heptaacetate. Therefore, they will have a stronger affinity for the polar silica gel stationary phase and will elute later. If you are seeing poor separation, consider the following:
-
Solvent System Optimization: The polarity of the eluent is critical. For peracetylated sugars, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. If your compounds are eluting too quickly and with poor separation, decrease the polarity of the mobile phase (i.e., decrease the proportion of ethyl acetate). If they are sticking to the column, increase the polarity.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can be very effective for separating compounds with small differences in polarity.
-
Column Dimensions and Packing: A longer, narrower column will provide better resolution than a short, wide one. Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Polarity | Application |
| 9:1 | Low | For eluting very non-polar impurities. |
| 4:1 to 2:1 | Medium | A good starting range for eluting the desired heptaacetate. |
| 1:1 | High | For eluting more polar, partially acetylated impurities. |
Section 4: Purity Assessment
Accurate assessment of purity is crucial. While TLC can provide a qualitative indication, more rigorous methods are necessary for confirmation.
Q5: How can I definitively assess the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive assessment of purity:
-
¹H NMR Spectroscopy: This is an excellent method for identifying residual solvents like pyridine and acetic acid.[4][5] The proton signals for these impurities are well-characterized and can be easily identified. Additionally, the presence of multiple anomeric proton signals may indicate a mixture of α and β anomers. The integration of the anomeric proton signal relative to other protons on the sugar backbone can give an indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for detecting non-volatile impurities. A single, sharp peak is indicative of a pure compound. The presence of shoulder peaks or multiple peaks suggests the presence of impurities, such as partially acetylated species or anomers.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product. The absence of ions corresponding to partially acetylated species is a good indicator of purity.
References
-
Chemistry Stack Exchange. (2013). Result of glucose with acetic anhydride and pyridine? [Online forum post]. Retrieved from [Link]
-
Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? [Online forum post]. Retrieved from [Link]
- Valentini, F., Galloni, P., Brancadoro, D., Conte, V., & Sabuzi, F. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 842190.
-
LibreTexts Chemistry. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
- Tsunekawa, R., Hanaya, K., Higashibayashi, S., & Sugai, T. (2018). Synthesis of fisetin and 2',4',6'-trihydroxydihyrochalcone 4'-O-β-neohesperidoside based on site-selective deacetylation and deoxygenation. Bioscience, Biotechnology, and Biochemistry, 82(8), 1316-1322.
- Google Patents. (2017). CN107118246A - Synthesis process of neohesperidin.
-
Reddit. (2015). Peracetylation of glucose with acetic anhydride + regioselective deacetylation. [Online forum post]. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of Neohesperidose Heptaacetate
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Neohesperidose heptaacetate. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of scaling this process from the bench to larger-scale production. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning and executing the synthesis at scale.
Q1: What are the primary synthetic routes to Neohesperidose heptaacetate and which is most suitable for scale-up?
A1: The most direct and scalable route starts from commercially available flavonoid glycosides like naringin or hesperidin, which already contain the neohesperidose disaccharide moiety. The core transformation is a peracetylation reaction. An alternative, though far more complex and less economical for scale-up, would be a de novo synthesis involving the coupling of protected rhamnose and glucose units, followed by attachment to an aglycone.[1] For industrial applications, the peracetylation of a readily available natural product is vastly superior due to its atom economy and reduced step count.
Q2: Why are acetyl groups chosen for hydroxyl protection in this synthesis?
A2: Acetyl groups are one of the most common protecting groups in carbohydrate chemistry for several compelling reasons.[2] They are easily installed in high yield using inexpensive reagents like acetic anhydride.[3] Acetyl groups are stable to a wide range of reaction conditions, particularly those used in subsequent glycosylations or modifications if needed. Critically, their removal (deacetylation) is well-established and can be achieved under basic conditions, such as with sodium methoxide in methanol (Zemplén deacetylation), which is a clean and high-yielding reaction.[2]
Q3: What are the most critical parameters to control when moving from a lab-scale to a pilot-scale synthesis?
A3: When scaling up, several parameters that are negligible at the bench become critical:
-
Temperature Control: The peracetylation reaction is often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction is a significant safety hazard. Precise temperature monitoring and a robust cooling system are essential.
-
Reagent Addition Rate: Slow, controlled addition of reagents like acetic anhydride is necessary to manage the exotherm.
-
Mixing Efficiency: Homogeneous mixing is crucial to ensure uniform reaction temperatures and concentrations, preventing localized "hot spots" or areas of high reagent concentration that can lead to side product formation.
-
Work-up and Isolation: Handling large volumes of solvents and performing extractions or filtrations requires appropriate engineering controls and equipment. Product isolation, which might be simple precipitation at the lab scale, may require controlled crystallization or centrifugation at a larger scale.
Q4: Are there enzymatic alternatives to chemical synthesis for producing glycosides at scale?
A4: Yes, enzymatic synthesis using glycosynthases or glycosidases is a growing field.[4] These methods offer high stereo- and regioselectivity under mild, aqueous conditions, which can simplify protection/deprotection schemes.[5] However, challenges for industrial scale-up include the high cost of activated sugar donors (e.g., nucleotide-phosphate donors), enzyme stability, and the difficulty in handling and expressing these enzymes, some of which are membrane-bound.[6][7] For a simple peracetylation, a chemical route remains more cost-effective and straightforward.
Part 2: Troubleshooting Guide by Synthesis Stage
This section provides specific, actionable advice for problems you may encounter during the synthesis.
Stage 1: Peracetylation Reaction
The conversion of the starting material (e.g., Naringin) to Neohesperidose heptaacetate is the key step. The classic method uses acetic anhydride in pyridine with a catalyst like 4-dimethylaminopyridine (DMAP).
Q: My peracetylation reaction is slow or incomplete, as indicated by TLC analysis.
A: This is a common issue with several potential causes:
-
Water Contamination: Acetic anhydride reacts readily with water. Any moisture in the starting material, solvent (pyridine), or reaction vessel will consume the reagent and reduce the reaction rate. Ensure all materials are rigorously dried. Use freshly distilled or anhydrous grade pyridine.
-
Insufficient Acetic Anhydride: For a peracetylation where seven hydroxyl groups are being modified, a stoichiometric excess of acetic anhydride is required. Ensure you are using at least 7 equivalents, and for scale-up, a larger excess (e.g., 10-15 equivalents) is often used to drive the reaction to completion.
-
Catalyst Inactivity: If using a catalyst like DMAP, ensure it is fresh and has not degraded.
-
Low Temperature: While the reaction is exothermic, it still requires a certain activation energy. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the rate, but this must be done with careful monitoring to prevent runaway conditions.
Q: I'm observing significant charring or byproduct formation, resulting in a dark reaction mixture and difficult purification.
A: This points to reaction conditions being too harsh or uncontrolled.
-
Runaway Exotherm: The most likely cause is poor temperature control. The acetylation of sugars can be highly exothermic. On a larger scale, this can cause the temperature to spike, leading to decomposition of the carbohydrate. Solution: Use a jacketed reactor with an efficient cooling system. Add the acetic anhydride slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.
-
Prolonged Reaction Time at High Temperature: Overheating the reaction for extended periods can lead to degradation. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
-
Pyridine Quality: Old or impure pyridine can contain colored impurities that worsen over the course of the reaction. Use high-purity solvent.[3]
Q: Removing residual pyridine after the reaction is difficult and energy-intensive at scale. Are there viable alternatives?
A: Yes, removing high-boiling, noxious solvents like pyridine is a major challenge in process chemistry.[3] Consider these alternatives:
-
Catalytic Lewis Acid Method: A highly effective alternative is to use acetic anhydride as both the acylating agent and the solvent, with a catalytic amount of a Lewis acid like Indium(III) triflate (In(OTf)₃).[3] This method is often faster, proceeds at room temperature, and avoids the use of pyridine entirely. The work-up is significantly simpler.
-
Iodine Catalysis: Catalytic iodine in neat acetic anhydride is another well-documented method for peracetylation that avoids pyridine.[8]
-
Work-up Strategy: If you must use pyridine, the most common quenching method is to pour the reaction mixture slowly into ice-water. The product often precipitates and can be collected by filtration. To remove residual pyridine from the product, co-evaporation with a high-boiling, non-polar solvent like toluene on a rotary evaporator can be effective.
Stage 2: Work-up and Purification
Q: My product precipitates as an oil or sticky solid during the aqueous work-up, making it difficult to handle.
A: This often happens when the product crashes out of solution too quickly.
-
Controlled Quenching: Instead of pouring the reaction mixture into water, try slowly adding cold water to the reaction mixture with vigorous stirring. This allows for more controlled precipitation.
-
Solvent-Assisted Precipitation: Add a co-solvent like isopropanol or ethanol to the aqueous quench solution. This can modify the polarity and help the product precipitate as a manageable solid rather than an oil.
-
Extraction: If precipitation is problematic, an alternative work-up is to dilute the reaction mixture with a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate and perform a series of aqueous washes (e.g., with cold 1M HCl to remove pyridine, followed by saturated NaHCO₃, and finally brine). The product is then isolated by evaporation of the organic solvent.
Q: Purification by silica gel chromatography is not practical for my multi-kilogram scale. What are the alternatives?
A:
-
Recrystallization: This is the most effective and economical method for purifying large quantities of solid material. Experiment with different solvent systems. A good starting point for acetylated sugars is ethanol/water, isopropanol, or ethyl acetate/heptane mixtures. The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Trituration/Slurry Wash: If the purity after initial precipitation is already high (>95%), a simple slurry wash with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or ethanol) can be very effective at removing minor contaminants.
Part 3: Experimental Protocols & Data
Protocol 1: Scalable Peracetylation of Naringin using Indium Triflate
This protocol is adapted from modern methods that avoid the use of pyridine, making it more suitable for scale-up.[3]
Materials:
-
Naringin (1 equivalent)
-
Acetic Anhydride (15 equivalents)
-
Indium(III) Triflate (In(OTf)₃) (0.05 equivalents)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, nitrogen inlet, and thermocouple, add Naringin. Ensure the solid is dry and free-flowing.
-
Reagent Addition: Under a nitrogen atmosphere, add acetic anhydride (used as the solvent). Begin stirring to create a slurry. Add the catalytic amount of In(OTf)₃.
-
Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). The reaction is mildly exothermic; monitor the internal temperature. If it rises above 35 °C, apply cooling via the reactor jacket. Monitor the reaction progress by TLC (e.g., 7:3 Ethyl Acetate:Hexane), checking for the disappearance of the polar Naringin spot. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel (or perform the wash in the reactor if equipped). Wash sequentially with:
-
Cold water (2x)
-
Saturated NaHCO₃ solution (2x, CAUTION: CO₂ evolution! Add slowly with good stirring).
-
Brine (1x)
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Neohesperidose heptaacetate as a white foam or solid.
-
Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Comparison of Peracetylation Methods
| Method | Catalyst | Solvent | Temp. (°C) | Typical Time | Key Advantages / Disadvantages |
| Classic | DMAP (cat.) | Pyridine | 25-50 | 12-24 h | Adv: Well-established. Disadv: Noxious, high-boiling solvent; long reaction time; difficult work-up.[3] |
| Lewis Acid | In(OTf)₃ (cat.) | Ac₂O (neat) | 25 | 2-4 h | Adv: Fast, clean, avoids pyridine, simple work-up. Disadv: Catalyst cost (though used in small amounts).[3] |
| Iodine | I₂ (cat.) | Ac₂O (neat) | 25 | 3-5 h | Adv: Inexpensive catalyst, avoids pyridine. Disadv: Potential for colored impurities if not fully removed.[8] |
Part 4: Visualization of Workflows
Diagram 1: General Synthesis Workflow
This diagram outlines the primary, scalable route from a natural glycoside to the final product.
Caption: Scalable synthesis workflow for Neohesperidose heptaacetate.
Diagram 2: Troubleshooting Incomplete Acetylation
This decision tree helps diagnose and solve issues with reaction conversion.
Caption: Decision tree for troubleshooting an incomplete acetylation reaction.
References
- Synthesis of Glycosides by Glycosynthases.
- Synthesis And Characteriz
- Synthesis of fisetin and 2',4',6'-trihydroxydihyrochalcone 4'-O-β-neohesperidoside based on site-selective deacetylation and deoxygen
- The Challenge and Promise of Glycomics. PMC - NIH.
- De-O-acetylation using sodium methoxide - Glycoscience Protocols. NCBI.
- Challenges and Opportunities for the Large-Scale Chemoenzymatic Glycoengineering of Therapeutic N-Glycosyl
- Indium Triflate Catalyzed Peracetylation of Carbohydr
- Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. ACS Omega.
- Synthesis of Glycosides by Glycosynthases. MDPI.
- Advances and Challenges in Biomanufacturing of Glycosylation of N
- Assembly of Naturally Occurring Glycosides, Evolved Tactics, and Glycosylation Methods. Accounts of Chemical Research.
- Peracetylation of glucose with acetic anhydride + regioselective deacetyl
Sources
- 1. Synthesis of fisetin and 2',4',6'-trihydroxydihyrochalcone 4'-O-β-neohesperidoside based on site-selective deacetylation and deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Challenges and Opportunities for the Large-Scale Chemoenzymatic Glycoengineering of Therapeutic N-Glycosylated Monoclonal Antibodies [frontiersin.org]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Neohesperidose Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Neohesperidose Heptaacetate and its Spectroscopic Analysis
Neohesperidose is a disaccharide composed of an α-L-rhamnopyranosyl unit linked to the 2-position of a D-glucopyranose unit (α-L-Rhamnopyranosyl-(1→2)-D-glucopyranose)[1]. It is found in various flavonoid glycosides, such as neohesperidin[2]. The peracetylated form, neohesperidose heptaacetate, is a derivative where all seven of the free hydroxyl groups of the disaccharide are converted to acetate esters. This derivatization is often performed to enhance solubility in organic solvents, a common requirement for NMR spectroscopy, and to protect the hydroxyl groups during chemical synthesis[3].
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of carbohydrates and their derivatives. For acetylated sugars, the ¹H NMR spectrum provides a wealth of information regarding the stereochemistry of the glycosidic linkage, the conformation of the pyranose rings, and the sites of acetylation[4]. The chemical shifts (δ), coupling constants (J), and integration of the proton signals are key parameters in this analysis.
Comparative Analysis of ¹H NMR Spectra
A detailed comparison of the ¹H NMR spectrum of neohesperidose heptaacetate with those of rutin hettaacetate and cellobiose octaacetate reveals the unique structural fingerprints of each molecule.
Expected ¹H NMR Spectrum of Neohesperidose Heptaacetate
The ¹H NMR spectrum of neohesperidose heptaacetate is expected to exhibit distinct signals for the protons of the rhamnose and glucose units, as well as the seven acetyl groups. The anomeric protons are particularly diagnostic. The anomeric proton of the glucose unit (H-1'), being adjacent to the glycosidic linkage, will appear as a doublet. The anomeric proton of the rhamnose unit (H-1'') will also be a doublet. The coupling constants of these anomeric protons provide information about their stereochemistry.
The signals for the acetyl groups typically appear as sharp singlets in the upfield region of the spectrum, around δ 2.0 ppm[5]. The seven acetate methyl signals may be resolved or overlap depending on the solvent and the magnetic field strength.
¹H NMR Spectrum of Rutin Heptaacetate (Comparative Compound 1)
Rutin is a flavonoid glycoside containing the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). Its peracetylated form, rutin heptaacetate, therefore differs from neohesperidose heptaacetate in the linkage between the rhamnose and glucose units. This structural difference is expected to be clearly reflected in the chemical shifts of the protons at and near the glycosidic linkage. While specific data for rutin heptaacetate is not abundant, analysis of the parent compound, rutin, provides valuable insights[5][6].
¹H NMR Spectrum of Cellobiose Octaacetate (Comparative Compound 2)
Cellobiose is a disaccharide composed of two β-D-glucose units linked by a β(1→4) glycosidic bond. Its peracetylated form, cellobiose octaacetate, is a well-characterized compound with readily available ¹H NMR data. This spectrum serves as a fundamental reference for understanding the signals of a peracetylated disaccharide of glucose.
Data Summary
The following table summarizes the expected ¹H NMR data for neohesperidose heptaacetate and the experimental data for the comparative compounds.
| Compound | Proton | Expected/Reported Chemical Shift (δ, ppm) | Expected/Reported Coupling Constant (J, Hz) |
| Neohesperidose Heptaacetate | H-1' (Glucose) | ~4.5-5.0 | ~7-8 |
| H-1'' (Rhamnose) | ~4.8-5.2 | ~1-2 | |
| Acetyl Protons (7x) | ~1.9-2.2 | - | |
| Rutin Heptaacetate | H-1' (Glucose) | Varies from Neohesperidose Heptaacetate due to linkage | Varies |
| H-1'' (Rhamnose) | Varies from Neohesperidose Heptaacetate due to linkage | Varies | |
| Acetyl Protons (7x) | ~1.9-2.2 | - | |
| Cellobiose Octaacetate | H-1 | 6.26 | 3.6 |
| H-1' | 4.52 | 7.9 | |
| Acetyl Protons (8x) | 1.96, 2.01, 2.03, 2.04, 2.08, 2.10, 2.11, 2.18 | - |
Experimental Protocols
Peracetylation of a Disaccharide (General Procedure)
This protocol describes a general method for the peracetylation of a disaccharide, which can be adapted for the synthesis of neohesperidose heptaacetate.
Materials:
-
Disaccharide (e.g., Neohesperidose)
-
Acetic Anhydride
-
Pyridine (or Sodium Acetate)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve the disaccharide in pyridine.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the peracetylated disaccharide.
¹H NMR Sample Preparation and Data Acquisition
Procedure:
-
Dissolve 5-10 mg of the purified peracetylated disaccharide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals and measure the coupling constants.
Workflow for ¹H NMR Analysis of Acetylated Disaccharides
Sources
- 1. Solid-State NMR Studies of the Succinate-Acetate Permease from Citrobacter Koseri in Liposomes and Native Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neohesperidin | C28H34O15 | CID 442439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Structure of Neohesperidose Heptaacetate
For researchers, scientists, and professionals in drug development, the precise structural confirmation of carbohydrate moieties is a critical step in understanding molecular interactions and ensuring the efficacy and safety of therapeutic agents. Neohesperidose, a disaccharide found in various flavonoids, and its derivatives like neohesperidose heptaacetate, are of significant interest. This guide provides an in-depth technical comparison of the analytical methodologies used to unequivocally confirm the structure of neohesperidose heptaacetate, with a particular focus on distinguishing it from its common isomer, rutinose heptaacetate.
The Structural Challenge: Neohesperidose vs. Rutinose
Neohesperidose is a disaccharide composed of a rhamnose unit linked to a glucose unit. Specifically, it is 2-O-α-L-rhamnopyranosyl-β-D-glucopyranose.[1] Its isomer, rutinose, has the same constituent monosaccharides but differs in the linkage point of the rhamnose to the glucose; it is 6-O-α-L-rhamnopyranosyl-D-glucopyranose.[1] When these disaccharides are fully acetylated to form heptaacetates, the fundamental structural difference remains the glycosidic linkage. This subtle distinction has profound implications for the molecule's three-dimensional structure and, consequently, its biological activity.
This guide will walk through the essential analytical techniques required to confirm the α-(1→2) linkage in neohesperidose heptaacetate and differentiate it from the α-(1→6) linkage in rutinose heptaacetate.
The Analytical Workflow: A Multi-pronged Approach
A robust structural elucidation strategy for acetylated disaccharides relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Each technique provides unique and complementary pieces of the structural puzzle.
Caption: Workflow for the structural confirmation of neohesperidose heptaacetate.
Mass Spectrometry: Determining Composition and Connectivity
High-resolution mass spectrometry (HRMS) is the first step to confirm the elemental composition of the synthesized molecule. For neohesperidose heptaacetate (C₂₆H₃₆O₁₇), the expected exact mass can be calculated and compared with the experimental value to ensure the correct molecular formula.
Table 1: Expected Mass Spectrometry Data
| Parameter | Neohesperidose Heptaacetate | Rutinose Heptaacetate | Rationale |
| Molecular Formula | C₂₆H₃₆O₁₇ | C₂₆H₃₆O₁₇ | Isomers have the same molecular formula. |
| Exact Mass | 620.1953 | 620.1953 | Identical for isomers. |
| Key MS/MS Fragments | Fragments indicative of a (1→2) linkage. | Fragments indicative of a (1→6) linkage. | The position of the glycosidic bond will influence the fragmentation pathways, leading to different daughter ions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of complex organic molecules like neohesperidose heptaacetate. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential.
¹H and ¹³C NMR: The Chemical Environment Fingerprint
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of different types of carbon atoms. The chemical shifts of the anomeric protons (H-1 of glucose and H-1' of rhamnose) are particularly diagnostic. In acetylated sugars, the proton signals are typically shifted downfield compared to their non-acetylated counterparts.
2D NMR: Connecting the Dots
While 1D NMR provides a foundational overview, 2D NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). This is instrumental in tracing the proton network within each monosaccharide ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the glycosidic linkage. It shows correlations between protons and carbons that are two or three bonds away. To confirm the (1→2) linkage of neohesperidose heptaacetate, a crucial correlation should be observed between the anomeric proton of the rhamnose unit (H-1') and the C-2 carbon of the glucose unit. Conversely, for rutinose heptaacetate, the correlation would be between H-1' of rhamnose and C-6 of glucose.
Table 2: Expected Key NMR Correlations for Structural Confirmation
| Experiment | Neohesperidose Heptaacetate (Expected) | Rutinose Heptaacetate (for Comparison) | Significance |
| ¹H NMR | Distinct chemical shifts for anomeric protons and acetyl methyl protons. | Different chemical shifts for protons around the linkage site compared to neohesperidose heptaacetate. | Provides initial fingerprint and information on stereochemistry. |
| ¹³C NMR | Unique chemical shifts for anomeric carbons and carbons involved in the glycosidic bond. | The chemical shift of C-6 of glucose will be significantly different due to the glycosidic linkage. | Confirms the carbon skeleton and highlights the linkage position. |
| HMBC | Key Correlation: H-1' (Rhamnose) to C-2 (Glucose) | Key Correlation: H-1' (Rhamnose) to C-6 (Glucose) | Unambiguously determines the glycosidic linkage point. |
| COSY | Correlations within the glucose and rhamnose spin systems. | Correlations within the glucose and rhamnose spin systems. | Confirms the intra-residue proton connectivities. |
| HSQC | Correlation of each proton to its directly attached carbon. | Correlation of each proton to its directly attached carbon. | Assigns all carbon signals. |
digraph "HMBC_Correlation" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#EA4335", style=dashed, arrowhead=normal];subgraph "cluster_Neo" { label="Neohesperidose Heptaacetate (1->2 linkage)"; bgcolor="#E8F0FE"; Rha1 [label="Rha-H1'"]; Glc2 [label="Glc-C2"]; Rha1 -> Glc2 [label="HMBC Correlation"]; }
subgraph "cluster_Rut" { label="Rutinose Heptaacetate (1->6 linkage)"; bgcolor="#E6F4EA"; Rha1_rut [label="Rha-H1'"]; Glc6 [label="Glc-C6"]; Rha1_rut -> Glc6 [label="HMBC Correlation"]; } }
Caption: Key HMBC correlations differentiating the two isomers.
Experimental Protocols
Sample Preparation
A sample of the purified neohesperidose heptaacetate should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), for NMR analysis. For mass spectrometry, the sample can be dissolved in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for electrospray ionization).
High-Resolution Mass Spectrometry (HRMS)
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Analysis: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. Compare the experimental mass with the theoretical mass calculated for C₂₆H₃₆O₁₇.
Tandem Mass Spectrometry (MS/MS)
-
Instrument: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).
-
Method: Select the molecular ion of neohesperidose heptaacetate as the precursor ion.
-
Fragmentation: Induce fragmentation using collision-induced dissociation (CID).
-
Analysis: Acquire the product ion spectrum and analyze the fragmentation pattern to deduce the connectivity.
NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY: Acquire a gradient-selected COSY spectrum.
-
HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond J-coupling.
-
HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range J-couplings (typically 4-10 Hz).
-
-
Analysis: Process and analyze the spectra using appropriate software to assign all proton and carbon signals and identify the key HMBC correlation that confirms the glycosidic linkage.
Conclusion
The structural confirmation of neohesperidose heptaacetate is a rigorous process that necessitates the synergistic application of mass spectrometry and advanced NMR techniques. While HRMS confirms the elemental composition, it is the detailed analysis of 2D NMR spectra, particularly the HMBC experiment, that provides the definitive evidence for the α-(1→2) glycosidic linkage. By comparing the expected spectroscopic data for neohesperidose heptaacetate with that of its isomer, rutinose heptaacetate, researchers can be confident in the structural integrity of their compound of interest, a critical aspect for its further development and application.
References
-
Grokipedia. Neohesperidin. [Link]
-
Pharmaffiliates. Neohesperidose Heptaacetate. [Link]
-
FooDB. Compound: Neohesperidoside (FDB005055). [Link]
-
Wikipedia. Neohesperidin. [Link]
-
Wikipedia. Neohesperidose. [Link]
-
PubChem. Kaempferol 3-Neohesperidoside. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR Spectroscopic Data for Compounds 1. [Link]
-
ResearchGate. Neohesperidin Dihydrochalcone. [Link]
Sources
A Comparative Guide to the Purity Analysis of Neohesperidose Heptaacetate: HPLC and Its Alternatives
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Neohesperidose heptaacetate, a fully acetylated derivative of the disaccharide neohesperidose, serves as a crucial building block in the synthesis of various flavonoid glycosides with potential therapeutic applications.[1] Its purity directly impacts the quality and impurity profile of the final API. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of Neohesperidose heptaacetate, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate methodology for their needs.
The Critical Role of Purity Analysis for Neohesperidose Heptaacetate
Neohesperidose heptaacetate is a white to off-white solid, soluble in organic solvents like ethanol and acetone, but with limited solubility in water due to its hydrophobic acetyl groups.[2] The seven acetyl groups enhance its stability and modify its physicochemical properties, making it a versatile synthetic intermediate.[2] However, the synthesis and purification processes can introduce various impurities, including partially acetylated derivatives, anomers, and residual starting materials or reagents. These impurities can affect the yield and purity of subsequent synthetic steps and, more critically, may introduce unwanted pharmacological or toxicological effects in the final drug product. Therefore, a robust and reliable analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for the analysis of flavonoids and their derivatives, offering high resolution, sensitivity, and reproducibility.[3] The method's ability to separate compounds based on their hydrophobicity makes it ideal for analyzing the acetylated and therefore more nonpolar Neohesperidose heptaacetate from its more polar potential impurities.
The choice of a C18 stationary phase is deliberate; its long alkyl chains provide a highly hydrophobic surface that promotes the retention of the relatively nonpolar Neohesperidose heptaacetate. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of compounds with a range of polarities. Acetonitrile is often preferred over methanol for the analysis of flavonoid glycosides due to its lower viscosity and better UV transparency.[3] The addition of a small amount of an acid, such as formic or acetic acid, to the mobile phase is crucial. It protonates any residual silanol groups on the silica-based stationary phase, preventing unwanted interactions with the analyte and thus reducing peak tailing.[4] Furthermore, it helps to maintain the analyte in a single ionic form, leading to sharper and more symmetrical peaks.[4]
Objective: To determine the purity of a Neohesperidose heptaacetate sample and quantify any related impurities.
Materials:
-
Neohesperidose heptaacetate reference standard (known purity)
-
Neohesperidose heptaacetate sample for analysis
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
Methanol (for sample dissolution)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Zorbax SB-C18 column (4.6 mm x 150 mm, 3.5 µm) or equivalent.[5]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the Neohesperidose heptaacetate reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL for linearity assessment.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the Neohesperidose heptaacetate sample and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (4.6 mm x 150 mm, 3.5 µm)[5]
-
Column Temperature: 30 °C[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for Neohesperidose heptaacetate)[5]
-
Gradient Program:
Time (min) % Mobile Phase A (Water/Formic Acid) % Mobile Phase B (Acetonitrile/Formic Acid) 0 70 30 20 30 70 22 0 100 25 0 100 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main peak.
-
For more accurate quantification, use the calibration curve generated from the reference standard.
-
Caption: Workflow for the purity analysis of Neohesperidose heptaacetate by HPLC.
Comparative Analysis of Alternative Techniques
While HPLC is a robust and widely used method, other techniques offer unique advantages and can be employed for orthogonal testing or specific applications.
UPLC-MS/MS offers significantly higher resolution, sensitivity, and speed compared to conventional HPLC. The use of sub-2 µm particles in the UPLC column allows for much faster separations without sacrificing efficiency. The mass spectrometer provides molecular weight and fragmentation information, enabling the identification of unknown impurities and co-eluting peaks.[6]
Detailed Step-by-Step UPLC-MS/MS Protocol:
Objective: To achieve rapid purity analysis with high sensitivity and structural confirmation of impurities.
Materials & Instrumentation: Same as HPLC, with the addition of a UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
Procedure:
-
Sample and Mobile Phase Preparation: As per the HPLC protocol, but potentially at lower concentrations due to higher sensitivity.
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) or equivalent.
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
Gradient Program: A much steeper gradient can be used, with a total run time of under 5 minutes.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan for impurity profiling and product ion scan (MS/MS) of the main peak and any detected impurities for structural elucidation.
-
-
Data Analysis: Utilize the mass spectral data to identify impurities based on their mass-to-charge ratio and fragmentation patterns.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Since Neohesperidose heptaacetate is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This typically involves converting the acetylated glycoside into a more volatile derivative, such as a trimethylsilyl (TMS) ether.
Detailed Step-by-Step GC-MS Protocol (with Derivatization):
Objective: To provide an orthogonal separation technique for purity analysis, particularly for volatile impurities.
Materials:
-
Neohesperidose hettaacetate sample
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
Instrumentation: GC-MS system with a suitable capillary column (e.g., DB-5ms).
Procedure:
-
Derivatization:
-
Dissolve ~1 mg of the sample in 100 µL of anhydrous pyridine in a reaction vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with ethyl acetate.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 800.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST).
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an excellent tool for purity assessment.
Detailed Step-by-Step qNMR Protocol:
Objective: To determine the absolute purity of a Neohesperidose heptaacetate sample without a specific reference standard.
Materials:
-
Neohesperidose heptaacetate sample
-
A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh the Neohesperidose heptaacetate sample and the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Head-to-Head Comparison
| Feature | HPLC | UPLC-MS/MS | GC-MS (with Derivatization) | qNMR |
| Principle | Liquid-solid partitioning | High-efficiency liquid-solid partitioning with mass detection | Gas-solid partitioning with mass detection | Nuclear spin resonance in a magnetic field |
| Sample Volatility | Not required | Not required | Required (after derivatization) | Not required |
| Analysis Time | 20-30 minutes | < 5 minutes | 15-25 minutes | 10-20 minutes per sample |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL to pg/mL) | Very good (pg level) | Moderate (mg level) |
| Resolution | Good | Excellent | Excellent | Not a separation technique |
| Impurity Identification | Based on retention time comparison with standards | High confidence via mass and fragmentation data | High confidence via mass spectral library matching | Possible for known impurities with distinct signals |
| Quantification | Relative (area %) or external standard | External standard | External standard | Absolute (primary method) |
| Key Advantages | Robust, widely available, well-established | High speed, sensitivity, and specificity | Orthogonal to LC, good for volatile impurities | No need for specific reference standard, high precision |
| Key Disadvantages | Longer run times, lower sensitivity than MS | Higher cost and complexity | Requires derivatization, not suitable for thermolabile compounds | Lower sensitivity, not suitable for complex mixtures |
Conclusion and Recommendations
For routine quality control and purity analysis of Neohesperidose heptaacetate, RP-HPLC with UV detection remains the method of choice due to its robustness, reliability, and cost-effectiveness.[9][10] It provides excellent separation of potential impurities and allows for accurate quantification when a reference standard is available.
UPLC-MS/MS is highly recommended for in-depth impurity profiling, structural elucidation of unknown impurities, and for applications requiring high throughput and sensitivity , such as in early-stage drug development and forced degradation studies.
GC-MS serves as a valuable orthogonal technique , particularly for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to LC analysis.
qNMR is the ideal method for the absolute purity determination of a reference standard or for batches where a specific certified reference material is unavailable. Its ability to provide a direct measure of purity without a homologous standard is a significant advantage in a research and development setting.
The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural information, sample throughput, and available instrumentation. A multi-faceted approach, employing HPLC for routine analysis and orthogonal techniques like UPLC-MS/MS or qNMR for confirmation and in-depth characterization, will ensure the highest level of quality and confidence in the purity of Neohesperidose heptaacetate.
References
-
PharmacologyOnLine. HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. [Link]
-
Restek. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]
-
ResearchGate. (PDF) HPLC analysis of flavonoids. [Link]
-
ResearchGate. Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. [Link]
-
ResearchGate. (PDF) A validated 1H NMR method for the determination of the degree of deacetylation of chitosan. [Link]
-
Waters Corporation. Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. [Link]
-
ResearchGate. Simple method for high purity acylated steryl glucosides synthesis. [Link]
-
National Center for Biotechnology Information. HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus. [Link]
-
National Center for Biotechnology Information. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. [Link]
-
ACS Publications. Simple and Validated Quantitative 1H NMR Method for the Determination of Methylation, Acetylation, and Feruloylation Degree of Pectin. [Link]
-
MDPI. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. [Link]
-
LookChem. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. [Link]
-
National Center for Biotechnology Information. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. [Link]
-
PubMed. A Rapid Method for Determination of Acetylation Phenotype Using Dapsone. [Link]
-
ACS Publications. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. [Link]
-
AZoM. Analyzing the Purity of Aspirin Using Proton NMR Spectroscopy. [Link]
-
Office of Scientific and Technical Information. Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. [Link]
-
Glycopedia. Acetylated Methyl Glycosides: Advantages & Limitations. [Link]
-
Restek. Overcome the Complexities of Analyzing for Sugars by GC-MS. [Link]
-
PubMed. Determination of the degree of N-acetylation and the distribution of N-acetyl groups in partially N-deacetylated chitins (chitosans) by high-field n.m.r. spectroscopy. [Link]
-
PubMed. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. [Link]
-
Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]
-
PubMed. Development and validation of a UPLC-MS/MS method for the quantification of sugars and non-nutritive sweeteners in human urine. [Link]
-
ResearchGate. Determination of the degree of N-acetylation for chitin and chitosan by various NMR spectroscopy techniques: A review. [Link]
-
PubMed Central. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. [Link]
-
ResearchGate. (PDF) Review: Derivatization in mass spectrometry 2. Acylation. [Link]
-
Pharmaffiliates. CAS No : 19949-47-4 | Product Name : Neohesperidose Heptaacetate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Degree of Acetylation: The Precision of Quantitative NMR
<Senior Application Scientist
Executive Summary
The Degree of Acetylation (DA) is a critical quality attribute for a vast array of polymers and biomolecules, including chitosan, hyaluronic acid, and various polysaccharides used in drug delivery, tissue engineering, and as active pharmaceutical ingredients. The DA directly influences crucial physicochemical properties such as solubility, biodegradability, and biological activity. Consequently, its accurate and precise determination is paramount. While several analytical techniques exist, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ¹H NMR, has emerged as a reference method due to its status as a primary ratio method, high precision, and ability to provide unambiguous structural information without the need for analyte-specific reference standards.[1] This guide provides an in-depth comparison of qNMR with alternative methods and delivers a robust, field-proven protocol for its implementation.
The Principle of qNMR for Degree of Acetylation
Quantitative NMR operates on the fundamental principle that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] To determine the Degree of Acetylation, ¹H NMR is typically employed to compare the integral of the signal from the acetyl group's methyl protons (-COCH₃) to the integral of a signal from a proton on the backbone of the repeating monomer unit.
For instance, in chitosan, a copolymer of N-acetylglucosamine (GlcNAc) and D-glucosamine (GlcN), the DA is calculated by rationing the integral of the N-acetyl methyl protons (appearing around 2.0 ppm) against the integral of one of the sugar ring protons (e.g., H-2, or the combined H-2 to H-6 region).[3]
The formula is conceptually simple:
DA (%) = [ (I_acetyl / 3) / (I_backbone / N) ] * 100
Where:
-
I_acetyl is the integral of the acetyl methyl proton signal.
-
3 is the number of protons in the methyl group.
-
I_backbone is the integral of a reference proton signal from the polymer backbone.
-
N is the number of protons contributing to the backbone reference signal.
This direct ratio measurement eliminates the need for calibration curves, a significant advantage over many other analytical techniques.[4]
Comparative Analysis: qNMR vs. Alternative Methods
While ¹H NMR is often considered the gold standard, other methods are available, each with distinct advantages and limitations.[5] The choice of method depends on factors such as required accuracy, sample type, available equipment, and throughput needs.
| Method | Principle | Advantages | Disadvantages |
| Quantitative ¹H NMR | Ratio of signal integrals from acetyl protons and backbone protons.[3] | - Primary Method: No need for calibration curves.[1]- High Precision & Accuracy: Validated methods show excellent precision.[6]- Structural Information: Provides detailed chemical structure data.[7]- Non-Destructive: Sample can be recovered. | - Higher Cost: Requires access to an NMR spectrometer.- Solubility: Sample must be fully dissolved in a deuterated solvent.[2]- Lower Throughput compared to some spectroscopic methods. |
| FTIR Spectroscopy | Ratio of absorbance bands corresponding to the amide I band (acetyl group) and a reference band (e.g., hydroxyl group).[8] | - Rapid Analysis: Fast measurement time.[8]- Low Cost: Widely available instrumentation.- Minimal Sample Prep: Can often be run on solid samples. | - Semi-Quantitative: Often requires calibration; results can be less precise than NMR.[7][9]- Moisture Sensitive: Water content can significantly affect results.[8]- Provides Average Information: Lacks the detailed resolution of NMR.[10] |
| UV-Vis Spectroscopy | Involves hydrolysis of the N-acetylglucosamine units and subsequent quantification. The first derivative UV method is common.[9] | - High Sensitivity: Can detect low concentrations.[9]- Accessible: UV-Vis spectrophotometers are common lab equipment. | - Indirect & Destructive: Requires sample hydrolysis.- Potential for By-products: Side reactions can interfere with accuracy, especially for highly acetylated samples.[5]- Affected by Impurities: Protein or other impurities can interfere.[9] |
| Titration Methods | Potentiometric or conductometric titration of the free amino groups in the deacetylated units.[3] | - Low Cost: Uses standard laboratory glassware and reagents. | - Affected by Sample Properties: Viscosity and precipitation can cause large deviations.[9]- Not for High DA: Inaccurate for highly acetylated polymers (chitin).[7]- Time-Consuming: Requires careful, lengthy equilibrium steps.[9] |
A Self-Validating Protocol for qNMR DA Determination
This protocol is designed to ensure high-quality, reproducible data. The causality behind each step is explained to empower the user to adapt and troubleshoot effectively.
Workflow Overview
Caption: Workflow for qNMR Degree of Acetylation Determination.
Step-by-Step Methodology
1. Sample & Standard Preparation
-
Action: Accurately weigh approximately 5-10 mg of the dried polymer sample and a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.[11]
-
Causality (Expertise): Precise weighing is mandatory as any error directly propagates into the final calculation.[11] An internal standard is not strictly required for DA determination (as it's a ratio of signals from the same molecule) but is essential for determining absolute purity or concentration and serves as a good practice check on system performance. The standard must be soluble, stable, and have signals that do not overlap with the analyte.[2][12]
2. Dissolution
-
Action: Dissolve the sample and standard in a suitable deuterated solvent. For chitosan, a common solvent is deuterium oxide (D₂O) with a small amount of deuterium chloride (DCl) to ensure full protonation of the amine groups and subsequent dissolution.[3] A typical preparation is 5-7 mg/mL in DCl/D₂O at a pH of around 4.[3]
-
Causality (Expertise): Complete dissolution is critical. Incomplete dissolution leads to broadened lineshapes and inaccurate integrals.[12] The choice of solvent is key to separating the residual solvent peak from analyte signals of interest.
3. NMR Instrument Setup (Critical for Quantification)
-
Pulse Angle: Set the excitation pulse angle to 90° (or a calibrated value).
-
Causality (Expertise): A 90° pulse ensures maximum signal generation for a given number of nuclei, but requires a longer relaxation delay. Using a smaller flip angle (e.g., 30°) can shorten the required delay but may be less robust if not properly calibrated.[13]
-
-
Relaxation Delay (d1): This is the most critical parameter for quantification. The total time between pulses (relaxation delay d1 + acquisition time) must be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both the acetyl and backbone protons).[14][15]
-
Causality (Trustworthiness): If the delay is too short, nuclei will not fully return to their equilibrium state before the next pulse.[15] This leads to signal saturation, where the resulting integral is no longer proportional to the number of nuclei, invalidating the quantification.[16] A T₁ measurement (e.g., via an inversion-recovery experiment) is highly recommended for method development.[15] For many polymers, a conservative d1 of 5-10 seconds is a safe starting point.
-
-
Number of Scans (NS): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[17]
-
Causality (Trustworthiness): High S/N is essential for accurate integration. Low S/N introduces significant error in defining the integral boundaries, especially for broad polymer signals.[17]
-
4. Data Processing
-
Action: Apply a Fourier transform to the Free Induction Decay (FID). Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a robust baseline correction algorithm.
-
Causality (Expertise): Phasing errors are a major source of integration inaccuracy. A distorted phase means the integral will incorrectly add or subtract intensity. A non-flat baseline will lead to systematic over- or under-estimation of the peak area.
5. Integration and Calculation
-
Action: Integrate the well-resolved signal of the acetyl methyl protons (e.g., ~2.0 ppm for chitosan). Integrate a well-resolved signal from the polymer backbone (e.g., the H-1 proton of the glucosamine unit, or the entire H2-H6 region).
-
Causality (Expertise): The chosen signals must be unambiguously assigned and free from overlap with impurities or the solvent.[2] Using a larger, combined signal from the backbone (H2-H6) can sometimes improve S/N but may be more susceptible to baseline distortions.
-
Calculation (Example for Chitosan):
-
Let I_CH₃ be the integral of the acetyl methyl protons.
-
Let I_H2-H6 be the combined integral of the six sugar ring protons.
-
DA (%) = [ (I_CH₃ / 3) / (I_H2-H6 / 6) ] * 100 = [ 2 * I_CH₃ / I_H2-H6 ] * 100
-
Conclusion: The Authoritative Choice for Acetylation Analysis
Quantitative ¹H NMR provides an unparalleled combination of precision, accuracy, and structural insight for determining the degree of acetylation. Its foundation as a primary ratio method minimizes the reliance on reference standards and calibration that can introduce variability in other techniques like FTIR and UV-Vis spectroscopy.[1] While the initial investment in instrumentation is higher, the quality and reliability of the data are essential for robust drug development and quality control, making qNMR the authoritative and trustworthy choice for this critical measurement. The validation of qNMR methods has been formally demonstrated to be simple, rapid, and more precise than techniques like IR or titration.[6]
References
-
Czechowska-Biskup, R., Jarosińska, D., Rokita, B., Ulański, P., & Rosiak, J. M. (2012). Determination of degree of deacetylation of chitosan - comparision of methods. Progress on Chemistry and Application of Chitin and Its Derivatives, Volume XVII, 5-20. Available at: [Link]
-
Kasaai, M. R. (2009). Various Methods for Determination of the Degree of N-Acetylation of Chitin and Chitosan: A Review. Journal of Agricultural and Food Chemistry, 57(5), 1667–1676. Available at: [Link]
-
Vårum, K. M., Anthonsen, M. W., Grasdalen, H., & Smidsrød, O. (1991). Determination of the degree of N-acetylation and the distribution of N-acetyl groups in partially N-deacetylated chitins (chitosans) by high-field n.m.r. spectroscopy. Carbohydrate Research, 211(1), 17–23. Available at: [Link]
-
Gagnon, J., & Lavertu, M. (2014). A validated 1H NMR method for the determination of the degree of deacetylation of chitosan. Carbohydrate Polymers, 112, 440-446. Available at: [Link]
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Kasaai, M. R. (2009). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. Journal of Agricultural and Food Chemistry, 57(5), 1667-1676. Available at: [Link]
-
Parella, T. (2008). Building Block. The relaxation delay. IMSERC. Available at: [Link]
-
de Castro, F. F., et al. (2021). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Current Pharmaceutical Analysis, 17(7), 923-930. Available at: [Link]
-
Shand, M. C., et al. (2018). An optimized combination of relaxation delay (d1) and number of scans (N) improved the S/N for 1D ¹H and 2D ¹H-¹³C HSQC spectra. ResearchGate. Available at: [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Duarte, M. L., Ferreira, M. C., Marvão, M. R., & Rocha, J. (2001). Determination of the degree of acetylation of chitin materials by 13C CP/MAS NMR spectroscopy. International Journal of Biological Macromolecules, 28(5), 359–363. Available at: [Link]
-
Monakhova, Y. B., et al. (2019). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Foods, 8(11), 533. Available at: [Link]
-
van den Berg, O., Knopper, R. W., & van der Gucht, J. (2023). Comparison of the Degree of Acetylation of Chitin Nanocrystals Measured by Various Analysis Methods. Polymers, 15(2), 329. Available at: [Link]
-
United States Pharmacopeia. (2018). Stimuli Article (qNMR). Available at: [Link]
-
Gierth, P. (2015). Choice of relaxation delay time (d1) in 2D experiments. NMR Wiki Q&A Forum. Available at: [Link]
-
dos Santos, J. C. S., et al. (2023). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. Materials Research, 26. Available at: [Link]
-
Giraud, S., et al. (2019). Optimal routine conditions for the determination of the degree of acetylation of chitosan by 1H-NMR. ResearchGate. Available at: [Link]
-
Heux, L., Brugneraux, J., & Rinaudo, M. (2000). Solid State NMR for Determination of Degree of Acetylation of Chitin and Chitosan. ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Quantitation in NMR. Retrieved from [Link]
-
ResolveMass Laboratories. (2024, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Available at: [Link]
-
Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Retrieved from [Link]
-
Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]
-
Bruker. (n.d.). Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Retrieved from [Link]
-
Al-Hujran, T. A., & Williams, J. P. (2024). Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography–Mass Spectrometry. ACS Omega. Available at: [Link]
Sources
- 1. usp.org [usp.org]
- 2. emerypharma.com [emerypharma.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Degree of Acetylation of Chitin Nanocrystals Measured by Various Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. colorado.edu [colorado.edu]
- 14. Building Block. The relaxation delay [imserc.northwestern.edu]
- 15. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 16. Choice of relaxation delay time (d1) in 2D experiments. - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Senior Application Scientist's Guide to Glycosyl Donors: Neohesperidose Heptaacetate in Focus
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical glycosylation, the choice of a glycosyl donor is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of neohesperidose heptaacetate, a peracetylated disaccharide donor, with other commonly employed glycosyl donors. By delving into the mechanistic underpinnings and providing practical, data-driven insights, we aim to equip you with the knowledge to make informed decisions for your specific synthetic challenges.
The Central Role of the Glycosyl Donor in Glycosylation
Chemical glycosylation is the cornerstone of synthesizing complex oligosaccharides and glycoconjugates, molecules that play pivotal roles in numerous biological processes. The reaction hinges on the coupling of a glycosyl donor , a carbohydrate with a leaving group at the anomeric position, and a glycosyl acceptor , which possesses a nucleophilic hydroxyl group. The selection of the donor is paramount as its inherent reactivity, the nature of its protecting groups, and the type of leaving group dictate the required activation conditions and, most importantly, the stereochemical outcome of the newly formed glycosidic bond.
The general mechanism of a glycosylation reaction involves the activation of the leaving group on the glycosyl donor by a promoter, typically a Lewis acid, leading to the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor to form the glycosidic linkage.
Neohesperidose Heptaacetate: A Peracetylated Disaccharide Donor
Neohesperidose heptaacetate is the peracetylated form of neohesperidose, a disaccharide composed of rhamnose and glucose. As a member of the glycosyl acetate family, its utility as a glycosyl donor is rooted in the classical Koenigs-Knorr and Helferich glycosylation methodologies. The acetate group at the anomeric center serves as a moderately effective leaving group upon activation with a Lewis acid.
A key feature of neohesperidose heptaacetate, and peracetylated donors in general, is the presence of an acetyl group at the C-2 position of the glucose unit. This "participating" group plays a crucial role in directing the stereochemical outcome of the glycosylation.
The Mechanism of Neighboring Group Participation
The acetyl group at C-2 can participate in the reaction mechanism by forming a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate effectively blocks one face of the pyranose ring, forcing the incoming glycosyl acceptor to attack from the opposite face. This neighboring group participation almost exclusively leads to the formation of a 1,2-trans-glycosidic linkage. In the case of a glucose-based donor like neohesperidose heptaacetate, this results in the formation of a β-glycoside.
A Comparative Analysis of Glycosyl Donors
While neohesperidose heptaacetate offers a reliable route to 1,2-trans-glycosides, its reactivity and applications must be weighed against other popular classes of glycosyl donors.
Glycosyl Trichloroacetimidates
First introduced by Schmidt, O-glycosyl trichloroacetimidates are highly reactive and versatile glycosyl donors. They are readily prepared from the corresponding hemiacetal and trichloroacetonitrile.
-
Reactivity: Trichloroacetimidates are significantly more reactive than glycosyl acetates and can be activated under milder conditions using catalytic amounts of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). This high reactivity can be advantageous for glycosylating less reactive acceptors.
-
Stereoselectivity: Similar to glycosyl acetates, the stereochemical outcome with trichloroacetimidate donors is influenced by the nature of the C-2 protecting group. A participating group will lead to 1,2-trans-glycosides, while a non-participating group (e.g., benzyl ether) can provide access to the 1,2-cis-glycosides, although often with lower selectivity.
-
Drawbacks: The high reactivity of trichloroacetimidates can sometimes lead to side reactions, and the trichloroacetamide byproduct can complicate purification.
Thioglycosides
Thioglycosides are another widely used class of glycosyl donors, prized for their stability and tunable reactivity.
-
Stability and Reactivity: The anomeric thioether linkage in thioglycosides is stable to a wide range of reaction conditions, allowing for complex protecting group manipulations on the donor itself before glycosylation. They are activated by thiophilic promoters, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid (e.g., TfOH or AgOTf). The reactivity of thioglycosides can be modulated by altering the electronic properties of the thiol aglycon.
-
Stereoselectivity: The stereochemical outcome with thioglycosides is also dependent on the C-2 protecting group. Neighboring group participation by an acyl group leads to 1,2-trans products. The formation of 1,2-cis linkages with non-participating groups is possible but can be challenging and highly dependent on the reaction conditions.
-
Orthogonal Glycosylation: A significant advantage of thioglycosides is their utility in "orthogonal" glycosylation strategies, where donors with different reactivities can be selectively activated in the same reaction vessel.
Glycosyl Halides
Glycosyl halides, particularly bromides and chlorides, are the classical glycosyl donors of the Koenigs-Knorr reaction.
-
Reactivity: Glycosyl bromides are generally more reactive than the corresponding chlorides. Their activation typically requires stoichiometric amounts of heavy metal salts, such as silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃), which can be a drawback in terms of cost and waste disposal.
-
Stereoselectivity: The stereoselectivity of glycosylations with glycosyl halides is governed by the same principles of neighboring group participation. The presence of a participating group at C-2 directs the formation of the 1,2-trans-glycoside.
-
Modern Variants: While the classical Koenigs-Knorr conditions are often harsh, modern variations have been developed that utilize catalytic promoters.
Quantitative Comparison of Glycosyl Donor Performance
| Glycosyl Donor Class | Typical Promoter | Relative Reactivity | Predominant Stereoselectivity (with C-2 participating group) | Key Advantages | Common Drawbacks |
| Glycosyl Acetates (e.g., Neohesperidose Heptaacetate) | Strong Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) | Moderate | 1,2-trans (β for glucose) | Stable, readily prepared | Requires harsh activation conditions, lower reactivity |
| Glycosyl Trichloroacetimidates | Catalytic Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | High | 1,2-trans (β for glucose) | High reactivity, mild activation | Byproduct can complicate purification, can be unstable |
| Thioglycosides | Thiophilic Promoters (e.g., NIS/TfOH) | Tunable (Moderate to High) | 1,2-trans (β for glucose) | Stable, tunable reactivity, suitable for orthogonal strategies | Requires specific thiophilic promoters |
| Glycosyl Halides | Stoichiometric Heavy Metal Salts (classical) | High (bromides > chlorides) | 1,2-trans (β for glucose) | Historically significant, reliable for 1,2-trans linkages | Stoichiometric heavy metal waste, often harsh conditions |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these glycosyl donors, we provide representative, step-by-step protocols.
Protocol 1: Glycosylation using a Peracetylated Donor (Helferich Modification)
This protocol is a general procedure for the glycosylation of an alcohol using a peracetylated sugar, analogous to neohesperidose heptaacetate.
Materials:
-
Peracetylated glycosyl donor (e.g., pentaacetylglucose) (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Tin(IV) chloride (SnCl₄) (1.1 equiv)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the peracetylated glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe and cool the mixture to 0 °C in an ice bath.
-
Slowly add SnCl₄ dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality: The strong Lewis acid, SnCl₄, activates the anomeric acetate, facilitating its departure and the formation of the oxocarbenium ion. The acetyl group at C-2 participates to form an acyloxonium ion, leading to the stereoselective formation of the 1,2-trans-glycoside. Molecular sieves are crucial for scavenging any residual water that could hydrolyze the Lewis acid or the activated donor.
Protocol 2: Glycosylation using a Glycosyl Trichloroacetimidate Donor
Materials:
-
Glycosyl trichloroacetimidate donor (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Anhydrous DCM
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl trichloroacetimidate donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and cool the mixture to -40 °C.
-
Add a solution of TMSOTf in anhydrous DCM dropwise.
-
Stir the reaction at -40 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a few drops of triethylamine.
-
Allow the mixture to warm to room temperature and filter through Celite®, washing with DCM.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.
Causality: The catalytic amount of the potent Lewis acid TMSOTf is sufficient to activate the highly reactive trichloroacetimidate leaving group. The low temperature helps to control the reactivity and improve selectivity. The basic quench with triethylamine neutralizes the acidic promoter to stop the reaction.
Visualizing the Glycosylation Landscape
To further clarify the concepts discussed, the following diagrams illustrate the mechanistic pathways and a typical experimental workflow.
Caption: Mechanistic pathways for glycosylation with different donors.
Caption: A generalized experimental workflow for chemical glycosylation.
Conclusion and Future Perspectives
The choice of a glycosyl donor is a multifaceted decision that requires a deep understanding of the underlying chemical principles. Neohesperidose heptaacetate, as a representative of peracetylated glycosyl donors, is a reliable and stable choice for the synthesis of 1,2-trans-glycosidic linkages, particularly when high reactivity is not a primary concern. Its performance is dictated by the powerful stereodirecting effect of the C-2 participating acetyl group.
For syntheses requiring higher reactivity or access to 1,2-cis-linkages, glycosyl trichloroacetimidates and thioglycosides offer greater versatility. The continuous development of novel glycosyl donors and activation methods is expanding the synthetic chemist's toolbox, enabling the construction of increasingly complex and biologically significant glycans. As you embark on your next glycosylation challenge, a thorough consideration of the factors outlined in this guide will be instrumental in achieving your synthetic goals.
References
-
Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH. [Link]
-
Codée, J. D. C., van der Vorm, S., & van der Marel, G. A. (2018). Modern Glycosylation Chemistry. In Glycoscience: Biology and Medicine (pp. 1-12). Springer, Japan. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
Crich, D. (2010). Chemistry of glycosyl triflates: a new tool for chemical glycosylation. Accounts of Chemical Research, 43(8), 1144-1153. [Link]
-
Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981. [Link]
-
Wikipedia contributors. (2023). Chemical glycosylation. In Wikipedia, The Free Encyclopedia. [Link]
A Comparative Guide to Glycosyl Donor Reactivity: Neohesperidose Heptaacetate vs. Thioglycosides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic carbohydrate chemistry, the choice of a glycosyl donor is a critical decision that dictates the strategy for oligosaccharide assembly. The reactivity, stability, and stereoselectivity of the donor are paramount. This guide provides an in-depth comparison of two common classes of glycosyl donors: per-O-acetylated sugars, exemplified by neohesperidose heptaacetate, and the versatile thioglycosides.
Introduction to the Glycosyl Donors
Neohesperidose Heptaacetate: As a per-O-acetylated disaccharide, neohesperidose heptaacetate belongs to a classical category of glycosyl donors. The acetate protecting groups are considered "participating" groups at the C-2 position, which significantly influences the stereochemical outcome of glycosylation reactions. These donors are typically crystalline, stable solids that are activated under Lewis acidic conditions. Their synthesis is straightforward, often involving the per-acetylation of the parent sugar with acetic anhydride.[1]
Thioglycosides: These donors feature a thioalkyl or thioaryl group at the anomeric position. Thioglycosides are highly valued for their stability across a wide range of reaction conditions, allowing for extensive protecting group manipulations before glycosylation.[2] This stability, coupled with a vast arsenal of activation methods, makes them one of the most versatile and widely used classes of glycosyl donors in modern oligosaccharide synthesis.[2][3]
Comparative Analysis of Reactivity and Performance
The choice between using a peracetylated sugar like neohesperidose heptaacetate and a thioglycoside donor hinges on several factors, including the desired stereochemical outcome, the complexity of the synthetic target, and the overall synthetic strategy (e.g., linear vs. convergent synthesis).
Stability and Handling
-
Neohesperidose Heptaacetate: Generally stable and can be stored for long periods without degradation. They are compatible with a variety of reaction conditions used for protecting group manipulations on other parts of the molecule, provided acidic conditions are avoided.
-
Thioglycosides: Renowned for their exceptional stability. The anomeric thioether linkage is robust and can withstand both acidic and basic conditions, making them ideal for multi-step synthetic sequences. This stability is a key advantage, allowing them to be carried through many synthetic steps before their activation for glycosylation.
Activation and Reactivity
The fundamental difference in reactivity between these two donor classes lies in their activation mechanisms.
-
Neohesperidose Heptaacetate (Peracetylated Donors): Activation requires a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The Lewis acid coordinates to the anomeric acetate, facilitating its departure and the formation of a glycosyl oxocarbenium ion. The reactivity of these donors is generally lower than that of many other glycosyl donors, often requiring elevated temperatures or stronger Lewis acids for activation.[4][5]
-
Thioglycosides: The anomeric sulfur is a soft nucleophile, making thioglycosides responsive to a wide array of "thiophilic" activators. This provides a high degree of control over their reactivity. Common activators include:
-
Halonium Sources: N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted acid like triflic acid (TfOH) is a widely used system.[6][7]
-
Methyl triflate (MeOTf): A powerful alkylating agent that activates the anomeric sulfur.
-
Transition Metals: Catalytic amounts of transition metals can also be employed for activation, offering greener alternatives.[3]
-
The reactivity of thioglycosides can be finely tuned through the choice of protecting groups. Ether-protected ("armed") thioglycosides are significantly more reactive than ester-protected ("disarmed") ones. This principle allows for sophisticated one-pot sequential glycosylation strategies where a more reactive armed donor is selectively activated in the presence of a less reactive disarmed acceptor.
Stereoselectivity
-
Neohesperidose Heptaacetate: The presence of an acetyl group at the C-2 position of both the glucose and rhamnose moieties of neohesperidose provides neighboring group participation. Upon activation, the C-2 acetate attacks the incipient oxocarbenium ion at the anomeric center to form a stable dioxolanium ion intermediate. This intermediate shields the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face. This mechanism reliably leads to the formation of 1,2-trans glycosidic linkages.
-
Thioglycosides: The stereochemical outcome with thioglycosides is more versatile and depends on the reaction conditions, the nature of the protecting group at C-2, and the solvent.
-
With a participating group (e.g., acetate, benzoate) at C-2, thioglycosides also form a dioxolanium intermediate, leading to 1,2-trans products.
-
With a non-participating group (e.g., benzyl ether, azide) at C-2, the stereoselectivity is governed by other factors. The formation of a more planar oxocarbenium ion allows for attack from either face. Often, a mixture of α and β anomers is obtained, with the ratio influenced by factors such as the anomeric effect, solvent effects, and the nature of the activator.
-
Quantitative Data Summary
| Feature | Neohesperidose Heptaacetate (Peracetylated Donor) | Typical Thioglycoside Donor |
| Typical Activator(s) | Lewis Acids (e.g., BF₃·OEt₂, TMSOTf) | Thiophilic Promoters (e.g., NIS/TfOH, MeOTf) |
| Relative Reactivity | Moderate to Low | Tunable (Low to High, "disarmed" vs. "armed") |
| Typical Reaction Temp. | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Stereocontrol (C-2 Acyl) | High (1,2-trans via neighboring group participation) | High (1,2-trans via neighboring group participation) |
| Stereocontrol (C-2 Ether) | Not Applicable (Requires C-2 participating group) | Variable (Often mixture of anomers) |
| Typical Yields | Moderate to Good (can be variable)[4] | Good to Excellent |
| Orthogonal Reactivity | Limited | High (can be used in orthogonal strategies) |
Mechanistic Pathways
The distinct reactivity of these donors is best understood by visualizing their activation pathways.
Activation of Neohesperidose Heptaacetate
Caption: Mechanism for Lewis acid-catalyzed glycosylation with a peracetylated donor.
Activation of a Thioglycoside
Caption: Activation pathways for thioglycosides with different C-2 protecting groups.
Experimental Protocols
The following are representative, generalized protocols. Optimal conditions, including solvent, temperature, and stoichiometry, should be determined empirically for specific substrates.
Protocol 1: Glycosylation with a Peracetylated Donor (e.g., Neohesperidose Heptaacetate)
This protocol is adapted from general procedures for Lewis acid-promoted glycosylations.[4]
Workflow Diagram:
Sources
- 1. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. Transition-Metal-Mediated Glycosylation with Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Acetylation of Neohesperidose: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the realm of flavonoid chemistry and drug development, the strategic modification of natural compounds is a cornerstone of enhancing bioavailability, altering solubility, and fine-tuning biological activity. Neohesperidose, a disaccharide component of the flavanone glycoside neohesperidin, presents multiple hydroxyl groups that are prime targets for chemical modification. Acetylation, the introduction of acetyl functional groups, is a fundamental tool in this context, serving to protect hydroxyls, increase lipophilicity, and create intermediates for further synthesis.
This guide provides an in-depth comparative analysis of distinct methodologies for the acetylation of neohesperidose. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each approach, offering insights gleaned from both established principles of carbohydrate chemistry and practical laboratory application. Our focus is on providing a self-validating framework for your experimental design, grounded in authoritative sources and presented with the clarity required for immediate implementation.
The Strategic Imperative for Acetylating Neohesperidose
The per-O-acetylation of sugars, like neohesperidose, is a critical transformation for several reasons. Firstly, it converts the polar, water-soluble sugar into a product that is soluble in a wide range of organic solvents, greatly simplifying handling and purification through techniques like column chromatography. Secondly, the resulting peracetate is an important intermediate for further glycosylation reactions. Finally, the acetyl groups are excellent protecting groups that are stable under many reaction conditions but can be readily removed under basic conditions to regenerate the free hydroxyls.
Comparative Analysis of Per-O-Acetylation Methodologies
We will now examine two of the most robust and widely employed chemical methods for the per-O-acetylation of carbohydrates: the use of acetic anhydride with a base catalyst, pyridine, and the use of acetic anhydride with a salt catalyst, sodium acetate. We will also contrast these with the enzymatic approach, which offers a paradigm of regioselectivity.
Method 1: The Classic Approach - Acetic Anhydride in Pyridine
This is arguably the most common and well-documented method for the O-acetylation of carbohydrates.[1] The reaction proceeds through the nucleophilic attack of the hydroxyl groups of neohesperidose on the electrophilic carbonyl carbon of acetic anhydride. Pyridine serves a dual role: it acts as a solvent and, more importantly, as a base catalyst that deprotonates the hydroxyl groups, increasing their nucleophilicity.[2] It also neutralizes the acetic acid byproduct formed during the reaction.
Reaction Workflow:
Figure 1: Workflow for acetylation of neohesperidose using acetic anhydride and pyridine.
Experimental Protocol:
-
Under an inert atmosphere (e.g., Argon), dissolve neohesperidose (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate).[1]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (a slight excess per hydroxyl group, typically 1.5-2.0 equivalents per OH) to the solution with stirring.[1] For neohesperidose (containing 8 hydroxyl groups), this would be approximately 12-16 equivalents.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0°C and quench by the slow addition of dry methanol.
-
Concentrate the mixture under reduced pressure. Co-evaporation with toluene can aid in the removal of residual pyridine.[2]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO3 (to remove acetic acid), and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure neohesperidose octaacetate.
Method 2: The Elevated Temperature Approach - Acetic Anhydride with Sodium Acetate
An alternative to pyridine, sodium acetate can also catalyze the per-acetylation of sugars.[3] This method is often carried out at elevated temperatures. The acetate ion acts as a base, deprotonating the sugar hydroxyls, although it is a weaker base than pyridine. This method avoids the use of the often difficult-to-remove and noxious pyridine.
Reaction Mechanism:
Figure 2: Workflow for acetylation of neohesperidose using acetic anhydride and sodium acetate.
Experimental Protocol:
-
Combine neohesperidose (1.0 equivalent), anhydrous sodium acetate (as catalyst, e.g., 0.5-1.0 equivalent), and acetic anhydride (as both reagent and solvent) in a round-bottom flask.[4]
-
Heat the mixture with stirring, for example, in an oil bath at 100-110°C for 1-2 hours.[3][4] Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker of ice-water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the odor of acetic acid is no longer present.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]
Method 3: The Regioselective Approach - Enzymatic Acetylation
In stark contrast to the exhaustive per-acetylation achieved by chemical methods, enzymatic catalysis, particularly with lipases, offers a high degree of regioselectivity.[5][6] This is due to the specific three-dimensional structure of the enzyme's active site, which preferentially accommodates certain hydroxyl groups of the substrate. For glycosylated flavonoids like neohesperidin (from which neohesperidose is derived), lipases such as Candida antarctica lipase B (CAL-B) have been shown to selectively acylate the hydroxyl groups of the sugar moiety, often with a preference for the primary 6"-hydroxyl group.[5][7] This method is therefore not suitable for per-acetylation but is an excellent choice for targeted modification.
Conceptual Pathway:
Figure 3: Conceptual pathway for regioselective enzymatic acetylation of neohesperidose.
General Experimental Considerations:
-
Enzyme: Immobilized lipases, such as Novozym 435 (immobilized CAL-B), are commonly used for ease of separation and reusability.
-
Acyl Donor: Vinyl acetate is often preferred over acetic anhydride in enzymatic reactions as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible.
-
Solvent: Anhydrous organic solvents like acetonitrile or 2-methyl-2-butanol are typically used.[5]
-
Conditions: Reactions are generally carried out at mild temperatures (e.g., 40-60°C) with shaking for a period ranging from hours to days.
This method yields mono- or di-acetylated products with high specificity, a result that is very difficult to achieve with classical chemical methods without resorting to complex multi-step protection-deprotection strategies.
Performance Comparison
| Feature | Acetic Anhydride / Pyridine | Acetic Anhydride / Sodium Acetate | Enzymatic Acetylation (Lipase) |
| Selectivity | Low (Per-acetylation) | Low (Per-acetylation) | High (Regioselective) |
| Yield | Generally high (often >90% for similar substrates)[8] | Good to excellent (up to 96% reported for monosaccharides)[3] | Variable, dependent on substrate and conditions |
| Reaction Conditions | 0°C to Room Temperature | Elevated Temperatures (e.g., 100-110°C) | Mild (e.g., 40-60°C) |
| Reagents/Catalyst | Pyridine (toxic, noxious, difficult to remove) | Sodium Acetate (inexpensive, benign) | Lipase (biocatalyst, reusable, specific) |
| Work-up & Purification | Aqueous extraction, chromatography; can be laborious[9] | Precipitation in water, recrystallization; generally simpler | Filtration to remove enzyme, chromatography |
| Environmental Impact | Use of hazardous solvent (pyridine) | Less hazardous than pyridine method | "Green" approach with biodegradable catalyst |
| Primary Application | Protection of all hydroxyls, synthesis of per-acetylated intermediates | Protection of all hydroxyls, alternative to pyridine | Synthesis of specific, partially acetylated derivatives |
Conclusion and Recommendations
The choice of acetylation method for neohesperidose is fundamentally dictated by the desired outcome.
For the synthesis of neohesperidose octaacetate (the per-acetylated product), both the acetic anhydride/pyridine and acetic anhydride/sodium acetate methods are effective. The pyridine method is a classic, high-yielding procedure, but the work-up can be challenging. For reasons of safety, ease of work-up, and reduced environmental impact, the sodium acetate method is highly recommended as a more practical alternative for achieving per-acetylation, especially at a larger scale.
Conversely, if the goal is the synthesis of a specific, partially acetylated neohesperidose derivative , for instance, to probe structure-activity relationships at a particular hydroxyl position, enzymatic acetylation is the superior choice . Its high regioselectivity is unmatched by these one-pot chemical methods and represents a more elegant and efficient synthetic strategy for producing complex, selectively functionalized molecules.
Ultimately, the methodologies presented herein provide a robust toolkit for the synthetic chemist. A thorough understanding of the underlying principles of each approach empowers the researcher to make an informed decision that aligns with their specific synthetic goals, laboratory capabilities, and commitment to sustainable chemical practices.
References
- CN107118246A - Synthesis process of neohesperidin - Google P
-
Chebil, L., Anthoni, J., Humeau, C., Gerardin, C., Engasser, J. M., & Ghoul, M. (2007). Enzymatic acylation of flavonoids: effect of the nature of the substrate, origin of lipase, and operating conditions on conversion yield and regioselectivity. Journal of agricultural and food chemistry, 55(23), 9496–9502. [Link]
- Bandyopadhyay, R., & Meena, S. (2014). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Journal of Chemistry, 26(24), 8359-8362. (URL not available)
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000060). Retrieved from [Link]
-
Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]
- ResearchGate. (n.d.). Enzymatic acylation of flavonoids. Request PDF. (URL not available)
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]
- Cebeci, F., Onac, K., & Yilmaz, A. (2024). Neohesperidin Dihydrochalcone Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects. Journal of Medicinal Food. (URL not available)
- ResearchGate. (n.d.). Scheme for conversion of hesperidin from orange peels into neohesperidin... (URL not available)
-
Encyclopedia MDPI. (2022). Biological Effects of Natural Acylated Flavonoids. [Link]
- RSC Publishing. (n.d.).
-
Daneshfar, A., & Sahraian, R. (2007). High resolution 1H NMR structural studies of sucrose octaacetate in supercritical carbon dioxide. Magnetic resonance in chemistry : MRC, 45(11), 939–942. [Link]
- Novak, U., & Žibert, T. (2019). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Cellulose, 26(10), 5927-5938. (URL not available)
- Mandić, Z., et al. (2017). “Green” Synthesis of Sucrose Octaacetate and Characterization of Its Physicochemical Properties and Antimicrobial Activity. Journal of the American Oil Chemists' Society, 94(11), 1385-1394. (URL not available)
- ResearchGate. (n.d.).
-
SpectraBase. (n.d.). Octa-O-acetyl D-(+)-sucrose - Optional[1H NMR] - Spectrum. [Link]
- ACS Publications. (n.d.). Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation. Journal of Agricultural and Food Chemistry. (URL not available)
- Asian Publication Corporation. (n.d.). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. (URL not available)
-
PubMed. (2018). Engineering Fast Dissolving Sodium Acetate Mediated Crystalline Solid Dispersion of Docetaxel. [Link]
-
MDPI. (2024). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. [Link]
-
MDPI. (n.d.). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. [Link]
-
Bordas S.A. (2019). Neohesperidin Dihydrochalcone, multi-task solution. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. [Link]
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 5. Enzymatic acylation of flavonoids: effect of the nature of the substrate, origin of lipase, and operating conditions on conversion yield and regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Responsible Disposal of Neohesperidose Heptaacetate in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of neohesperidose heptaacetate, a glycoside derivative often used in pharmaceutical and cosmetic research. As a trusted partner in your scientific endeavors, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe and compliant laboratory operations.
Understanding Neohesperidose Heptaacetate: A Profile for Disposal
Neohesperidose heptaacetate is a white to off-white solid, characterized as a glycoside derivative of neohesperidose.[1] Its seven acetyl groups render it soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1] While research into its applications is ongoing, proper end-of-life management for this compound is crucial for maintaining a safe and environmentally responsible laboratory.
| Property | Description | Citation |
| Physical State | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited water solubility | [1] |
| Chemical Nature | Glycoside derivative of neohesperidose | [1] |
Critical First Step: Waste Characterization
Before any disposal actions are taken, a thorough waste characterization must be performed. This is a cornerstone of compliant laboratory waste management. The primary resource for this is the Safety Data Sheet (SDS) for the specific chemical.
While this suggests that neohesperidose heptaacetate may also be non-hazardous, the addition of seven acetyl groups could potentially alter its toxicological and environmental properties. Therefore, a conservative approach is mandated.
Actionable Directive: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They will provide the definitive guidance on whether neohesperidose heptaacetate is classified as a regulated hazardous waste at your location. In the absence of a specific SDS, laboratory personnel should treat the chemical waste as potentially hazardous until a formal determination is made by EHS.[2]
Disposal Procedures for Non-Hazardous Solid Chemical Waste
Should your EHS department confirm that neohesperidose heptaacetate is not a regulated hazardous waste, the following general procedures for the disposal of non-hazardous solid chemical waste should be followed. These procedures are based on established best practices in laboratory safety.
Unused or Excess Neohesperidose Heptaacetate
-
Containerization: Collect the solid neohesperidose heptaacetate waste in a well-labeled, sealed container. The original product container, if in good condition, is often a suitable choice.
-
Labeling: The container must be clearly labeled as "Non-Hazardous Waste" and should identify the contents as "Neohesperidose Heptaacetate." Include the date of disposal.
-
Disposal Route: For solid, non-hazardous chemicals, disposal in the regular laboratory trash may be permissible.[3][4] However, this is highly dependent on institutional and local regulations. Some institutions may require that all chemical waste, regardless of hazard classification, be disposed of through a designated chemical waste program. Always confirm the appropriate disposal route with your EHS department.
Contaminated Labware and Personal Protective Equipment (PPE)
Items such as gloves, weighing papers, and plasticware that have come into contact with neohesperidose heptaacetate should be managed as follows:
-
Gross Decontamination: Remove as much of the solid chemical residue as possible.
-
Disposal: Unless your institution has specific guidelines to the contrary, these items can typically be disposed of in the regular laboratory trash.
-
Glassware: Contaminated glassware should be thoroughly cleaned. If the glassware is broken, it should be placed in a designated broken glass disposal box.[3]
Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of neohesperidose heptaacetate.
Caption: Decision workflow for neohesperidose heptaacetate disposal.
Step-by-Step Disposal Protocol
The following diagram outlines the procedural steps for managing neohesperidose heptaacetate waste, assuming a non-hazardous classification by your institution's EHS department.
Caption: Protocol for non-hazardous solid waste disposal.
References
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
